molecular formula C28H39FN7O17P3S B1252003 3-Fluorobenzoyl-CoA

3-Fluorobenzoyl-CoA

Cat. No.: B1252003
M. Wt: 889.6 g/mol
InChI Key: SHBNFVMHAFFMNY-TYHXJLICSA-N
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Description

3-Fluorobenzoyl-CoA is a specialized coenzyme A thioester derivative identified by the KEGG COMPOUND code C02784 . Its molecular formula is C₂₈H₃₉FN₇O₁₇P₃S, and it has a calculated exact mass of 889.1320 and a molecular weight of 889.63 g/mol . As a thioester, this compound is a key intermediate in biochemical pathways, particularly in the study of enzymatic processes involving fluorinated substrates. The presence of the fluorine atom on the benzoyl group makes it a valuable probe for investigating enzyme specificity, metabolic flux, and the mechanism of action of various acyl-CoA utilizing enzymes . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C28H39FN7O17P3S

Molecular Weight

889.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-fluorobenzenecarbothioate

InChI

InChI=1S/C28H39FN7O17P3S/c1-28(2,22(39)25(40)32-7-6-18(37)31-8-9-57-27(41)15-4-3-5-16(29)10-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-5,10,13-14,17,20-22,26,38-39H,6-9,11-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

SHBNFVMHAFFMNY-TYHXJLICSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)F)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluorobenzoyl-Coenzyme A (3-F-Benzoyl-CoA) is a fluorinated analog of Benzoyl-CoA, a central intermediate in the anaerobic metabolism of aromatic compounds.[1] The introduction of a fluorine atom onto the benzene ring provides a valuable tool for studying the mechanisms of enzymes involved in the benzoyl-CoA pathway and for developing potential enzyme inhibitors. This guide provides a comprehensive overview of the structure, properties, synthesis, and biological relevance of 3-Fluorobenzoyl-CoA.

Structure and Physicochemical Properties

This compound consists of a 3-fluorobenzoyl group linked via a thioester bond to Coenzyme A. The fluorine atom at the meta-position of the benzoyl ring significantly influences the electronic properties of the molecule, making it a useful probe for enzymatic studies.

Chemical Structure:

  • IUPAC Name: S-(2-((3-((4-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl)methoxy)hydroxyphosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 3-fluorobenzothioate

  • Molecular Formula: C₂₈H₃₉FN₇O₁₇P₃S[2]

  • SMILES: CC(C)(COP(O)(OP(O)(OC--INVALID-LINK--([H])--INVALID-LINK--([H])--INVALID-LINK--([H])[C@]1([H])N2C=NC(C2=NC=N3)=C3N)=O)=O)(--INVALID-LINK--([H])/C(O)=N/CC/C(O)=N/CCSC(C4=CC(F)=CC=C4)=O)C[2]

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. For context, properties of the related precursor, 3-Fluorobenzoyl chloride, are also included.

PropertyThis compound3-Fluorobenzoyl chloride
CAS Number 404355-20-0[2]1711-07-5[3]
Molecular Weight 889.63 g/mol 158.56 g/mol
Molecular Formula C₂₈H₃₉FN₇O₁₇P₃SC₇H₄ClFO
Appearance Not specifiedClear, colorless liquid
Melting Point Not specified-30 °C
Boiling Point Not specified189 °C
Density Not specified1.3 g/cm³
Solubility in water Not specifiedInsoluble (hydrolyzes)

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the activation of 3-fluorobenzoic acid and its subsequent reaction with Coenzyme A. This can be achieved through chemical synthesis or enzymatic catalysis.

Enzymatic Synthesis Protocol

This method utilizes a Benzoate-CoA ligase (EC 6.2.1.25), which catalyzes the formation of a thioester bond between a carboxyl group and Coenzyme A, driven by the hydrolysis of ATP.

Key Reagents and Equipment:

  • 3-Fluorobenzoic acid

  • Coenzyme A (CoA-SH)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Benzoate-CoA ligase (e.g., from Thauera aromatica or Rhodopseudomonas palustris)

  • Buffer solution (e.g., Tris-HCl, pH 7.5-8.0)

  • Spectrophotometer for monitoring the reaction

  • HPLC for purification and analysis

Detailed Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.8), 10 mM MgCl₂, 5 mM ATP, 1 mM Coenzyme A, and 2 mM 3-Fluorobenzoic acid.

  • Enzyme Addition: Initiate the reaction by adding a purified preparation of Benzoate-CoA ligase to the mixture. The specific activity and concentration of the enzyme should be optimized.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C).

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the decrease in the free thiol concentration of Coenzyme A using Ellman's reagent (DTNB) or by a coupled spectrophotometric assay. In a coupled assay, the formation of AMP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm or 365 nm.

  • Purification: Upon completion, the reaction mixture is typically purified using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column to isolate the this compound product.

Chemical Synthesis Workflow

Chemical synthesis offers an alternative route, often starting from the more reactive 3-fluorobenzoyl chloride.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Thioesterification 3FBA 3-Fluorobenzoic Acid 3FBCl 3-Fluorobenzoyl Chloride 3FBA->3FBCl Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->3FBCl 3FBCl->3FBCl_ref CoA Coenzyme A (CoA-SH) Base Weak Base (e.g., Pyridine) 3FB_CoA This compound Base->3FB_CoA

Caption: Chemical synthesis workflow for this compound.

Biological Role and Signaling Pathways

This compound is primarily of interest as an analog to study the anaerobic benzoyl-CoA degradation pathway . This pathway is a central metabolic route for the breakdown of various aromatic compounds by anaerobic and facultative anaerobic bacteria.

The pathway can be divided into several key stages:

  • Activation: Aromatic acids like benzoate are first activated to their corresponding CoA thioesters by a CoA ligase.

  • Ring Reduction: The aromatic ring of benzoyl-CoA is dearomatized by Benzoyl-CoA Reductase (BCR) . This is a critical, energy-intensive step. In facultative anaerobes, this reaction is ATP-dependent, coupling the hydrolysis of two ATP molecules to the transfer of two electrons to the benzene ring.

  • Ring Cleavage and β-Oxidation: The resulting non-aromatic ring is then hydrated, dehydrogenated, and hydrolytically cleaved. The resulting linear carbon chain is further metabolized via a modified β-oxidation pathway to yield acetyl-CoA, which enters central metabolism.

This compound can act as a substrate analog for the enzymes in this pathway. Benzoyl-CoA reductase is known to reduce some benzoyl-CoA analogues. Studying how the fluorine substitution affects binding and catalysis can provide insights into the enzyme's mechanism, particularly the electron transfer steps involved in ring reduction.

Diagram of the Anaerobic Benzoyl-CoA Degradation Pathway

Anaerobic_Benzoyl_CoA_Pathway cluster_activation Activation cluster_pathway Core Pathway cluster_final Central Metabolism Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA Ligase + ATP + CoA-SH DienoylCoA Cyclohexa-1,5-diene- 1-carbonyl-CoA BenzoylCoA->DienoylCoA Benzoyl-CoA Reductase + 2 ATP + 2e- HydroxyacylCoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA DienoylCoA->HydroxyacylCoA Hydratase OxoacylCoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA HydroxyacylCoA->OxoacylCoA Dehydrogenase RingCleavage Ring Cleavage Product (Adipyl-CoA derivative) OxoacylCoA->RingCleavage Hydrolase (Ring Cleavage) AcetylCoA 3 x Acetyl-CoA RingCleavage->AcetylCoA Modified β-Oxidation

Caption: Generalized anaerobic benzoyl-CoA degradation pathway.

References

A Technical Guide to the Chemical Synthesis of 3-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary chemical synthesis methods for 3-Fluorobenzoyl-CoA, a crucial intermediate in various biochemical studies and drug development processes. While specific literature detailing the synthesis of this exact molecule is limited, this document outlines the most probable and effective synthesis strategies based on established methodologies for acyl-CoA synthesis. The information presented is intended to equip researchers with the necessary theoretical and practical knowledge to successfully synthesize this compound in a laboratory setting.

Introduction

This compound is a fluorinated analog of benzoyl-CoA, a central molecule in the metabolism of aromatic compounds. The introduction of a fluorine atom at the meta position of the benzene ring can significantly alter the molecule's electronic properties and its interaction with enzymes, making it a valuable tool for studying enzyme mechanisms, metabolic pathways, and as a building block in the synthesis of novel therapeutic agents. This guide details the principal chemical routes for the synthesis of this compound, starting from the commercially available precursor, 3-fluorobenzoic acid.

Core Synthetic Strategies

The chemical synthesis of this compound from 3-fluorobenzoic acid necessitates the activation of the carboxylic acid group to facilitate the formation of a thioester bond with the sulfhydryl group of Coenzyme A (CoA). Three primary methods are widely employed for this transformation: the acyl chloride method, the mixed anhydride method, and the N-hydroxysuccinimide (NHS) ester method. Each of these strategies offers distinct advantages and is detailed below.

Acyl Chloride Method

This classic method involves the conversion of 3-fluorobenzoic acid to the more reactive 3-fluorobenzoyl chloride, which subsequently reacts with Coenzyme A.

Logical Relationship Diagram:

A 3-Fluorobenzoic Acid C 3-Fluorobenzoyl Chloride A->C Activation B Thionyl Chloride (SOCl₂) B->C E This compound C->E Thioesterification D Coenzyme A (CoASH) D->E

Caption: Acyl Chloride Method Workflow.

Experimental Protocol:

  • Synthesis of 3-Fluorobenzoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-fluorobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-fluorobenzoyl chloride is typically used in the next step without further purification.

  • Synthesis of this compound:

    • Prepare a solution of Coenzyme A (lithium or sodium salt, 1 equivalent) in an aqueous buffer solution (e.g., 0.5 M sodium bicarbonate, pH 8.0-8.5) and cool it in an ice bath.

    • Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.1-1.2 equivalents) in a suitable organic solvent (e.g., acetone or tetrahydrofuran (THF)) to the cooled CoA solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.5 by the dropwise addition of a base (e.g., 1 M NaOH).

    • Allow the reaction to proceed for 1-2 hours at 0-4 °C.

    • Monitor the formation of the product by high-performance liquid chromatography (HPLC).

    • Upon completion, the product can be purified by preparative HPLC.

Mixed Anhydride Method

This method involves the activation of 3-fluorobenzoic acid by forming a mixed anhydride, typically with ethyl chloroformate or isobutyl chloroformate, which then readily reacts with Coenzyme A.

Signaling Pathway Diagram:

A 3-Fluorobenzoic Acid D Mixed Anhydride Intermediate A->D Activation B Ethyl Chloroformate B->D C Triethylamine (Base) C->D Catalysis F This compound D->F Thioesterification E Coenzyme A (CoASH) E->F cluster_0 Step 1: NHS Ester Formation cluster_1 Step 2: Thioesterification A 3-Fluorobenzoic Acid D 3-Fluorobenzoyl-NHS Ester A->D B N-Hydroxysuccinimide (NHS) B->D C DCC or EDC (Coupling Agent) C->D Coupling E 3-Fluorobenzoyl-NHS Ester G This compound E->G F Coenzyme A (CoASH) F->G

The Enigmatic Role of 3-Fluorobenzoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

3-Fluorobenzoyl-CoA is a fluorinated analog of benzoyl-CoA, a central intermediate in the metabolism of aromatic compounds. Despite its structural similarity to a key metabolite, the specific biological role, metabolic fate, and enzymatic interactions of this compound remain largely uncharacterized in the scientific literature. This technical guide serves as a resource for researchers, scientists, and drug development professionals by hypothesizing potential biological activities based on the known metabolism of analogous compounds. We provide a framework for investigation, including detailed experimental protocols and potential metabolic pathways, to facilitate the exploration of this compound's function and its potential implications in xenobiotic metabolism and drug design.

Introduction

Coenzyme A (CoA) thioesters are critical intermediates in a myriad of metabolic processes, including the citric acid cycle, fatty acid metabolism, and the degradation of aromatic compounds. Benzoyl-CoA, in particular, is a key player in the anaerobic degradation of benzoate and other aromatic molecules. The introduction of a fluorine atom to the benzene ring, creating this compound, can significantly alter the molecule's electronic properties and its interactions with enzymes. Understanding the biological role of this fluorinated analog is crucial for predicting the metabolic fate of fluorinated xenobiotics and for the rational design of novel therapeutics. This guide will explore the potential metabolic pathways of this compound and provide detailed methodologies for its study.

Hypothesized Biological Roles and Metabolic Pathways

Based on the known biochemistry of benzoyl-CoA and other fluorinated aromatic compounds, we can postulate several potential biological roles for this compound:

  • Metabolic Intermediate in Microbial Degradation: 3-Fluorobenzoic acid, the precursor to this compound, can be utilized as a substrate by certain microbial enzymes. This suggests that this compound could be an intermediate in the microbial degradation pathway of fluorinated aromatic compounds.

  • Enzyme Substrate or Inhibitor: this compound may act as a substrate or inhibitor for enzymes that typically process benzoyl-CoA or other acyl-CoAs. Its interaction with these enzymes could either lead to its further metabolism or the modulation of endogenous metabolic pathways.

  • Xenobiotic Metabolite: In eukaryotes, 3-fluorobenzoic acid, and subsequently this compound, could be formed from the metabolism of larger fluorinated xenobiotics. The fate of this metabolite would be of interest in toxicology and drug development.

Potential Metabolic Pathway for this compound

The formation and subsequent metabolism of this compound in anaerobic bacteria may proceed through the following steps, analogous to the benzoyl-CoA pathway:

metabolic_pathway cluster_activation Activation cluster_reduction Reductive De-aromatization cluster_downstream Downstream Metabolism 3-Fluorobenzoic_Acid 3-Fluorobenzoic Acid This compound This compound 3-Fluorobenzoic_Acid->this compound Benzoate-CoA Ligase (ATP, CoA-SH -> AMP, PPi) Reduced_Intermediate Reduced Dienoyl-CoA Intermediate This compound->Reduced_Intermediate Benzoyl-CoA Reductase (2e-, 2H+) Ring_Cleavage_Products Ring Cleavage Products Reduced_Intermediate->Ring_Cleavage_Products Hydration, Oxidation, etc.

Caption: Hypothesized metabolic pathway of this compound in anaerobic bacteria.

Quantitative Data

Direct quantitative data for the enzymatic processing of this compound is limited. However, data on the activity of Benzoate-CoA ligase with 3-fluorobenzoate provides a crucial insight into its potential for formation in biological systems.

EnzymeOrganismSubstrateRelative Activity (%)Reference
Benzoate-CoA LigaseMagnetospirillum sp. strain TS-6Benzoate100[1]
2-Fluorobenzoate61[1]
3-Fluorobenzoate 16 [1]
4-Fluorobenzoate72[1]

Experimental Protocols

To elucidate the biological role of this compound, a series of experiments can be conducted. Below are detailed methodologies for key experiments.

Synthesis and Purification of this compound

Objective: To chemically synthesize this compound for use as a standard and substrate in subsequent experiments.

Methodology:

  • Materials: 3-Fluorobenzoic acid, oxalyl chloride, Coenzyme A lithium salt, tetrahydrofuran (THF), sodium bicarbonate, diethyl ether, argon atmosphere.

  • Activation of 3-Fluorobenzoic Acid:

    • Dissolve 3-fluorobenzoic acid in anhydrous THF under an argon atmosphere.

    • Add oxalyl chloride dropwise at 0°C and then warm to room temperature.

    • Stir for 2-3 hours until the reaction is complete (monitored by TLC or disappearance of starting material by GC-MS).

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 3-fluorobenzoyl chloride.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A lithium salt in an aqueous solution of sodium bicarbonate (pH ~8.0).

    • Cool the solution to 0°C.

    • Add a solution of 3-fluorobenzoyl chloride in a minimal amount of cold THF dropwise to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH at ~8.0 by adding sodium bicarbonate as needed.

    • Allow the reaction to proceed for 1-2 hours at 0°C.

  • Purification:

    • Purify the resulting this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Lyophilize the collected fractions containing the product.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzyme Assays with Benzoate-CoA Ligase and Benzoyl-CoA Reductase

Objective: To determine if this compound can be formed from 3-fluorobenzoic acid and if it can be metabolized by Benzoyl-CoA Reductase.

Methodology:

  • Enzyme Source: Purified Benzoate-CoA ligase and Benzoyl-CoA reductase from a bacterial source known to metabolize aromatic compounds (e.g., Thauera aromatica or Magnetospirillum sp.).

  • Benzoate-CoA Ligase Assay:

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.8), ATP, MgCl₂, Coenzyme A, and the purified ligase.

    • Initiate the reaction by adding the substrate (3-fluorobenzoate or benzoate as a control).

    • Monitor the formation of this compound or benzoyl-CoA over time by HPLC.

    • Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

  • Benzoyl-CoA Reductase Assay:

    • This assay must be performed under strict anaerobic conditions.

    • Prepare a reaction mixture in an anaerobic chamber containing buffer, ATP, a reducing agent (e.g., reduced methyl viologen or titanium(III) citrate), and the purified reductase.

    • Initiate the reaction by adding the substrate (synthesized this compound or benzoyl-CoA as a control).

    • Monitor the disappearance of the substrate over time by HPLC.

    • Analyze the reaction products by LC-MS to identify potential reduced intermediates.

In Vitro Metabolism using Liver Microsomes

Objective: To investigate the potential for oxidative metabolism and defluorination of this compound in a mammalian system.

Methodology:

  • Materials: Pooled human or rat liver microsomes, NADPH regenerating system, this compound.

  • Incubation:

    • Pre-incubate liver microsomes with the NADPH regenerating system in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding this compound.

    • Take aliquots at various time points and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to identify potential metabolites (e.g., hydroxylated derivatives).

    • Measure the release of fluoride ions using a fluoride-selective electrode to assess defluorination.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the investigation of this compound's biological role.

experimental_workflow cluster_synthesis Preparation cluster_invitro In Vitro Enzymatic Studies cluster_cellular Cellular and In Vivo Studies Synthesis Chemical Synthesis of This compound Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization Ligase_Assay Benzoate-CoA Ligase Assay Characterization->Ligase_Assay Reductase_Assay Benzoyl-CoA Reductase Assay Characterization->Reductase_Assay Microsome_Assay Liver Microsome Metabolism Characterization->Microsome_Assay Ligase_Assay->Reductase_Assay Provides Substrate (if enzymatically synthesized) Bacterial_Culture Bacterial Growth Studies (with 3-Fluorobenzoate) Reductase_Assay->Bacterial_Culture Hepatocyte_Culture Hepatocyte Metabolism Studies Microsome_Assay->Hepatocyte_Culture Animal_Studies Pharmacokinetic and Toxicity Studies Hepatocyte_Culture->Animal_Studies

Caption: A logical workflow for investigating the biological role of this compound.

Conclusion

While direct evidence for the biological role of this compound is currently lacking, its structural similarity to benzoyl-CoA and the known substrate promiscuity of some bacterial enzymes suggest it can be both formed and metabolized in certain biological contexts. The proposed experimental framework provides a comprehensive approach to characterizing its enzymatic interactions, metabolic fate, and potential toxicological properties. Elucidating the biological role of this compound will not only fill a knowledge gap in our understanding of fluorinated compound metabolism but also provide valuable information for the fields of drug development, environmental microbiology, and toxicology.

References

The Microbial Metabolism of 3-Fluorobenzoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

3-Fluorobenzoyl-CoA is a key intermediate in the microbial degradation of 3-fluorobenzoate, a halogenated aromatic compound of environmental and pharmaceutical interest. Understanding the metabolic fate of this molecule is crucial for applications in bioremediation, biocatalysis, and drug development. This technical guide provides a comprehensive overview of the microbial metabolism of this compound, drawing on established principles from the degradation of analogous halogenated and non-halogenated aromatic compounds. It details the enzymatic pathways, key enzymes, quantitative data from related substrates, and experimental protocols to facilitate further research in this area.

Introduction

The microbial degradation of halogenated aromatic compounds is a subject of intense research due to their widespread presence as environmental pollutants and their structural relevance to pharmaceuticals. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorinated aromatics particularly resistant to degradation. However, various microorganisms have evolved enzymatic machinery to cleave this bond and utilize these compounds as carbon and energy sources.

A central strategy in the anaerobic degradation of many aromatic compounds is the initial activation of the carboxylic acid to its corresponding coenzyme A (CoA) thioester. In the case of 3-fluorobenzoate, this activation leads to the formation of this compound. The subsequent metabolic steps determine the fate of the fluorine substituent and the aromatic ring. This guide will explore the known and inferred pathways for the microbial metabolism of this compound under both anaerobic and aerobic conditions.

Anaerobic Metabolism of this compound

The anaerobic degradation of halogenated benzoates is best understood from studies on chloro- and bromo-substituted analogues in denitrifying bacteria like Thauera species and phototrophic bacteria such as Rhodopseudomonas palustris. The metabolism of this compound is predicted to follow a similar pathway, which involves two key enzymatic steps: activation to a CoA-thioester and subsequent reductive dehalogenation.

Activation of 3-Fluorobenzoate to this compound

The first committed step in the anaerobic catabolism of 3-fluorobenzoate is its activation to this compound. This reaction is catalyzed by a benzoate-CoA ligase or a more specific halobenzoate-CoA ligase, which utilizes ATP and Coenzyme A.

Reaction: 3-Fluorobenzoate + ATP + CoA → this compound + AMP + PPi

Several benzoate-CoA ligases from various microorganisms have been shown to have broad substrate specificity, accepting a range of substituted benzoates.

Reductive Dehalogenation of this compound

Following its formation, this compound is the substrate for a key reductive dehalogenation reaction. In anaerobic bacteria, this is often catalyzed by a class of enzymes known as benzoyl-CoA reductases (BCRs). These enzymes catalyze the dearomatization of the benzoyl-CoA ring, which can lead to the elimination of the halogen substituent.

Studies with Thauera chlorobenzoica have shown that this compound is converted to a fluorinated cyclic dienoyl-CoA, which is a dead-end product in that organism, indicating that while the BCR can act on the fluorinated substrate, the subsequent steps are not productive for defluorination in that specific strain[1]. However, the general mechanism of reductive dehalogenation for other halobenzoyl-CoAs involves the formation of benzoyl-CoA as a central intermediate. It is plausible that in microorganisms capable of fully degrading 3-fluorobenzoate, a similar reductive dehalogenation to benzoyl-CoA occurs.

Inferred Reaction: this compound + 2[H] → Benzoyl-CoA + HF

Downstream Metabolism of Benzoyl-CoA

Once benzoyl-CoA is formed, it enters the central anaerobic benzoyl-CoA degradation pathway, which is well-characterized in organisms like Thauera aromatica[2][3][4]. This pathway involves a series of reduction, hydration, and ring cleavage steps, ultimately leading to intermediates that can enter central carbon metabolism, such as acetyl-CoA.

Aerobic Metabolism of Fluorobenzoates

Under aerobic conditions, the degradation of fluorobenzoates typically proceeds through a different mechanism, primarily involving dioxygenase enzymes that hydroxylate the aromatic ring, leading to catecholic intermediates. While the direct metabolism of this compound under aerobic conditions is less studied, the initial steps of 3-fluorobenzoate degradation provide insight into the likely intermediates.

The degradation of 3-fluorobenzoate can be initiated by either 1,2-dioxygenation or 1,6-dioxygenation[5].

  • 1,2-Dioxygenation: This leads to the formation of 3-fluorocatechol, which can be a toxic dead-end product in some organisms.

  • 1,6-Dioxygenation: This pathway is more productive for growth and leads to 4-fluorocatechol, which is further metabolized with the release of fluoride.

The involvement of a CoA-thioester in the initial stages of aerobic degradation of fluorobenzoates is less common but cannot be entirely ruled out in all organisms.

Key Enzymes and Quantitative Data

While specific kinetic data for enzymes acting on this compound are scarce, the substrate specificities of related enzymes provide valuable insights.

EnzymeOrganismSubstrate(s)Km (µM)Vmax (U/mg) or kcat (s-1)Reference(s)
Benzoate-CoA LigaseSyntrophic mixed cultureBenzoate401.05
2-Fluorobenzoate2801.0
3-Fluorobenzoate14800.7
4-Fluorobenzoate3200.98
4-Chlorobenzoate:CoA LigaseArthrobacter sp. TM-14-Chlorobenzoate3.5-
CoA30-
ATP238-
Benzoyl-CoA ReductaseThauera aromatica K172Benzoyl-CoA150.55 µmol min-1 mg-1
ATP600-
3-Methylbenzoyl-CoA ReductaseThauera chlorobenzoicaThis compound-Relative activity: ~80% of Benzoyl-CoA
4-Fluorobenzoyl-CoA-Relative activity: ~110% of Benzoyl-CoA

Experimental Protocols

The following protocols are generalized methods for key enzymatic assays relevant to the study of this compound metabolism. These can be adapted for specific experimental conditions.

Synthesis of this compound

The enzymatic synthesis of this compound can be achieved using a promiscuous benzoate-CoA ligase.

Materials:

  • Benzoate-CoA ligase (purified or as cell-free extract)

  • 3-Fluorobenzoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.5), 2 mM MgCl₂, 1 mM 3-fluorobenzoic acid, 0.5 mM CoA, and 2 mM ATP.

  • Initiate the reaction by adding a suitable amount of benzoate-CoA ligase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours.

  • Monitor the formation of this compound by HPLC, observing the appearance of a new peak with a characteristic UV spectrum.

  • The product can be purified using solid-phase extraction or preparative HPLC.

Assay for Benzoate-CoA Ligase Activity

A continuous spectrophotometric assay can be used to measure the activity of benzoate-CoA ligase with 3-fluorobenzoate as a substrate. This assay couples the formation of AMP to the oxidation of NADH.

Principle: The AMP produced is converted back to ATP in a series of coupled reactions involving myokinase, pyruvate kinase, and lactate dehydrogenase, with the concomitant oxidation of NADH, which can be monitored at 340 nm.

Materials:

  • Benzoate-CoA ligase

  • 3-Fluorobenzoic acid

  • CoA, ATP, MgCl₂

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer (pH 7.8), 5 mM MgCl₂, 1 mM PEP, 0.2 mM NADH, excess myokinase, pyruvate kinase, and lactate dehydrogenase.

  • Add CoA and 3-fluorobenzoic acid to the desired concentrations.

  • Initiate the reaction by adding the benzoate-CoA ligase.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the rate of AMP formation.

Assay for Benzoyl-CoA Reductase Activity

The activity of benzoyl-CoA reductase with this compound can be assayed anaerobically by monitoring the oxidation of a reduced electron donor.

Principle: The enzyme catalyzes the reduction of the aromatic ring of this compound using a low-potential electron donor, such as reduced methyl viologen or Ti(III)-citrate. The oxidation of the electron donor can be followed spectrophotometrically.

Materials:

  • Benzoyl-CoA reductase (purified, handled under strictly anaerobic conditions)

  • This compound

  • ATP, MgCl₂

  • Reduced methyl viologen or Ti(III)-citrate

  • Anaerobic cuvettes and spectrophotometer

  • Anaerobic chamber or glove box

Procedure:

  • All solutions must be prepared and handled under strictly anaerobic conditions.

  • Prepare the reaction mixture in an anaerobic cuvette inside an anaerobic chamber. The mixture should contain anaerobic buffer, ATP, MgCl₂, and the electron donor (e.g., reduced methyl viologen).

  • Add this compound to the cuvette.

  • Initiate the reaction by adding the purified benzoyl-CoA reductase.

  • Seal the cuvette and monitor the oxidation of the electron donor spectrophotometrically at its specific wavelength (e.g., 600 nm for methyl viologen).

  • The rate of electron donor oxidation is proportional to the rate of this compound reduction.

Visualizations of Pathways and Workflows

Inferred Anaerobic Degradation Pathway of 3-Fluorobenzoate

Anaerobic_Degradation_of_3_Fluorobenzoate cluster_activation Activation cluster_dehalogenation Reductive Dehalogenation cluster_central_metabolism Central Metabolism 3-Fluorobenzoate 3-Fluorobenzoate This compound This compound 3-Fluorobenzoate->this compound  Benzoate-CoA Ligase  ATP, CoA -> AMP, PPi Benzoyl-CoA Benzoyl-CoA This compound->Benzoyl-CoA  Benzoyl-CoA Reductase  2[H] -> HF Ring Cleavage Products Ring Cleavage Products Benzoyl-CoA->Ring Cleavage Products  Benzoyl-CoA  Degradation Pathway Acetyl-CoA Acetyl-CoA Ring Cleavage Products->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Aerobic_Degradation_of_3_Fluorobenzoate cluster_pathway1 1,2-Dioxygenation Pathway cluster_pathway2 1,6-Dioxygenation Pathway 3-Fluorobenzoate 3-Fluorobenzoate 3-Fluorocatechol 3-Fluorocatechol 3-Fluorobenzoate->3-Fluorocatechol  1,2-Dioxygenase 4-Fluorocatechol 4-Fluorocatechol 3-Fluorobenzoate->4-Fluorocatechol  1,6-Dioxygenase 2-Fluoro-cis,cis-muconate 2-Fluoro-cis,cis-muconate 3-Fluorocatechol->2-Fluoro-cis,cis-muconate  Catechol 1,2-Dioxygenase Dead-end Product Dead-end Product 2-Fluoro-cis,cis-muconate->Dead-end Product Further Metabolism\n(Fluoride Release) Further Metabolism (Fluoride Release) 4-Fluorocatechol->Further Metabolism\n(Fluoride Release) Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Enzyme Assay Microbial_Culture Microbial Culture (e.g., Thauera, Rhodopseudomonas) Cell_Harvesting Cell Harvesting Microbial_Culture->Cell_Harvesting Cell-Free_Extract Preparation of Cell-Free Extract Cell_Harvesting->Cell-Free_Extract Enzyme_Purification Enzyme Purification (e.g., Chromatography) Cell-Free_Extract->Enzyme_Purification Assay_Setup Assay Setup (Substrates, Buffers, Cofactors) Cell-Free_Extract->Assay_Setup For crude activity Enzyme_Purification->Assay_Setup Reaction_Initiation Reaction Initiation (Addition of Enzyme) Assay_Setup->Reaction_Initiation Data_Acquisition Data Acquisition (e.g., Spectrophotometry) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Enzyme Kinetics) Data_Acquisition->Data_Analysis

References

3-Fluorobenzoyl-CoA: A Key Metabolic Intermediate in Xenobiotic Degradation and a Potential Tool for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorobenzoyl-CoA is a critical metabolic intermediate in the anaerobic degradation pathway of the xenobiotic compound 3-fluorobenzoate. Its formation and subsequent transformation are catalyzed by a series of specialized enzymes, making it a focal point for understanding microbial metabolism of fluorinated aromatic compounds. This technical guide provides a comprehensive overview of this compound, including its enzymatic synthesis and degradation, associated quantitative data, detailed experimental protocols, and its potential applications in drug development.

Introduction

Fluorinated organic compounds are increasingly prevalent in the environment due to their widespread use in pharmaceuticals, agrochemicals, and industrial materials. The carbon-fluorine bond's high stability presents a significant challenge for microbial degradation. Understanding the metabolic pathways that enable the cleavage of this bond is crucial for bioremediation strategies and for the development of novel biocatalysts. 3-Fluorobenzoate, a model fluorinated aromatic compound, is anaerobically degraded via a pathway where it is first activated to its coenzyme A (CoA) thioester, this compound. This intermediate is then channeled into the central benzoyl-CoA degradation pathway, a key anaerobic route for the breakdown of aromatic compounds. This guide delves into the specifics of this compound as a metabolic intermediate, providing researchers and drug development professionals with a detailed resource.

Metabolic Pathway of this compound

The anaerobic metabolism of 3-fluorobenzoate commences with its activation to this compound, a reaction catalyzed by benzoate-CoA ligase. This key intermediate is then a substrate for benzoyl-CoA reductase, which initiates the dearomatization and subsequent defluorination of the molecule.

Metabolic_Pathway 3-Fluorobenzoate 3-Fluorobenzoate This compound This compound 3-Fluorobenzoate->this compound Benzoate-CoA Ligase (ATP, CoA-SH) Defluorinated Intermediate Defluorinated Intermediate This compound->Defluorinated Intermediate Benzoyl-CoA Reductase (2e-, 2ATP) Central Metabolism Central Metabolism Defluorinated Intermediate->Central Metabolism Downstream Enzymes

Anaerobic degradation pathway of 3-fluorobenzoate.
Enzymatic Synthesis of this compound

The synthesis of this compound from 3-fluorobenzoate is an ATP-dependent reaction catalyzed by benzoate-CoA ligase (EC 6.2.1.25). This enzyme activates the carboxyl group of 3-fluorobenzoate with ATP to form a 3-fluorobenzoyl-AMP intermediate, which then reacts with coenzyme A to yield this compound.

Enzymatic Degradation of this compound

The key step in the degradation of this compound is its reduction by benzoyl-CoA reductase (dearomatizing) (EC 1.3.7.8). This enzyme catalyzes the ATP-dependent dearomatization of the aromatic ring. In the case of this compound, this enzymatic reaction also leads to the cleavage of the C-F bond, a critical step in the detoxification of this xenobiotic. The resulting defluorinated intermediate can then enter the central benzoyl-CoA degradation pathway for complete mineralization.

Quantitative Data

Quantitative kinetic data for the enzymes involved in the metabolism of this compound are essential for understanding the efficiency of the degradation pathway.

Table 1: Kinetic Parameters of Benzoate-CoA Ligase with 3-Fluorobenzoate

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Reference
Syntrophic, benzoate-degrading anaerobic mixed culture3-Fluorobenzoate1.480.7[1]
Benzoate0.041.05[1]
2-Fluorobenzoate0.281.0[1]
4-Fluorobenzoate0.320.98[1]

Table 2: Substrate Specificity of Benzoyl-CoA Reductases

EnzymeSubstrateRelative Activity (%)ProductsReference
MBRTcl (Thauera chlorobenzoica)Benzoyl-CoA1001,5-Dienoyl-CoA[2]
This compound- (Substrate)3- and 5-F-1,5-Dienoyl-CoA
BCRTar (Thauera aromatica)Benzoyl-CoA1001,5-Dienoyl-CoA
This compound31Defluorinated products

Note: Specific kinetic parameters (Km and Vmax) for benzoyl-CoA reductase with this compound are not currently available in the literature.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from general methods for the chemo-enzymatic synthesis of acyl-CoA thioesters.

Synthesis_Workflow cluster_0 Reaction Mixture cluster_1 Incubation cluster_2 Purification cluster_3 Analysis Components 3-Fluorobenzoic Acid ATP Coenzyme A MgCl2 Benzoate-CoA Ligase Buffer (e.g., Tris-HCl, pH 8.0) Conditions 37°C Monitor reaction progress (e.g., HPLC) Components->Conditions Steps 1. Stop reaction (e.g., acid quench) 2. Centrifugation 3. Solid-phase extraction (SPE) or HPLC Conditions->Steps Methods HPLC-UV LC-MS/MS Steps->Methods

Workflow for the enzymatic synthesis of this compound.

Materials:

  • 3-Fluorobenzoic acid

  • ATP (Adenosine 5'-triphosphate)

  • Coenzyme A (lithium salt)

  • MgCl2

  • Tris-HCl buffer (pH 8.0)

  • Benzoate-CoA ligase (purified)

  • Solid-phase extraction (SPE) C18 cartridges

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 5 mM ATP, 2 mM Coenzyme A, and 1 mM 3-fluorobenzoic acid.

  • Initiate the reaction by adding purified benzoate-CoA ligase to a final concentration of 0.1 mg/mL.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the formation of this compound by HPLC.

  • Stop the reaction by adding an equal volume of 10% (v/v) perchloric acid.

  • Centrifuge to pellet the precipitated protein.

  • Purify the supernatant containing this compound using a C18 SPE cartridge.

    • Condition the cartridge with methanol, followed by water.

    • Load the sample.

    • Wash with water to remove salts and unreacted polar components.

    • Elute this compound with 50% acetonitrile.

  • Lyophilize the eluted fraction to obtain purified this compound.

Spectrophotometric Assay for Benzoate-CoA Ligase Activity

This assay couples the formation of AMP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Assay buffer: 100 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 10 mM KCl

  • Substrate solution: 10 mM 3-fluorobenzoate

  • ATP solution: 100 mM

  • CoA solution: 10 mM

  • Coupling enzymes: Myokinase, pyruvate kinase, lactate dehydrogenase

  • Phosphoenolpyruvate (PEP): 100 mM

  • NADH: 10 mM

  • Purified benzoate-CoA ligase

Procedure:

  • In a quartz cuvette, combine 800 µL of assay buffer, 20 µL of ATP, 20 µL of CoA, 50 µL of PEP, 20 µL of NADH, and the coupling enzymes.

  • Initiate the reaction by adding 10 µL of the purified benzoate-CoA ligase.

  • Start the measurement by adding 50 µL of the 3-fluorobenzoate solution.

  • Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs) over time.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM-1cm-1).

HPLC Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% (v/v) TFA in acetonitrile.

Gradient Elution:

  • A linear gradient from 5% to 95% Solvent B over 20 minutes is a good starting point for method development.

Detection:

  • UV detection at 260 nm (for the adenine moiety of CoA) and 235 nm (for the benzoyl moiety).

Procedure:

  • Prepare standards of this compound of known concentrations.

  • Inject samples and standards onto the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to the standard curve.

Mass Spectrometry Analysis of this compound

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

Ionization:

  • Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoA analysis.

Fragmentation:

  • Acyl-CoA compounds exhibit characteristic fragmentation patterns. The most common fragments arise from the cleavage of the phosphodiester bonds of the CoA moiety. Expected fragments for this compound would include ions corresponding to the 3-fluorobenzoyl group, adenosine monophosphate (AMP), and adenosine diphosphate (ADP). A characteristic neutral loss of the pantetheine arm is also commonly observed.

Role in Drug Development

While direct applications of this compound in drug development are not yet established, its unique properties and the enzymes that metabolize it present several opportunities for the pharmaceutical industry.

  • Enzyme Inhibitor Screening: this compound can be used as a substrate in high-throughput screening assays to identify inhibitors of benzoyl-CoA reductase and related enzymes. Such inhibitors could have applications as novel antimicrobial agents, particularly against anaerobic bacteria that rely on the benzoyl-CoA pathway for metabolism.

  • Mechanistic Probe: As a fluorinated analog of a natural substrate, this compound can serve as a valuable tool to probe the active site and catalytic mechanism of enzymes in the benzoyl-CoA pathway. The fluorine atom can act as a sensitive reporter for NMR studies.

  • Drug Metabolism Studies: Understanding how microbial enzymes process fluorinated compounds like 3-fluorobenzoate is relevant to predicting the environmental fate and potential for biodegradation of fluorinated drugs.

Drug_Development This compound This compound EnzymeInhibitorScreening Enzyme Inhibitor Screening This compound->EnzymeInhibitorScreening Substrate for HTS MechanisticProbe Mechanistic Probe This compound->MechanisticProbe Fluorinated analog DrugMetabolismStudies Drug Metabolism Studies This compound->DrugMetabolismStudies Model fluorinated xenobiotic

Potential applications of this compound in drug development.

Conclusion and Future Directions

This compound is a pivotal intermediate in the anaerobic degradation of 3-fluorobenzoate, highlighting a key mechanism by which microorganisms can cleave the stable carbon-fluorine bond. While significant progress has been made in identifying the enzymes involved in its metabolism, further research is needed to fully characterize their kinetic properties and the downstream metabolic fate of the defluorinated products. The development of robust and specific analytical methods for this compound will be crucial for these future studies. Furthermore, exploring the potential of this compound and its metabolizing enzymes in drug discovery and biocatalysis represents an exciting avenue for future research. This in-depth guide provides a solid foundation for researchers and professionals to build upon in their exploration of this fascinating molecule.

References

Enzymatic Formation of 3-Fluorobenzoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoyl-CoA is a fluorinated analog of benzoyl-CoA, a central intermediate in the metabolism of aromatic compounds. The introduction of fluorine into organic molecules can significantly alter their biological properties, making this compound a valuable building block in the synthesis of novel pharmaceuticals and a useful probe for studying enzyme mechanisms. This technical guide provides an in-depth overview of the enzymatic formation of this compound, focusing on the enzymes involved, their substrate specificities, and detailed experimental protocols for its synthesis and analysis.

The primary enzymatic route to this compound is through the action of benzoate-CoA ligases (BCLs), also known as benzoyl-CoA synthetases. These enzymes catalyze the ATP-dependent ligation of a carboxylate with coenzyme A (CoA), proceeding through an acyl-adenylate intermediate. This guide will explore the utility of various microbial BCLs for this specific transformation.

Enzymes Catalyzing the Formation of this compound

Several benzoate-CoA ligases from diverse microbial sources have been shown to accept fluorinated benzoates as substrates, including 3-fluorobenzoate. The formation of this compound is often the initial activation step in the anaerobic degradation pathways of 3-fluorobenzoate.

Key Enzymes and Their Characteristics

A number of bacteria capable of anaerobically degrading halogenated aromatic compounds possess CoA ligases that can activate 3-fluorobenzoate. Notable examples include:

  • Benzoate-CoA Ligase from Magnetospirillum sp. strain TS-6: This enzyme, active under both aerobic and anaerobic conditions, has demonstrated activity towards various fluorobenzoates. The substrate preference is for 2-fluorobenzoate, followed by 4-fluorobenzoate, and then 3-fluorobenzoate.[1]

  • Benzoate-CoA Ligase (E1) from a denitrifying Pseudomonas sp.: This homodimeric enzyme shows a preference for benzoate but also activates fluorobenzoates.[2][3][4]

  • 2-Aminobenzoate-CoA Ligase (E2) from a denitrifying Pseudomonas sp.: This monomeric enzyme, while preferring 2-aminobenzoate, can also activate benzoate and fluorobenzoates.[2]

  • Halobenzoate-CoA Ligase from Thauera chlorobenzoica: This bacterium is known to degrade halobenzoates, and its genome contains genes for benzoate-CoA ligases that are implicated in the activation of these compounds. One of these is potentially a specific halobenzoate-CoA ligase.

  • Benzoate-CoA Ligase (BadA) from Rhodopseudomonas palustris: This enzyme is involved in the anaerobic degradation of benzoate. While some studies indicate high specificity for benzoate and 2-fluorobenzoate, protein engineering efforts have successfully expanded its substrate range.

The reaction catalyzed by these enzymes is as follows:

3-Fluorobenzoate + ATP + Coenzyme A ⇌ this compound + AMP + Pyrophosphate

Quantitative Data on Substrate Specificity

While specific kinetic parameters for the formation of this compound are not extensively reported, relative activity data from studies on benzoate-CoA ligases provide valuable insights into the feasibility of this enzymatic conversion.

Enzyme SourceSubstrateRelative Activity (%)Apparent Km (µM)Apparent Vmax (µmol min-1 mg-1)Reference
Magnetospirillum sp. strain TS-6Benzoate1003013.4
2-Fluorobenzoate102--
3-Fluorobenzoate21--
4-Fluorobenzoate63--
Rhodopseudomonas palustrisBenzoate1000.6 - 225
2-FluorobenzoateHigh Specificity--
Thauera aromaticaBenzoate1002516.5
2-Aminobenzoate601509.9

Note: '-' indicates data not available in the cited sources. The relative activity of the Magnetospirillum sp. enzyme was measured with 0.1 mM of the aromatic substrate.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis, purification, and analysis of this compound.

Expression and Purification of Benzoate-CoA Ligase

A general protocol for obtaining a purified benzoate-CoA ligase, for example from Magnetospirillum sp. or Thauera aromatica, is outlined below. This typically involves heterologous expression in E. coli and subsequent chromatographic purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the benzoate-CoA ligase gene.

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 2 mM Dithiothreitol (DTE), 2 mM MgCl2).

  • Chromatography resins (e.g., DEAE-Sepharose, Phenyl-Sepharose, Source 30Q).

  • FPLC system.

Procedure:

  • Expression: Grow the E. coli culture in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., >100,000 x g) to remove cell debris.

  • Chromatography:

    • Apply the supernatant to a DEAE-Sepharose column equilibrated with lysis buffer. Elute the protein using a linear salt gradient (e.g., 0-500 mM KCl).

    • Pool the active fractions, add ammonium sulfate to a concentration that precipitates the enzyme, and centrifuge.

    • Resuspend the pellet and apply to a Phenyl-Sepharose column. Elute with a decreasing salt gradient.

    • Further purify the active fractions on a Source 30Q or similar anion exchange column.

  • Purity Check: Assess the purity of the enzyme by SDS-PAGE.

Enzymatic Synthesis of this compound

This protocol describes a typical small-scale enzymatic reaction for the synthesis of this compound.

Reaction Mixture:

  • 100 mM Tris-HCl buffer (pH 7.8)

  • 5 mM MgCl2

  • 5 mM ATP

  • 1.5 mM Coenzyme A (trilithium salt)

  • 1 mM 3-Fluorobenzoic acid

  • Purified Benzoate-CoA Ligase (e.g., 0.1-0.5 µM)

  • (Optional) 1 U/mL inorganic pyrophosphatase to drive the reaction forward.

Procedure:

  • Combine all components except the enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding the purified benzoate-CoA ligase.

  • Incubate the reaction mixture at 30-37°C for 1-4 hours.

  • Monitor the reaction progress by HPLC or a spectrophotometric assay (see below).

  • Quench the reaction by adding an equal volume of ice-cold methanol or by acidification (e.g., with HCl to a final concentration of 0.1 M).

Purification of this compound

The product can be purified from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Materials:

  • C18 SPE cartridge.

  • Methanol.

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Reversed-phase HPLC column (e.g., C18).

Procedure (SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the quenched reaction mixture onto the cartridge.

  • Wash the cartridge with water to remove salts and unreacted hydrophilic components.

  • Elute the this compound with a methanol/water mixture.

  • Lyophilize the eluate to obtain the purified product.

Assay for Benzoate-CoA Ligase Activity

An indirect continuous spectrophotometric assay is commonly used to determine the activity of benzoate-CoA ligases. This assay couples the formation of AMP to the oxidation of NADH, which can be monitored at 340 or 365 nm.

Principle:

  • Benzoate + ATP + CoA → Benzoyl-CoA + AMP + PPi (catalyzed by BCL)

  • AMP + ATP ⇌ 2 ADP (catalyzed by myokinase)

  • 2 ADP + 2 Phosphoenolpyruvate → 2 ATP + 2 Pyruvate (catalyzed by pyruvate kinase)

  • 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+ (catalyzed by lactate dehydrogenase)

For every molecule of benzoate activated, two molecules of NADH are oxidized.

Assay Mixture (1 mL):

  • 100 mM Tris-HCl (pH 7.8)

  • 10 mM KCl

  • 5 mM MgCl2

  • 1 mM ATP

  • 0.4 mM CoA

  • 0.4 mM NADH

  • 1 mM Phosphoenolpyruvate

  • 0.5 mM 3-Fluorobenzoic acid (or other substrate)

  • 1-2 units Myokinase

  • 1-2 units Pyruvate Kinase

  • 1.5-3 units Lactate Dehydrogenase

  • Cell extract or purified enzyme

Procedure:

  • Combine all reagents except the substrate in a cuvette.

  • Record the background rate of NADH oxidation at 340 nm.

  • Initiate the reaction by adding the substrate (3-fluorobenzoic acid).

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (ε340 = 6220 M-1 cm-1).

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Formation_of_3_Fluorobenzoyl_CoA cluster_reaction Enzymatic Reaction 3-Fluorobenzoate 3-Fluorobenzoate Benzoate-CoA Ligase Benzoate-CoA Ligase 3-Fluorobenzoate->Benzoate-CoA Ligase ATP ATP ATP->Benzoate-CoA Ligase Coenzyme A Coenzyme A Coenzyme A->Benzoate-CoA Ligase This compound This compound Benzoate-CoA Ligase->this compound AMP AMP Benzoate-CoA Ligase->AMP PPi PPi Benzoate-CoA Ligase->PPi

Caption: Enzymatic synthesis of this compound.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Synthesis & Purification cluster_analysis Analysis A Gene Cloning & Expression B Cell Lysis & Clarification A->B C Chromatographic Purification B->C D Purified BCL C->D E Enzymatic Reaction D->E F Reaction Quenching E->F I Activity Assay (Spectrophotometric) E->I G Product Purification (HPLC/SPE) F->G H Pure this compound G->H J Product Confirmation (HPLC-MS) H->J

Caption: Workflow for enzymatic synthesis and analysis.

Coupled_Assay_Pathway FB 3-Fluorobenzoate BCL Benzoate-CoA Ligase FB->BCL ATP1 ATP ATP1->BCL CoA CoA CoA->BCL FBCoA This compound AMP AMP MK Myokinase AMP->MK PPi PPi BCL->FBCoA BCL->AMP BCL->PPi ATP2 ATP ATP2->MK ADP 2 ADP PK Pyruvate Kinase ADP->PK MK->ADP PEP 2 PEP PEP->PK ATP3 2 ATP PYR 2 Pyruvate LDH Lactate Dehydrogenase PYR->LDH PK->ATP3 PK->PYR NADH 2 NADH NADH->LDH NAD 2 NAD+ LAC 2 Lactate LDH->NAD LDH->LAC

Caption: Coupled spectrophotometric assay pathway.

Conclusion

The enzymatic synthesis of this compound is a viable and attractive alternative to chemical synthesis, offering high specificity and milder reaction conditions. Several microbial benzoate-CoA ligases have been identified that can efficiently catalyze this reaction. By leveraging the protocols and data presented in this guide, researchers can produce and utilize this compound for a variety of applications in drug discovery and metabolic engineering. Further research, including protein engineering of existing ligases, may lead to enzymes with enhanced activity and specificity for 3-fluorobenzoate, further expanding the utility of this biocatalytic approach.

References

The 3-Fluorobenzoyl-CoA Degradation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 3-fluorobenzoyl-CoA degradation pathway, a critical route for the anaerobic biodegradation of fluorinated aromatic compounds. This pathway is largely analogous to the well-characterized benzoyl-CoA degradation pathway, a central metabolic route in various bacteria for the breakdown of aromatic molecules in the absence of oxygen. Understanding this pathway is crucial for applications in bioremediation, biocatalysis, and drug development, where the metabolic fate of fluorinated compounds is of significant interest.

Core Concepts

The anaerobic degradation of 3-fluorobenzoate is initiated by its activation to this compound. This activated intermediate is then channeled into a modified benzoyl-CoA pathway. The key enzymatic step involves the reductive dearomatization of the aromatic ring by benzoyl-CoA reductase. In the case of halogenated substrates like this compound, this reductive step can lead to defluorination, a critical detoxification reaction. Subsequent enzymatic reactions proceed through a series of β-oxidation-like steps to open the ring and ultimately yield central metabolites such as acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

Several bacterial species have been identified as key players in the anaerobic degradation of aromatic compounds, including those that can metabolize halogenated benzoates. Notable among these are Thauera aromatica, Rhodopseudomonas palustris, and various syntrophic anaerobic bacteria. The enzymes from these organisms, particularly benzoyl-CoA ligase and benzoyl-CoA reductase, have shown activity towards fluorinated analogs.

Signaling and Metabolic Pathways

The degradation of this compound follows a pathway that is initiated by the activation of 3-fluorobenzoate and proceeds through the central benzoyl-CoA pathway. The key steps are outlined in the following diagram.

This compound Degradation Pathway cluster_activation Activation cluster_dearomatization Reductive Dearomatization & Defluorination cluster_ring_cleavage Ring Cleavage and β-Oxidation 3-Fluorobenzoate 3-Fluorobenzoate This compound This compound 3-Fluorobenzoate->this compound Benzoate-CoA Ligase (ATP, CoA-SH -> AMP, PPi) Benzoyl-CoA Reductase Benzoyl-CoA Reductase This compound->Benzoyl-CoA Reductase Benzoyl-CoA Benzoyl-CoA Benzoyl-CoA Reductase->Benzoyl-CoA Reductive Defluorination (2[H]) Fluorinated Dienoyl-CoA Fluorinated Dienoyl-CoA Benzoyl-CoA Reductase->Fluorinated Dienoyl-CoA Reduction (2[H]) Dienoyl-CoA Dienoyl-CoA Benzoyl-CoA->Dienoyl-CoA Benzoyl-CoA Reductase Further Metabolism (Potentially toxic) Further Metabolism (Potentially toxic) Fluorinated Dienoyl-CoA->Further Metabolism (Potentially toxic) Hydroxyenoyl-CoA Hydroxyenoyl-CoA Dienoyl-CoA->Hydroxyenoyl-CoA Hydratase Ketoenoyl-CoA Ketoenoyl-CoA Hydroxyenoyl-CoA->Ketoenoyl-CoA Dehydrogenase 3-Hydroxypimelyl-CoA 3-Hydroxypimelyl-CoA Ketoenoyl-CoA->3-Hydroxypimelyl-CoA Hydrolase Acetyl-CoA + Glutaryl-CoA Acetyl-CoA + Glutaryl-CoA 3-Hydroxypimelyl-CoA->Acetyl-CoA + Glutaryl-CoA β-Oxidation-like steps TCA Cycle TCA Cycle Acetyl-CoA + Glutaryl-CoA->TCA Cycle Glutaryl-CoA Glutaryl-CoA Acetyl-CoA + CO2 Acetyl-CoA + CO2 Glutaryl-CoA->Acetyl-CoA + CO2 Further Degradation Acetyl-CoA + CO2->TCA Cycle

Figure 1. Proposed degradation pathway for this compound.

Quantitative Data

Quantitative data for the enzymatic steps in the this compound degradation pathway is limited. The following tables summarize available kinetic data for key enzymes, primarily focusing on their activity with both the natural substrate (benzoate/benzoyl-CoA) and its fluorinated analogs.

Table 1: Kinetic Parameters of Benzoate-CoA Ligase

SubstrateOrganismKm (mM)Vmax (U/mg)Reference
BenzoateSyntrophic anaerobic culture0.041.05[1]
2-FluorobenzoateSyntrophic anaerobic culture0.281.0[1]
3-Fluorobenzoate Syntrophic anaerobic culture 1.48 0.7 [1]
4-FluorobenzoateSyntrophic anaerobic culture0.320.98[1]
ATPSyntrophic anaerobic culture0.161.08[1]
CoA-SHSyntrophic anaerobic culture0.071.05

Table 2: Activity of Benzoyl-CoA Reductase with Different Substrates

SubstrateOrganismRelative Activity (%)Specific Activity (mU/mg)NotesReference
Benzoyl-CoAThauera aromatica100550Apparent Km = 15 µM
Fluorobenzoyl-CoAsThauera aromaticaReduced rateNot specifiedProducts not definitively identified.
Benzoyl-CoAThauera chlorobenzoica (recombinant MBRTcl)100212-
This compound Thauera chlorobenzoica (recombinant MBRTcl) Not specified Substrate for the enzyme - ****
4-Fluorobenzoyl-CoAThauera chlorobenzoica (recombinant MBRTcl)Not specifiedSubstrate for the enzyme-
m-Fluorobenzoyl-CoAThauera aromaticaNot specifiedNot specifiedSubstrate is defluorinated.
p-Fluorobenzoyl-CoAThauera aromaticaNot specifiedNot specifiedSubstrate is defluorinated.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound degradation pathway. These protocols are based on established methods for the broader benzoyl-CoA pathway and can be adapted for fluorinated substrates.

Protocol 1: Assay for Benzoate-CoA Ligase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of benzoate-CoA ligase, which can be adapted for 3-fluorobenzoate.

Principle: The formation of AMP during the CoA ligation reaction is coupled to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • 1 M Tris-HCl buffer, pH 7.8

  • 1 M KCl

  • 0.5 M MgCl2

  • 0.1 M Phosphoenolpyruvate (PEP)

  • 20 mM ATP

  • 10 mM Coenzyme A (CoA-SH)

  • 10 mM NADH

  • Myokinase (≥ 300 U/mL)

  • Pyruvate kinase (≥ 200 U/mL)

  • Lactate dehydrogenase (≥ 400 U/mL)

  • 100 mM 3-Fluorobenzoate (or other benzoate analogs)

  • Enzyme sample (cell extract or purified protein)

Procedure:

  • Prepare a reaction mixture (1 mL final volume) containing:

    • 100 µL of 1 M Tris-HCl, pH 7.8

    • 10 µL of 1 M KCl

    • 5 µL of 0.5 M MgCl2

    • 10 µL of 0.1 M PEP

    • 25 µL of 20 mM ATP

    • 25 µL of 10 mM CoA-SH

    • 20 µL of 10 mM NADH

    • 10 µL of Myokinase

    • 10 µL of Pyruvate kinase

    • 10 µL of Lactate dehydrogenase

    • Distilled water to 980 µL.

  • Incubate the mixture for 5 minutes at 37°C to allow for the depletion of any endogenous ADP/AMP.

  • Initiate the reaction by adding 10 µL of the enzyme sample.

  • Monitor the background rate of NADH oxidation at 340 nm.

  • After a stable baseline is achieved, add 10 µL of 100 mM 3-fluorobenzoate to start the specific reaction.

  • Record the decrease in absorbance at 340 nm over time.

  • Calculate the specific activity using the molar extinction coefficient of NADH (6220 M-1cm-1), considering that 2 moles of NADH are oxidized per mole of substrate converted.

Benzoate-CoA Ligase Assay Workflow cluster_prep Preparation cluster_measurement Measurement Prepare Reaction Mix Prepare Reaction Mix Incubate at 37°C Incubate at 37°C Prepare Reaction Mix->Incubate at 37°C Add Enzyme Add Enzyme Incubate at 37°C->Add Enzyme Monitor Baseline Monitor Baseline Add Enzyme->Monitor Baseline Add 3-Fluorobenzoate Add 3-Fluorobenzoate Monitor Baseline->Add 3-Fluorobenzoate Record Absorbance Record Absorbance Add 3-Fluorobenzoate->Record Absorbance Calculate Activity Calculate Activity Record Absorbance->Calculate Activity

Figure 2. Workflow for the spectrophotometric assay of Benzoate-CoA Ligase.
Protocol 2: Assay for Benzoyl-CoA Reductase Activity

This protocol outlines an HPLC-based method to determine the activity of benzoyl-CoA reductase with this compound.

Principle: The enzymatic reduction of this compound is monitored by separating the substrate and product(s) using reverse-phase HPLC and quantifying their respective peak areas over time.

Reagents:

  • Anaerobic glove box or chamber

  • 1 M Tris-HCl buffer, pH 7.5

  • 0.5 M MgCl2

  • 0.2 M ATP

  • 100 mM Titanium(III) citrate (freshly prepared as a reductant)

  • 10 mM this compound (substrate)

  • Purified benzoyl-CoA reductase

  • Quenching solution (e.g., 10% formic acid)

Procedure:

  • All steps must be performed under strict anaerobic conditions.

  • Prepare the reaction mixture (final volume 200 µL) in an anaerobic vial:

    • 100 mM Tris-HCl, pH 7.5

    • 5 mM MgCl2

    • 5 mM ATP

    • 5 mM Titanium(III) citrate

    • 0.2 mM this compound

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified benzoyl-CoA reductase.

  • At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot (e.g., 40 µL) and immediately quench the reaction by adding it to an equal volume of quenching solution.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC.

HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 50 mM potassium phosphate buffer, pH 6.5) and solvent B (e.g., acetonitrile). A typical gradient might be 10-50% B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detector at 260 nm (for the adenine moiety of CoA) and 235 nm (for the benzoyl moiety).

  • Quantification: Integrate the peak areas of the substrate (this compound) and product(s). Calculate the rate of substrate consumption and/or product formation.

BCR Assay Workflow Anaerobic Setup Anaerobic Setup Reaction Incubation Reaction Incubation Anaerobic Setup->Reaction Incubation Time-course Sampling Time-course Sampling Reaction Incubation->Time-course Sampling Reaction Quenching Reaction Quenching Time-course Sampling->Reaction Quenching Centrifugation Centrifugation Reaction Quenching->Centrifugation HPLC Analysis HPLC Analysis Centrifugation->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Figure 3. Experimental workflow for the HPLC-based assay of Benzoyl-CoA Reductase.
Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol provides a general framework for analyzing the expression of genes involved in the this compound degradation pathway in response to the presence of 3-fluorobenzoate.

Principle: The relative abundance of mRNA transcripts of target genes (e.g., genes encoding benzoate-CoA ligase and subunits of benzoyl-CoA reductase) is quantified using reverse transcription quantitative PCR (RT-qPCR).

Materials:

  • Bacterial culture grown in the presence and absence of 3-fluorobenzoate.

  • RNA extraction kit suitable for bacteria.

  • DNase I.

  • Reverse transcriptase and corresponding buffers.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers specific for target genes and reference (housekeeping) genes.

  • qPCR instrument.

Procedure:

  • RNA Extraction:

    • Harvest bacterial cells from cultures grown under inducing (with 3-fluorobenzoate) and non-inducing (control substrate) conditions.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based extraction), following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis to check for integrity.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.

    • Include a no-reverse-transcriptase control to check for genomic DNA contamination.

  • qPCR:

    • Set up qPCR reactions containing cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Cq) values for each reaction.

    • Calculate the relative expression of the target genes using the ΔΔCq method, normalizing to the expression of one or more stable reference genes.

Conclusion

The degradation of this compound is a specialized branch of the central anaerobic benzoyl-CoA pathway. While the core enzymatic machinery is conserved, the presence of the fluorine substituent influences the kinetics and, in some cases, the outcome of the reactions, leading to potential defluorination. This guide provides a foundational understanding of this pathway, compiling the available quantitative data and outlining key experimental protocols. Further research is needed to fully elucidate the specific enzyme kinetics and metabolic intermediates involved in the complete degradation of this compound, which will be invaluable for advancing applications in bioremediation and biotechnology.

References

A Technical Guide to the Physicochemical Properties of 3-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Fluorobenzoyl-Coenzyme A (CoA), a fluorinated analog of a key metabolic intermediate. The introduction of a fluorine atom onto the benzoyl moiety significantly influences the molecule's electronic properties and metabolic stability, making it a valuable tool for studying enzyme mechanisms, particularly within pathways involving aromatic acid metabolism. This guide summarizes its core physicochemical properties, details relevant experimental protocols, and places the molecule in a biological context.

Core Physicochemical Properties

The properties of 3-Fluorobenzoyl-CoA are presented below. For context, key properties of its common precursor, 3-Fluorobenzoyl chloride, are also included. Acyl-CoA derivatives are generally soluble in aqueous buffers, though solubility can be affected by factors such as pH and the presence of divalent cations like Mg²⁺, which can cause precipitation at higher concentrations[1]. Long-chain fatty acyl-CoAs are known to form micelles above a critical concentration[2].

PropertyThis compound3-Fluorobenzoyl chloride
Molecular Formula C₂₈H₃₉FN₇O₁₇P₃S[3]C₇H₄ClFO[4][5]
Molecular Weight 889.63 g/mol 158.56 g/mol
CAS Number 404355-20-01711-07-5
Appearance Not specified (typically a solid)Colorless to light yellow clear liquid
Melting Point Not specified-30 °C
Boiling Point Not specified91 °C at 18 mmHg
Density Not specified1.32 g/cm³
Solubility Inferred to be water-solubleInsoluble in water (reacts)
Storage Conditions Store under recommended conditions in Certificate of AnalysisStore at 2 - 8 °C

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below. These protocols are based on established methods for acyl-CoA compounds.

This protocol describes the synthesis of this compound from 3-Fluorobenzoic acid and Coenzyme A using an acyl-CoA synthetase.

Principle: Acyl-CoA synthetases catalyze the formation of a thioester bond between the carboxyl group of a fatty acid (or aromatic acid) and the thiol group of Coenzyme A, in a reaction that requires ATP and Mg²⁺.

Materials:

  • 3-Fluorobenzoic acid

  • Coenzyme A, lithium salt

  • ATP, disodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)

  • Dithiothreitol (DTT)

  • Perchloric acid (PCA)

  • Potassium bicarbonate (KHCO₃)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with final concentrations as follows:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM Coenzyme A

    • 1 mM 3-Fluorobenzoic acid

    • 1 mM DTT

  • Enzyme Addition: Add a suitable amount of Acyl-CoA Synthetase to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) for 1-2 hours. Monitor the reaction progress by HPLC if necessary.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold 2 M perchloric acid. This will precipitate the enzyme and other proteins.

  • Protein Removal: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the this compound.

  • Neutralization: Neutralize the supernatant by adding 3 M potassium bicarbonate solution dropwise until the pH is between 6.0 and 7.0. The formation of KClO₄ precipitate will be observed.

  • Salt Removal: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the KClO₄ salt. The resulting supernatant contains the synthesized this compound, which can be purified further by HPLC or used directly for subsequent experiments.

This protocol provides a method for the separation and quantification of this compound using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Principle: Acyl-CoA compounds can be separated based on their hydrophobicity on a C18 reverse-phase column. The adenine ring of the CoA moiety allows for sensitive detection by UV absorbance at approximately 260 nm.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄) buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • This compound standard for calibration

Procedure:

  • Sample Preparation: Prepare samples as described in the synthesis protocol or by using appropriate extraction methods for biological samples. Ensure samples are filtered (0.22 µm) before injection.

  • Chromatographic Conditions:

    • Column Temperature: 35°C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm

    • Injection Volume: 20 µL

  • Gradient Elution: A typical gradient program is as follows:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 50% B

    • 25-30 min: Hold at 50% B

    • 30-35 min: Return to 5% B

    • 35-45 min: Column re-equilibration at 5% B

  • Quantification: Create a standard curve by injecting known concentrations of a purified this compound standard. The peak area from the sample chromatogram can then be used to determine its concentration by interpolating from the standard curve.

This protocol describes a coupled-enzyme assay to continuously measure the rate of this compound formation, which is indicative of acyl-CoA synthetase activity.

Principle: The formation of acyl-CoA is coupled to the activity of acyl-CoA oxidase, which oxidizes the product to generate hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in a horseradish peroxidase (HRP)-catalyzed reaction to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the acyl-CoA synthetase activity.

Materials:

  • Acyl-CoA Synthetase Assay Kit (commercial kits are available, e.g., Abcam ab273315) or individual components:

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

    • Acyl-CoA Oxidase

    • Horseradish Peroxidase (HRP)

    • Fluorescent Probe (e.g., Amplex Red or similar)

    • Substrates: 3-Fluorobenzoic acid, Coenzyme A, ATP, MgCl₂

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Ex/Em = 535/587 nm for many common probes)

Procedure:

  • Reagent Preparation: Prepare a master reaction mix containing the assay buffer, acyl-CoA oxidase, HRP, fluorescent probe, ATP, MgCl₂, and Coenzyme A at optimal concentrations.

  • Sample and Control Preparation: Add enzyme samples (e.g., purified enzyme or cell lysate) to the wells of the microplate. Include a positive control (a known active synthetase) and a no-substrate background control.

  • Initiate Reaction: Start the reaction by adding the substrate, 3-Fluorobenzoic acid, to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity in a kinetic mode every 1-2 minutes for at least 30 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each sample.

    • Determine the rate of reaction (V₀) from the linear portion of the curve.

    • Subtract the rate of the background control from the sample rates.

    • Calculate the specific activity of the enzyme using a standard curve generated with a known concentration of H₂O₂.

Biological Context and Visualization

This compound is an analog of Benzoyl-CoA, a central intermediate in the anaerobic degradation of aromatic compounds by various bacteria. The introduction of fluorine can block or alter metabolism, making such analogs useful for studying reaction mechanisms. Fluorination often increases metabolic stability by strengthening the carbon-substituent bond, making it more resistant to enzymatic attack compared to a carbon-hydrogen bond.

The anaerobic benzoyl-CoA pathway involves the activation of an aromatic acid to its CoA thioester, followed by reductive dearomatization of the benzene ring, ring cleavage, and subsequent beta-oxidation to yield acetyl-CoA, which enters central metabolism. This compound could act as a substrate, inhibitor, or mechanistic probe for the enzymes in this pathway, such as Benzoyl-CoA reductase.

The following diagram illustrates the core steps of the anaerobic benzoyl-CoA degradation pathway.

BenzoylCoA_Pathway sub Benzoate / 3-Fluorobenzoate ligase Benzoate-CoA Ligase (ATP -> AMP+PPi) sub->ligase bcoa Benzoyl-CoA / This compound ligase->bcoa reductase Benzoyl-CoA Reductase (ATP-dependent) bcoa->reductase diene Cyclohexa-1,5-diene- 1-carbonyl-CoA reductase->diene hydratase Hydratase diene->hydratase hydroxy 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA hydratase->hydroxy dehydrogenase Dehydrogenase hydroxy->dehydrogenase oxo 6-Oxocyclohex-1-ene- 1-carbonyl-CoA dehydrogenase->oxo hydrolase Ring-opening Hydrolase oxo->hydrolase pimeloyl 3-Hydroxypimelyl-CoA hydrolase->pimeloyl betaox Further β-oxidation pimeloyl->betaox acetylcoa 3x Acetyl-CoA + CO₂ betaox->acetylcoa

Anaerobic degradation pathway of Benzoyl-CoA.

References

Theoretical Stability of 3-Fluorobenzoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluorobenzoyl-CoA is a halogenated analog of benzoyl-CoA, a central intermediate in the anaerobic metabolism of aromatic compounds.[1][2] The introduction of a fluorine atom to the benzene ring can significantly alter the molecule's electronic properties, reactivity, and interaction with enzymes, making it a valuable tool for studying metabolic pathways and enzyme mechanisms. Understanding the inherent stability of this compound is crucial for interpreting experimental results and for the design of new enzyme inhibitors or metabolic probes.

This technical guide provides an overview of the theoretical and potential experimental approaches to studying the stability of this compound. Due to a lack of direct studies on this specific molecule, this guide synthesizes information from related compounds and general biochemical principles.

Core Concepts in Stability

The stability of this compound is primarily determined by the reactivity of its thioester bond. Thioesters are "high-energy" bonds, meaning their hydrolysis is thermodynamically favorable. The stability can be influenced by several factors:

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom at the meta position can influence the electrophilicity of the carbonyl carbon of the thioester group through inductive and resonance effects. This can affect its susceptibility to nucleophilic attack.

  • Steric Effects: The substitution on the aromatic ring is unlikely to cause significant steric hindrance at the thioester linkage.

  • Solvent Effects: The polarity and pH of the solvent can impact stability, with hydrolysis rates generally increasing at extreme pH values.

  • Enzymatic Degradation: In biological systems, the primary route of degradation will be enzymatic, for example, through the action of benzoyl-CoA reductase in anaerobic bacteria.[3]

Theoretical and Computational Methodologies

Quantum chemical calculations are powerful tools for predicting the thermodynamic and kinetic stability of molecules like this compound.

Experimental Protocols: Computational Chemistry

A typical workflow for the computational analysis of this compound stability would involve the following steps:

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: Density Functional Theory (DFT) is a widely used method. A common functional is B3LYP, paired with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[4]

    • Software: Gaussian, ORCA, or other quantum chemistry packages.

    • Procedure:

      • Build the initial 3D structure of this compound.

      • Perform a full geometry optimization without symmetry constraints.

      • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • Thermodynamic Properties Calculation:

    • Objective: To calculate key thermodynamic parameters that indicate stability.

    • Method: Using the optimized geometry and vibrational frequencies from the previous step, calculate properties such as:

      • Standard enthalpy of formation (ΔHf°)

      • Standard Gibbs free energy of formation (ΔGf°)

    • Analysis: These values can be compared to those of benzoyl-CoA to predict the relative thermodynamic stability. A more negative ΔGf° indicates greater stability.

  • Modeling Degradation Reactions:

    • Objective: To investigate the reaction pathway of a key degradation process, such as hydrolysis.

    • Method:

      • Model the reactants (this compound and water) and the products (3-fluorobenzoic acid and Coenzyme A).

      • Locate the transition state (TS) for the hydrolysis reaction using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

      • Verify the TS by frequency calculation (one imaginary frequency corresponding to the reaction coordinate).

      • Calculate the activation energy (Ea) from the energy difference between the reactants and the transition state. A higher activation energy implies greater kinetic stability.

The following diagram illustrates a generalized workflow for these computational studies.

G cluster_0 Computational Workflow for Stability Analysis A 1. Initial Structure Generation (this compound) B 2. Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C E 5. Transition State Search (for Hydrolysis Reaction) B->E D 4. Thermodynamic Data Extraction (ΔHf°, ΔGf°) C->D G 7. Comparative Analysis (vs. Benzoyl-CoA) D->G F 6. Activation Energy Calculation (Kinetic Stability Assessment) E->F F->G

Caption: A generalized workflow for the computational analysis of this compound stability.

Metabolic Context: The Benzoyl-CoA Pathway

In anaerobic microorganisms, benzoyl-CoA and its analogs are metabolized through the benzoyl-CoA pathway. This compound can be a substrate for the key enzyme, benzoyl-CoA reductase, which catalyzes the ATP-dependent dearomatization of the ring.[3] This enzymatic conversion is the primary route of its transformation in a biological context.

The following diagram outlines the initial steps of the anaerobic benzoyl-CoA pathway, indicating where this compound would enter.

G cluster_1 Anaerobic Benzoyl-CoA Pathway Entry A Aromatic Precursors (e.g., Benzoate, 3-Fluorobenzoate) B Acyl-CoA Ligase (+ ATP, + CoA-SH) A->B C This compound B->C D Benzoyl-CoA Reductase (+ 2 ATP, + 2e-) C->D E Dearomatized Product (Cyclic dienoyl-CoA) D->E F Further Metabolism (β-oxidation like steps) E->F

Caption: Entry of this compound into the anaerobic benzoyl-CoA metabolic pathway.

Potential Experimental Approaches

While no specific experimental studies on the stability of this compound were identified, standard biochemical methods could be employed.

Experimental Protocols: Stability Assays
  • Synthesis and Purification:

    • Objective: To obtain pure this compound for stability studies.

    • Method: Chemoenzymatic synthesis is a common approach. 3-Fluorobenzoic acid can be activated to its CoA thioester by an acyl-CoA ligase, such as benzoate-CoA ligase (BadA).

    • Procedure:

      • Set up a reaction mixture containing 3-fluorobenzoate, Coenzyme A, ATP, and MgCl2 in a suitable buffer (e.g., Tris-HCl, pH 7.5).

      • Add purified acyl-CoA ligase.

      • Incubate at an optimal temperature (e.g., 30°C) for several hours.

      • Monitor the reaction progress by HPLC.

      • Purify the product using reverse-phase HPLC.

  • Chemical Stability Assay (Hydrolysis):

    • Objective: To determine the rate of non-enzymatic hydrolysis.

    • Method: Spectrophotometric monitoring of the decrease in the thioester bond absorbance or the appearance of free Coenzyme A.

    • Procedure:

      • Incubate a known concentration of this compound in buffers of varying pH (e.g., pH 4, 7, 9).

      • At various time points, take aliquots of the solution.

      • Measure the absorbance at ~260 nm (adenine part of CoA) and ~300 nm (thioester bond, though this can vary).

      • Alternatively, measure the appearance of free thiol group of Coenzyme A using DTNB (Ellman's reagent), which produces a colored product measured at 412 nm.

      • Calculate the hydrolysis rate constant (k) from the change in concentration over time.

Quantitative Data Summary

As there is no direct quantitative data available in the literature for the stability of this compound, the following table is presented as a template for how such data would be structured once determined through the methodologies described above.

ParameterBenzoyl-CoA (Reference)This compound (Hypothetical)Method
Thermodynamic Stability
ΔGf° (kcal/mol)ValueTo be determinedDFT (e.g., B3LYP/6-311++G)
Kinetic Stability (Hydrolysis)
Rate Constant, k (s⁻¹) at pH 7.4, 25°CValueTo be determinedSpectrophotometry (DTNB)
Half-life, t₁/₂ (hours) at pH 7.4, 25°CValueTo be determinedCalculated from k
Activation Energy, Ea (kcal/mol)ValueTo be determinedDFT (Transition State)

Conclusion

The stability of this compound is a key parameter for its use in biochemical and metabolic research. While direct experimental or theoretical data is currently lacking, this guide outlines the established computational and experimental protocols that can be employed to determine its thermodynamic and kinetic stability. The primary factors influencing its stability are the electronic effects of the fluorine substituent on the thioester bond and the enzymatic environment. Future studies applying the methodologies described herein will be invaluable for a comprehensive understanding of this important molecule.

References

An In-depth Technical Guide to Fluorinated Acyl-CoA Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorinated Acyl-CoA Compounds

Fluorinated acyl-Coenzyme A (acyl-CoA) compounds are analogs of endogenous acyl-CoAs where one or more hydrogen atoms on the acyl chain have been replaced by fluorine. This substitution imparts unique physicochemical and biochemical properties, making them invaluable tools in research and drug development. The high electronegativity and small van der Waals radius of fluorine can profoundly influence molecular conformation, pKa, lipophilicity, and metabolic stability.[1] Consequently, fluorinated acyl-CoAs serve as powerful probes for studying enzyme mechanisms, potent enzyme inhibitors, and building blocks for novel therapeutics.

The introduction of fluorine can significantly alter the chemical reactivity of the acyl-CoA molecule. For instance, the electron-withdrawing nature of fluorine can activate the thioester bond of fluoroacetyl-CoA towards nucleophilic attack, making it more susceptible to hydrolysis compared to its non-fluorinated counterpart.[2] This guide provides a comprehensive overview of the synthesis, biochemical properties, and applications of fluorinated acyl-CoA compounds, along with detailed experimental protocols and quantitative data to aid researchers in their practical application.

Synthesis of Fluorinated Acyl-CoA Compounds

The synthesis of fluorinated acyl-CoAs can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired chain length, fluorination pattern, and available starting materials.

Chemical Synthesis

A common chemical route to fluorinated acyl-CoAs involves the conversion of a fluorinated carboxylic acid to a more reactive acylating agent, such as an acyl fluoride or acyl chloride, followed by reaction with Coenzyme A.

2.1.1 Synthesis of Fluoroacetyl-CoA

A representative protocol for the synthesis of fluoroacetyl-CoA from sodium fluoroacetate is as follows:

Materials:

  • Sodium fluoroacetate

  • Dry tetrahydrofuran (THF)

  • Dry N,N-dimethylformamide (DMF)

  • Oxalyl chloride (2 M in dichloromethane)

  • Coenzyme A trilithium salt

  • Dry, oxygen-free water

  • Saturated sodium bicarbonate solution

  • Nitrogen gas

  • Standard laboratory glassware (oven-dried)

  • Syringes and needles

Protocol:

  • In an oven-dried round-bottom flask equipped with a stir bar and a reflux condenser, add sodium fluoroacetate (100 mg, 1 mmol) and dry it under vacuum.

  • Under a nitrogen atmosphere, add dry THF (2 mL) and dry DMF (100 μL) to the flask via syringe.

  • Add oxalyl chloride (1 mmol, 2 M in dichloromethane) dropwise to the stirred suspension.

  • Heat the reaction mixture to 65°C and stir for 2-3 hours under a nitrogen atmosphere. The formation of fluoroacetyl chloride is observed.

  • In a separate flask, dissolve Coenzyme A trilithium salt in a minimal amount of dry, oxygen-free water.

  • Cool the fluoroacetyl chloride solution to 0°C and slowly add the Coenzyme A solution while stirring.

  • Adjust the pH of the reaction mixture to ~7.5 with a saturated sodium bicarbonate solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • The resulting fluoroacetyl-CoA can be purified by preparative HPLC.

Enzymatic Synthesis

Acyl-CoA synthetases (ACS) can be employed for the enzymatic synthesis of fluorinated acyl-CoAs. These enzymes catalyze the formation of a thioester bond between a fatty acid and Coenzyme A in an ATP-dependent manner.[3] Long-chain acyl-CoA synthetases have been shown to catalyze the formation of CoA adducts of fluorinated hexanoic acid analogues.[3][4]

2.2.1 General Protocol for Enzymatic Synthesis

Materials:

  • Fluorinated carboxylic acid

  • Coenzyme A trilithium salt

  • ATP disodium salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)

  • Acyl-CoA synthetase (e.g., from Gordonia sp.)

  • Incubator or water bath at 25°C

Protocol:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 5 mM ATP, 10 mM MgCl₂, 1 mM Coenzyme A, and the desired concentration of the fluorinated carboxylic acid.

  • Initiate the reaction by adding a purified acyl-CoA synthetase to the mixture.

  • Incubate the reaction at 25°C. The reaction progress can be monitored by observing the decrease in the concentration of the fluorinated carboxylic acid or the formation of the fluorinated acyl-CoA using LC-MS/MS.

  • The reaction can be stopped by the addition of a quenching agent, such as perchloric acid.

  • The fluorinated acyl-CoA product can be purified from the reaction mixture using solid-phase extraction or preparative HPLC.

Physicochemical and Biochemical Properties

The introduction of fluorine significantly impacts the properties of acyl-CoA molecules.

Physicochemical Properties

Fluorination generally increases the acidity (lowers the pKa) of the parent carboxylic acid due to the inductive electron-withdrawing effect of fluorine. This can influence the binding affinity of the molecule to enzymes. The lipophilicity, often expressed as logP or logD, is also altered. While a single fluorine substitution can have a modest effect, polyfluorination can significantly increase lipophilicity.

Table 1: Physicochemical Properties of Fluoroacetyl-CoA

PropertyValueSource
Molecular Weight827.6 g/mol
XLogP3-AA-5.2
Exact Mass827.11635307 Da
Biochemical Properties and Enzyme Interactions

Fluorinated acyl-CoAs are valuable tools for studying enzyme kinetics and inhibition. The fluorine substitution can affect substrate binding, catalytic turnover, and the overall efficiency of enzymatic reactions.

3.2.1 Enzyme Kinetics

Studies on acyl-CoA synthetases have shown that fluorination of the carboxylate substrate can lead to a significant decrease in the catalytic rate (kcat) compared to their non-fluorinated analogs. For example, the kcat for the formation of CoA adducts of short-chain fluorinated carboxylates by an acyl-CoA synthetase from Gordonia sp. was decreased by 90-98% compared to the corresponding non-fluorinated carboxylates.

Table 2: Steady-State Kinetic Parameters for Acyl-CoA Synthetase with Fluorinated and Non-fluorinated Substrates

Substratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)
Non-fluorinated
Acetate131 ± 578 ± 91.67 ± 0.22
Propanoic acid7.4 ± 0.21.7 ± 0.24.4 ± 0.5
Pentanoic acid18.6 ± 0.40.11 ± 0.01170 ± 20
Hexanoic acid0.06 ± 0.01NCNC
Fluorinated
3,3,3-Trifluoropropionic acid (1:2 FTCA)0.5 ± 0.1NCNC
5,5,5-Trifluoropentanoic acid (1:4 FTCA)1.99 ± 0.0512 ± 10.16 ± 0.01
4,5,5-Trifluoropent-4-enoic acid (2:3 FTUA)0.19 ± 0.05NCNC
4,4,5,5,5-Pentafluoropentanoic acid (2:3 FTCA)0.09 ± 0.01NCNC

NC = Not accurately determined due to low activity. Data adapted from.

3.2.2 Enzyme Inhibition

Fluorinated acyl-CoAs can act as potent inhibitors of various enzymes. For example, fluoroacetyl-CoA is a precursor to fluorocitrate, a powerful inhibitor of aconitase in the tricarboxylic acid (TCA) cycle. Some fluorinated acyl-CoA analogs have also been investigated as inhibitors of enzymes involved in lipid metabolism, such as acyl-CoA:cholesterol acyltransferase (ACAT).

Table 3: Inhibition of Enzymes by Fluorinated Acyl-CoA Compounds and Related Molecules

InhibitorTarget EnzymeInhibition TypeKi/IC50
MK-733 (Simvastatin)Acyl-CoA:cholesterol acyltransferase (ACAT)CompetitiveKi = 1.2 x 10⁻⁵ M
FluvastatinCYP2C9-IC50 = 4 µM
Oleoyl-CoAh12-LOX-IC50 = 32 µM
Oleoyl-CoAh15-LOX-2AllostericKi = 82 ± 70 nM
Palmitoleoyl-CoAh5-LOX-IC50 = 2.0 µM

Data adapted from.

Applications in Research and Drug Development

Probing Metabolic Pathways

Fluorinated acyl-CoAs are used to trace and perturb metabolic pathways. For example, the metabolism of fluoroacetate to fluoroacetyl-CoA and subsequently to the aconitase inhibitor fluorocitrate has been instrumental in elucidating the mechanism of the TCA cycle.

4.1.1 Inhibition of the TCA Cycle

The conversion of fluoroacetyl-CoA to fluorocitrate by citrate synthase leads to the potent inhibition of aconitase, effectively blocking the TCA cycle. This process is often referred to as "lethal synthesis."

TCA_Cycle_Inhibition Fluoroacetate Fluoroacetate FluoroacetylCoA Fluoroacetyl-CoA Fluoroacetate->FluoroacetylCoA Activation CitrateSynthase Citrate Synthase FluoroacetylCoA->CitrateSynthase Fluorocitrate Fluorocitrate CitrateSynthase->Fluorocitrate Aconitase Aconitase Fluorocitrate->Aconitase Inhibits TCA_Cycle TCA Cycle Blocked Isocitrate Isocitrate Aconitase->Isocitrate Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase Citrate Citrate Citrate->Aconitase

Inhibition of the TCA cycle by fluorocitrate.
Drug Development

The unique properties of fluorinated compounds make them attractive for drug design. Fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate. Fluorinated acyl-CoA analogs can be designed as specific enzyme inhibitors for various therapeutic targets.

Experimental Protocols

Analysis of Fluorinated Acyl-CoA Compounds by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs, including their fluorinated analogs.

5.1.1 Sample Preparation

  • Extraction: For cellular or tissue samples, homogenize in a cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v or 5-sulfosalicylic acid).

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled fluorinated acyl-CoA or a non-endogenous odd-chain acyl-CoA) to the sample prior to homogenization to correct for extraction efficiency and matrix effects.

  • Deproteinization: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube for analysis. The sample may be dried under nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

5.1.2 LC-MS/MS Parameters

  • Chromatography: Reverse-phase chromatography (e.g., C18 column) is typically used for separation. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium formate) is often employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each fluorinated acyl-CoA and the internal standard.

Experimental Workflow for Studying Fluorinated Acyl-CoA Metabolism

The following workflow outlines a general approach for investigating the metabolic fate and effects of a fluorinated fatty acid in a cell culture model using metabolic flux analysis.

Metabolic_Workflow Start Start: Cell Culture Treatment Treat cells with fluorinated fatty acid Start->Treatment Quenching Quench metabolism (e.g., cold methanol) Treatment->Quenching Extraction Extract metabolites Quenching->Extraction Analysis LC-MS/MS Analysis of Fluorinated Acyl-CoA and other metabolites Extraction->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing MFA Metabolic Flux Analysis DataProcessing->MFA Interpretation Interpretation of Metabolic Changes MFA->Interpretation

Workflow for metabolic analysis of fluorinated acyl-CoAs.

Conclusion

Fluorinated acyl-CoA compounds are versatile molecules with significant applications in biochemistry and drug discovery. Their unique properties, arising from the presence of fluorine, allow for the detailed investigation of metabolic pathways and the development of potent and specific enzyme inhibitors. The synthetic and analytical methods described in this guide provide a foundation for researchers to utilize these powerful tools in their own investigations. As our understanding of the biological effects of fluorination continues to grow, so too will the importance of fluorinated acyl-CoAs in advancing biomedical science.

References

The Role of 3-Fluorobenzoyl-CoA in Xenobiotic Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial degradation of halogenated aromatic compounds is a critical area of research, with significant implications for environmental bioremediation and the understanding of drug metabolism. Among these compounds, fluorinated benzoates present unique challenges due to the high stability of the carbon-fluorine bond. 3-Fluorobenzoyl-CoA is a key intermediate in the anaerobic degradation of 3-fluorobenzoate, a xenobiotic compound. This technical guide provides an in-depth analysis of the metabolic fate of this compound, focusing on the enzymatic processes, quantitative data, experimental protocols, and regulatory mechanisms that govern its degradation.

Metabolic Pathway of this compound Degradation

The anaerobic degradation of 3-fluorobenzoate is initiated by its activation to this compound. This activation is catalyzed by a CoA ligase, a crucial first step that prepares the otherwise stable aromatic ring for reduction. The central and most challenging step in this pathway is the dearomatization of the fluorinated ring, a reaction carried out by the enzyme benzoyl-CoA reductase (BCR).

Aerobic vs. Anaerobic Degradation

While some bacteria can degrade fluorobenzoates aerobically, the focus of this guide is the anaerobic pathway where this compound is a central intermediate. Aerobic degradation pathways typically involve dioxygenases that hydroxylate the aromatic ring, leading to catecholic intermediates that are subsequently cleaved. In contrast, anaerobic degradation proceeds via reductive dearomatization of the CoA-activated substrate.

The Central Role of Benzoyl-CoA Reductase (BCR)

Benzoyl-CoA reductase is a key enzyme in the anaerobic degradation of aromatic compounds. It catalyzes the ATP-dependent reduction of the benzoyl-CoA ring, a reaction analogous to a biological Birch reduction. The substrate specificity of BCR is a critical determinant of the fate of substituted benzoyl-CoA analogues, including this compound.

The proposed anaerobic degradation pathway for this compound is depicted below:

This compound Degradation Pathway 3-Fluorobenzoate 3-Fluorobenzoate This compound This compound 3-Fluorobenzoate->this compound Benzoate-CoA ligase + ATP, + CoA-SH - AMP, - PPi Fluorinated_dienoyl_CoA Fluorinated cyclohex-1,5-diene-1-carbonyl-CoA This compound->Fluorinated_dienoyl_CoA Benzoyl-CoA Reductase (BCR) + 2[H], + 2ATP - 2ADP, - 2Pi Downstream_Metabolites Further degradation (hydrolysis, oxidation) Fluorinated_dienoyl_CoA->Downstream_Metabolites Hydratases, Dehydrogenases Central_Metabolism Central Metabolism (e.g., Acetyl-CoA) Downstream_Metabolites->Central_Metabolism

Figure 1: Proposed anaerobic degradation pathway of this compound.

Quantitative Data on Enzyme Activity

The efficiency of this compound degradation is largely dependent on the kinetic parameters of the enzymes involved, particularly benzoyl-CoA reductase. Studies on BCR from different organisms have revealed varying substrate specificities. Below is a summary of the kinetic data for two key benzoyl-CoA reductases with this compound and related substrates.

SubstrateEnzymeApparent Km (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Benzoyl-CoA BCRTar151.60.107[1]
MBRTcl200.50.025[2]
This compound BCRTar500.80.016[2]
MBRTcl300.40.013[2]
3-Methylbenzoyl-CoA BCRTar1000.10.001[2]
MBRTcl250.60.024

BCRTar: Benzoyl-CoA reductase from Thauera aromatica. MBRTcl: 3-Methylbenzoyl-CoA reductase from Thauera chlorobenzoica.

The data indicates that while both enzymes can utilize this compound, the catalytic efficiency is lower compared to the natural substrate, benzoyl-CoA. This has important implications for the rate of degradation of 3-fluorobenzoate in environments where these microorganisms are present.

Experimental Protocols

Heterologous Expression and Purification of Benzoyl-CoA Reductase

This protocol is adapted from the method described for the heterologous expression of 3-methylbenzoyl-CoA reductase (MBRTcl) in Escherichia coli.

Workflow:

BCR_Purification_Workflow cluster_expression Gene Expression cluster_purification Protein Purification (Anaerobic) Clone_genes Clone MBRTcl genes into expression vector Transform_Ecoli Transform E. coli Clone_genes->Transform_Ecoli Anaerobic_growth Anaerobic growth and induction of expression Transform_Ecoli->Anaerobic_growth Cell_lysis Cell lysis by sonication Anaerobic_growth->Cell_lysis Affinity_chrom Strep-Tactin affinity chromatography Cell_lysis->Affinity_chrom Purity_check SDS-PAGE analysis Affinity_chrom->Purity_check

Figure 2: Workflow for heterologous expression and purification of BCR.

Methodology:

  • Gene Cloning and Expression: The four structural genes encoding the α, β, γ, and δ subunits of the reductase are cloned into a suitable expression vector (e.g., pOT1) with a C-terminal Strep-Tag II fused to the δ-subunit for affinity purification.

  • Host Strain and Growth Conditions: The expression plasmid is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Cells are grown anaerobically in a suitable medium (e.g., LB) supplemented with the appropriate antibiotic at 37°C. Gene expression is induced at an OD600 of 0.5-0.6 with an inducer such as anhydrotetracycline.

  • Cell Lysis: All subsequent steps are performed under strict anaerobic conditions inside an anaerobic chamber. Harvested cells are resuspended in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5% glycerol and 2 mM DTE) and lysed by sonication.

  • Affinity Chromatography: The cell-free extract is applied to a Strep-Tactin affinity chromatography column. After washing, the protein is eluted with the same buffer containing desthiobiotin.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE. The purified enzyme should show four bands corresponding to the α, β, γ, and δ subunits.

Benzoyl-CoA Reductase Activity Assay

The activity of BCR can be determined using a continuous spectrophotometric assay or a discontinuous UPLC-based assay.

Spectrophotometric Assay:

This assay is suitable for the wild-type BCR from T. aromatica and relies on the oxidation of a reduced artificial electron donor, such as methyl viologen.

  • Reaction Mixture: The assay is performed in an anaerobic cuvette containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), MgCl2, ATP, and dithionite-reduced methyl viologen.

  • Initiation and Measurement: The reaction is initiated by the addition of benzoyl-CoA or its analogue. The oxidation of methyl viologen is monitored by the decrease in absorbance at a specific wavelength (e.g., 578 nm).

  • Calculation: The specific activity is calculated based on the molar extinction coefficient of reduced methyl viologen.

UPLC-Based Assay:

This method is more versatile and can be used for various BCRs and substrates, including those for which a spectrophotometric assay is not feasible.

  • Reaction Mixture: The reaction is carried out in an anaerobic vial containing buffer, MgATP, a strong reductant like Ti(III) citrate, and the purified enzyme.

  • Reaction Initiation and Termination: The reaction is started by the addition of the benzoyl-CoA substrate. Aliquots are taken at different time points, and the reaction is quenched with an acidic solution (e.g., HCl).

  • Analysis: The quenched samples are analyzed by UPLC on a C18 column to separate the substrate and the product. The concentrations are determined by integrating the peak areas at a suitable wavelength (e.g., 260 nm).

  • Calculation: The specific activity is calculated from the rate of product formation or substrate consumption.

Transcriptional Regulation of Xenobiotic Degradation

The degradation of xenobiotic compounds like 3-fluorobenzoate is tightly regulated at the transcriptional level to ensure that the necessary enzymes are only produced when the substrate is present. While the specific regulators for 3-fluorobenzoate degradation have not been definitively identified, the regulatory mechanisms for similar pathways provide valuable insights.

Many aromatic degradation pathways are controlled by transcriptional regulators from families such as the LysR-type transcriptional regulators (LTTRs) and TetR-family regulators. These regulators often bind to promoter regions of the catabolic operons and their DNA-binding activity is modulated by the presence of an effector molecule, which is typically the substrate of the pathway or an early intermediate.

For instance, in the degradation of 4-chlorobenzoate, the TetR-type repressor FcbR controls the expression of the fcb operon. The inducer molecule is not 4-chlorobenzoate itself, but its CoA-activated form, 4-chlorobenzoyl-CoA. A similar mechanism is likely involved in the regulation of 3-fluorobenzoate degradation, where this compound could act as the inducer.

Transcriptional_Regulation cluster_gene Bacterial Chromosome Regulator_gene Regulator Gene (e.g., fcbR-like) Promoter Promoter Regulator_protein Regulator Protein Regulator_gene->Regulator_protein Expression Operator Operator Transcription_ON Transcription Structural_genes Structural Genes (e.g., ligase, BCR) Transcription_OFF No Transcription Regulator_protein->Operator Binds and represses 3F-Benzoyl-CoA This compound (Inducer) 3F-Benzoyl-CoA->Regulator_protein RNA_Polymerase RNA Polymerase RNA_Polymerase->Promoter Binds

References

The Enzymatic Landscape of 3-Fluorobenzoyl-CoA: A Technical Guide to Substrate Scope and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. 3-Fluorobenzoyl-CoA is a key intermediate in the metabolism of 3-fluorobenzoate, a xenobiotic compound, and serves as a potential precursor for the biosynthesis of novel fluorinated compounds. Understanding the substrate tolerance of enzymes that recognize and process this compound is paramount for applications in synthetic biology, bioremediation, and the development of novel therapeutics. This technical guide provides an in-depth exploration of the substrate scope of enzymes that utilize this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant metabolic pathways.

Enzymes Utilizing this compound and Their Substrate Specificity

The primary class of enzymes responsible for the formation of this compound from 3-fluorobenzoate are Benzoate-CoA ligases (E.C. 6.2.1.25) . These enzymes catalyze the ATP-dependent ligation of a carboxylate with coenzyme A. Several studies have characterized the substrate specificity of these ligases from various microorganisms, revealing their capacity to activate fluorinated analogs of benzoate.

Another key enzyme that acts upon the product of the ligase reaction is Benzoyl-CoA reductase . This enzyme is crucial in the anaerobic degradation of aromatic compounds and has also been shown to accept this compound as a substrate.

Quantitative Data on Substrate Scope

The following tables summarize the kinetic parameters of various enzymes with 3-fluorobenzoate or this compound as a substrate, providing a comparative overview of their efficiencies.

Table 1: Substrate Specificity of Benzoate-CoA Ligases for 3-Fluorobenzoate

Enzyme SourceSubstrateRelative Activity (%)Km (mM)Vmax (U/mg)Reference
Magnetospirillum sp. strain TS-63-Fluorobenzoate16--[1]
Syntrophic anaerobic mixed culture3-Fluorobenzoate-1.480.7[2]
Thauera aromatica3-Fluorobenzoate122--[3]
Denitrifying Pseudomonas sp. (E1)FluorobenzoatesActiveLower than benzoate-[4][5]
Denitrifying Pseudomonas sp. (E2)FluorobenzoatesActiveLower than benzoate-

Relative activity is typically compared to the enzyme's activity with benzoate (100%). A hyphen (-) indicates that the data was not provided in the cited source.

Table 2: Activity of Benzoyl-CoA Reductases with Fluorinated Substrates

EnzymeSubstrateActivityReference
Benzoyl-CoA reductase (BCRTar) from Thauera aromaticaThis compoundSubstrate
Methylbenzoyl-CoA reductase (MBRTcl)This compoundSubstrate

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of enzymes acting on this compound. Below are protocols for the assay and purification of Benzoate-CoA ligase.

Assay for Benzoate-CoA Ligase Activity

A common method for determining Benzoate-CoA ligase activity is a coupled spectrophotometric assay. This indirect assay measures the formation of AMP, which is coupled to the oxidation of NADH.

Principle: The formation of AMP is linked to the activity of myokinase, pyruvate kinase, and lactate dehydrogenase. The oxidation of NADH by lactate dehydrogenase results in a decrease in absorbance at 340 or 365 nm, which is proportional to the Benzoate-CoA ligase activity.

Reagents:

  • 100 mM Tris-HCl buffer (pH 7.8 - 8.0)

  • 10 mM KCl

  • 2.5 - 5 mM MgCl₂

  • 10 mM Phosphoenolpyruvate

  • 0.5 - 1 mM ATP

  • 0.25 - 0.4 mM Coenzyme A (CoA)

  • 0.2 - 0.4 mM NADH

  • 2 U Myokinase

  • 2 U Pyruvate kinase

  • 1.5 - 2 U Lactate dehydrogenase

  • 0.1 - 0.5 mM 3-Fluorobenzoate (or other substrate)

  • Enzyme preparation (cell extract or purified enzyme)

Procedure:

  • Prepare a reaction mixture (1 mL) containing all reagents except the substrate.

  • Incubate the mixture at 30°C for a few minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the substrate (e.g., 3-fluorobenzoate).

  • Monitor the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹) or 365 nm (ε = 3.4 mM⁻¹ cm⁻¹) using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Purification of Benzoate-CoA Ligase

The purification of Benzoate-CoA ligase often involves multiple chromatographic steps to achieve homogeneity. The following is a general workflow based on published methods.

Materials:

  • Cell paste from a microorganism expressing the ligase.

  • Lysis buffer (e.g., Tris-HCl with DTT and MgCl₂).

  • French press or sonicator.

  • Ultracentrifuge.

  • Chromatography system (e.g., FPLC or AKTA).

  • Chromatography columns (e.g., DEAE-Sepharose, Phenyl-Sepharose, Gel filtration).

Procedure:

  • Cell Lysis: Resuspend the cell paste in lysis buffer and disrupt the cells using a French press or sonication.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and obtain a clear cell extract.

  • Anion Exchange Chromatography: Load the cell extract onto a DEAE-Sepharose column. Elute the bound proteins with a linear gradient of KCl. Collect fractions and assay for Benzoate-CoA ligase activity.

  • Hydrophobic Interaction Chromatography: Pool the active fractions and apply them to a Phenyl-Sepharose column. Elute with a decreasing salt gradient.

  • Gel Filtration Chromatography: Further purify the active fractions by size exclusion chromatography on a gel filtration column to separate proteins based on their molecular weight.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE. The protein concentration can be determined using the Bradford assay.

Signaling Pathways and Experimental Workflows

The metabolism of 3-fluorobenzoate is a key pathway in the degradation of this xenobiotic compound by various microorganisms. The initial step, the conversion to this compound, is a critical activation step that commits the molecule to further enzymatic processing.

3-Fluorobenzoate Degradation Pathway

The following diagram illustrates the initial steps in the anaerobic degradation of 3-fluorobenzoate.

Fluorobenzoate_Degradation Initial Steps in Anaerobic 3-Fluorobenzoate Degradation cluster_activation Activation cluster_reduction Dearomatization cluster_downstream Downstream Metabolism 3-Fluorobenzoate 3-Fluorobenzoate This compound This compound 3-Fluorobenzoate->this compound Benzoate-CoA ligase (ATP, CoA -> AMP, PPi) Fluorinated\ndienoyl-CoA Fluorinated dienoyl-CoA This compound->Fluorinated\ndienoyl-CoA Benzoyl-CoA reductase (2e-, 2ATP -> 2ADP, 2Pi) Central\nMetabolism Central Metabolism Fluorinated\ndienoyl-CoA->Central\nMetabolism Further enzymatic steps

Caption: Initial enzymatic steps in the anaerobic degradation of 3-fluorobenzoate.

Experimental Workflow for Substrate Scope Analysis

The logical flow for investigating the substrate scope of a this compound utilizing enzyme is depicted below.

Substrate_Scope_Workflow Workflow for Enzyme Substrate Scope Analysis cluster_enzyme_prep Enzyme Preparation cluster_activity_assay Activity Measurement cluster_data_analysis Data Analysis A Gene Cloning and Expression B Cell Lysis and Clarification A->B C Protein Purification B->C D Enzyme Assay with This compound C->D E Assay with Substrate Analogs D->E F Determination of Kinetic Parameters (Km, Vmax) E->F G Comparison of Substrate Specificity F->G

Caption: A typical experimental workflow for characterizing the substrate scope of a target enzyme.

Conclusion

The study of enzymes that utilize this compound provides valuable insights into microbial xenobiotic degradation pathways and opens avenues for biocatalytic applications. Benzoate-CoA ligases exhibit a degree of promiscuity, accepting 3-fluorobenzoate as a substrate, albeit often with lower efficiency than the natural substrate, benzoate. The downstream enzyme, benzoyl-CoA reductase, also demonstrates the capacity to process the fluorinated intermediate. The quantitative data and detailed protocols presented in this guide serve as a foundational resource for researchers aiming to further explore and engineer these enzymatic systems for novel applications in biotechnology and drug development. Future work may focus on enzyme engineering to enhance the activity and specificity towards fluorinated substrates, thereby expanding the synthetic capabilities of biocatalysis.

References

Whitepaper: Biosynthesis of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the biosynthesis of fluorinated aromatic compounds for researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of fluorine into organic molecules, particularly aromatic scaffolds, has become a cornerstone of modern drug development, significantly enhancing pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. However, traditional chemical fluorination methods often require harsh reagents and lack the precise regioselectivity needed for complex molecules. This has spurred significant interest in biocatalytic and synthetic biology approaches to forge the exceptionally stable carbon-fluorine (C-F) bond under mild, aqueous conditions. While nature's direct fluorination capabilities are rare and primarily limited to aliphatic compounds, groundbreaking research has enabled the engineering of biosynthetic pathways to produce complex fluorinated molecules, including aromatics. This technical guide provides a comprehensive overview of the core enzymatic machinery, biosynthetic strategies, quantitative data, and key experimental protocols relevant to the production of fluorinated aromatic compounds.

The Foundational C-F Bond Forming Enzyme: The Fluorinase

The journey into enzymatic fluorination begins with the discovery of a single, remarkable enzyme: 5'-fluoro-5'-deoxyadenosine (5'-FDA) synthase, commonly known as the fluorinase.[1]

1.1. Discovery and Mechanism The fluorinase was first isolated from the soil bacterium Streptomyces cattleya, an organism found to produce the simple fluorinated metabolites fluoroacetate and 4-fluorothreonine.[2] This enzyme (EC 2.5.1.63) is, to date, the only one characterized in nature that catalyzes the formation of a stable C-F bond.[3] The reaction mechanism is a direct SN2-type nucleophilic substitution. The enzyme overcomes the high hydration energy of the fluoride ion (F⁻) to facilitate its attack on the C-5' position of the co-factor S-adenosyl-L-methionine (SAM), displacing L-methionine as a leaving group to form 5'-FDA.[4][5] This reaction represents the primary entry point of inorganic fluoride into biological systems.

1.2. Structure and Properties Crystal structures reveal that the fluorinase from S. cattleya and its homologues typically exist as hexamers (a dimer of trimers). While this oligomerization was once thought essential, recent studies have shown that engineered trimeric variants of the enzyme remain catalytically active. The enzyme's active site is precisely structured to bind both the fluoride ion and SAM, positioning them for the nucleophilic attack. The rate enhancement provided by the fluorinase is significant, estimated to be 10⁶ to 10¹⁵ times faster than the uncatalyzed reaction in an aqueous solution.

Natural Biosynthesis of Fluorometabolites in Streptomyces cattleya

While not producing aromatic compounds directly, the native fluorometabolite pathway in S. cattleya provides the genetic and enzymatic blueprint for all subsequent bio-fluorination efforts. A dedicated gene cluster encodes the enzymes responsible for this pathway.

The key steps are:

  • C-F Bond Formation: The fluorinase (FlA) catalyzes the reaction between F⁻ and SAM to produce 5'-FDA.

  • Phosphorolytic Cleavage: The 5'-fluoro-5'-deoxyadenosine phosphorylase (FlB) cleaves the glycosidic bond of 5'-FDA using inorganic phosphate to yield 5-fluoro-5-deoxy-D-ribose-1-phosphate (FDRP).

  • Isomerization & Glycolysis: Subsequent enzymatic steps, including an isomerase and transaldolase, convert FDRP into intermediates that enter central metabolism, ultimately leading to the formation of fluoroacetate and 4-fluorothreonine.

  • Self-Resistance: The gene cluster also contains a fluoroacetyl-CoA thioesterase (FlK), which selectively hydrolyzes fluoroacetyl-CoA. This provides a resistance mechanism for the host organism, preventing the toxic metabolite from inhibiting its own metabolism.

Natural_Fluorometabolite_Pathway cluster_pathway Biosynthetic Pathway F_ion Fluoride (F⁻) FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) SAM S-Adenosyl-L-methionine (SAM) SAM->FDA Fluorinase (FlA) FDRP 5-Fluoro-5-deoxy- D-ribose-1-phosphate FDA->FDRP FlB (Phosphorylase) FAP Fluoroacetaldehyde Phosphate FDRP->FAP Isomerase & Aldolase FA Fluoroacetate FAP->FA Dehydrogenase FT 4-Fluorothreonine FAP->FT Transaldolase Engineered_Aromatic_Fluorination cluster_precursor Precursor Supply cluster_pks Engineered PKS Pathway cluster_trans_at Complementation F_Malonate Fluoromalonate (Fed to cells) F_Malonyl_CoA Fluoromalonyl-CoA F_Malonate->F_Malonyl_CoA Engineered MatB Trans_AT Promiscuous trans-AT F_Malonyl_CoA->Trans_AT Starter_Unit Aromatic Starter Unit (e.g., p-aminobenzoic acid) PKS_Module PKS Module (cis-AT inactivated) Starter_Unit->PKS_Module Loading Growing_Chain Growing Polyketide Chain PKS_Module->Growing_Chain Chain Elongation Fluorinated_Aromatic Fluorinated Aromatic Polyketide Growing_Chain->Fluorinated_Aromatic Further Elongation & Cyclization Trans_AT->PKS_Module Loading of Extender Unit Experimental_Workflow prep 1. Prepare Reaction Mix (Buffer, Enzyme, KF) initiate 2. Initiate with SAM prep->initiate incubate 3. Incubate (e.g., 37°C, 1 hr) initiate->incubate quench 4. Quench Reaction (Heat or Methanol) incubate->quench centrifuge 5. Centrifuge (17,000 x g, 10 min) quench->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant hplc 7. HPLC Analysis (C18, 260 nm) supernatant->hplc quantify 8. Quantify Product (vs. Standard Curve) hplc->quantify

References

Methodological & Application

Application Notes: Synthesis of 3-Fluorobenzoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Fluorobenzoyl-Coenzyme A (3-FBz-CoA) is a valuable molecular tool for researchers in biochemistry, pharmacology, and drug development. As a fluorinated analog of the natural substrate benzoyl-CoA, it serves multiple purposes in scientific investigation. It can act as a mechanistic probe for studying the active sites of enzymes involved in aromatic compound metabolism, an inhibitor or alternative substrate for acyl-CoA-dependent enzymes, or a precursor for the biosynthesis of novel fluorinated natural products. The fluorine atom provides a unique spectroscopic handle for ¹⁹F-NMR studies and can significantly alter the electronic properties of the benzoyl moiety, influencing enzyme-substrate interactions.

This document provides detailed protocols for two primary methods of synthesizing 3-Fluorobenzoyl-CoA: a classic chemical approach and a more modern enzymatic method. Each method has distinct advantages and is suited for different laboratory settings and research needs.

Comparison of Synthesis Methods

Choosing between chemical and enzymatic synthesis depends on factors such as available equipment, desired purity, yield, and handling of sensitive reagents. Chemical synthesis is a robust, well-established method but can suffer from lower yields and the potential for side reactions. Enzymatic synthesis offers high specificity and yield under mild aqueous conditions but requires access to the specific synthetase enzyme.

ParameterChemical SynthesisEnzymatic Synthesis
Starting Materials 3-Fluorobenzoic acid, Oxalyl chloride/SOCl₂, Coenzyme A3-Fluorobenzoic acid, Coenzyme A, ATP
Key Reagent Thionyl chloride or Oxalyl chlorideAcyl-CoA Synthetase
Reaction Conditions Anhydrous organic solvents, often requires inert atmosphereAqueous buffer (e.g., Tris-HCl, HEPES), 30-37 °C
Typical Yield Variable, often moderate (30-60%)High (>90%)[1]
Purity of Crude Product Moderate, requires significant purificationHigh, often requires minimal purification
Key Advantages Does not require biological reagentsHigh specificity, high yield, mild conditions[1]
Key Disadvantages Harsh reagents, potential side-products, lower yields[1]Requires access to a suitable enzyme

Protocol 1: Chemical Synthesis of this compound

This method involves a two-step process. First, 3-fluorobenzoic acid is converted to its more reactive acid chloride derivative, 3-fluorobenzoyl chloride. Second, the acid chloride is reacted with the thiol group of Coenzyme A to form the final thioester product.

Workflow for Chemical Synthesis

Chemical Synthesis Workflow for this compound Start 3-Fluorobenzoic Acid Step1 Step 1: Activation (Formation of Acid Chloride) Start->Step1 Reagent1 Oxalyl Chloride or Thionyl Chloride (SOCl₂) in Anhydrous DCM/Toluene Reagent1->Step1 Intermediate 3-Fluorobenzoyl Chloride Step1->Intermediate Reflux Step2 Step 2: Thioesterification Intermediate->Step2 Reagent2 Coenzyme A (Li Salt) in Aqueous Bicarbonate Buffer Reagent2->Step2 Product This compound Step2->Product Vigorous Stirring Purification Purification (e.g., Solid-Phase Extraction) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the two-step chemical synthesis of this compound.

Materials and Reagents

  • 3-Fluorobenzoic acid

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Coenzyme A (lithium salt hydrate)

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl), 1M

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Deionized water

  • Round-bottom flasks, reflux condenser, magnetic stirrer, rotary evaporator

Experimental Protocol

Step 1: Synthesis of 3-Fluorobenzoyl Chloride[2]

  • In a fume hood, add 3-fluorobenzoic acid (1 mmol) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add anhydrous DCM or Toluene (10 mL).

  • Slowly add thionyl chloride (1.5 mmol, 1.5 eq) to the suspension.

  • Heat the mixture to reflux (approx. 40°C for DCM, 110°C for Toluene) and stir for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • Allow the reaction to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting oily residue is 3-fluorobenzoyl chloride. Use this intermediate immediately in the next step.

Step 2: Synthesis of this compound

  • Prepare a solution of Coenzyme A lithium salt (1.1 mmol, 1.1 eq) in 15 mL of a 0.5 M NaHCO₃ solution, pH ~8.0. Keep this solution on ice.

  • Dissolve the crude 3-fluorobenzoyl chloride from Step 1 in a minimal amount of anhydrous acetone or THF (2-3 mL).

  • While vigorously stirring the Coenzyme A solution on ice, add the 3-fluorobenzoyl chloride solution dropwise over 10-15 minutes.

  • Allow the reaction to stir on ice for an additional 1-2 hours.

  • Monitor the reaction progress by checking for the disappearance of free thiol using Ellman's reagent (DTNB).

  • Once the reaction is complete, adjust the pH to ~6.5 with 1M HCl.

Purification

  • The crude product can be purified using Solid-Phase Extraction (SPE).

  • Condition a C18 SPE cartridge by washing with methanol (10 mL) followed by deionized water (10 mL).

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge with deionized water (20 mL) to remove salts and unreacted Coenzyme A.

  • Elute the this compound with a solution of 50-70% methanol in water.

  • Lyophilize the collected fractions to obtain the purified product as a white powder.

  • Confirm product identity and purity using HPLC and Mass Spectrometry.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes an acyl-CoA synthetase to catalyze the direct ligation of 3-fluorobenzoic acid to Coenzyme A in an ATP-dependent reaction. This method is highly efficient and specific, proceeding under mild, aqueous conditions.[3] Many acyl-CoA synthetases have broad substrate specificity and can activate aromatic acids.

Workflow for Enzymatic Synthesis

Enzymatic Synthesis Workflow for this compound Substrates 3-Fluorobenzoic Acid Coenzyme A (CoA) ATP Reaction Incubation (30-37°C, 1-3 hours) Substrates->Reaction Enzyme Acyl-CoA Synthetase Enzyme->Reaction Cofactors MgCl₂ Tris-HCl Buffer Cofactors->Reaction Product This compound AMP + PPi Reaction->Product Purification Purification (e.g., HPLC or SPE) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the single-step enzymatic synthesis of this compound.

Materials and Reagents

  • 3-Fluorobenzoic acid

  • Coenzyme A (lithium salt hydrate)

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Magnesium Chloride (MgCl₂)

  • Tris-HCl or HEPES buffer (e.g., 100 mM, pH 7.5-8.0)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)

  • Dithiothreitol (DTT) (optional, to maintain a reducing environment)

  • HPLC system for purification and analysis

  • Centrifugal filter units (for enzyme removal)

Experimental Protocol

  • Prepare a reaction mixture in a microcentrifuge tube. For a 1 mL final volume, add the following:

    • 100 mM Tris-HCl buffer, pH 7.8

    • 10 mM MgCl₂

    • 5 mM ATP

    • 2 mM 3-Fluorobenzoic acid

    • 1.5 mM Coenzyme A

    • 1 mM DTT (optional)

  • Initiate the reaction by adding the Acyl-CoA Synthetase (e.g., 1-5 units).

  • Incubate the reaction mixture at the enzyme's optimal temperature (typically 30-37°C) for 1-3 hours.

  • Monitor the formation of this compound using reverse-phase HPLC. The product will have a distinct retention time compared to the starting materials (ATP, CoA). A typical mobile phase would be a gradient of acetonitrile in 50 mM potassium phosphate buffer.

Purification

  • Terminate the reaction by denaturing the enzyme, either by adding perchloric acid or by passing the mixture through a centrifugal filter unit with a molecular weight cutoff (e.g., 10 kDa) that retains the enzyme.

  • Purify the this compound from the flow-through using preparative or semi-preparative reverse-phase HPLC.

  • Collect the fractions corresponding to the product peak.

  • Lyophilize the purified fractions to obtain this compound as a stable, white powder.

  • Confirm the mass of the final product using LC-MS or MALDI-TOF mass spectrometry. The identity can also be verified by NMR if a sufficient quantity is produced.

References

Application Note: Quantitative Analysis of 3-Fluorobenzoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 3-Fluorobenzoyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a fluorinated analog of benzoyl-CoA, a key intermediate in the metabolism of aromatic compounds. The methodology presented here utilizes a reversed-phase chromatographic separation followed by positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for selective and accurate quantification. This method is suitable for researchers in drug development and metabolic studies investigating the effects of fluorinated aromatic compounds.

Introduction

Coenzyme A (CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1] The analysis of these molecules is essential for understanding cellular metabolism and the mechanism of action of various drugs. This compound is a synthetic analog of benzoyl-CoA and can be used as a probe to study the enzymes involved in the benzoyl-CoA pathway or as an intermediate in the synthesis of novel pharmaceutical compounds. The inherent complexity of biological samples necessitates a highly selective and sensitive analytical method like LC-MS/MS for accurate quantification.[1][2]

This application note provides a detailed protocol for the extraction, separation, and detection of this compound. The method is based on established principles for the analysis of acyl-CoAs, which typically involves a characteristic neutral loss of the adenosine diphosphate portion of the molecule during fragmentation.[1]

Experimental

Sample Preparation

A robust sample preparation protocol is crucial for removing interferences and concentrating the analyte of interest.[3] The following protocol is a general guideline and may require optimization depending on the specific sample matrix.

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium Acetate

  • 5% (w/v) Sulfosalicylic acid (SSA) in water

  • Solid Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • Internal Standard (IS): A stable isotope-labeled analog of this compound is recommended for the most accurate quantification. If unavailable, a structurally similar acyl-CoA, such as benzoyl-CoA or another odd-chain-length fatty acyl-CoA, can be used.

Protocol:

  • Protein Precipitation: To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold ACN containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition the SPE column with 1 mL of MeOH, followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE column.

    • Wash the column with 1 mL of water to remove salts and other polar impurities.

    • Elute the this compound and internal standard with 1 mL of MeOH containing 25 mM ammonium acetate.

  • Evaporation and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

Liquid Chromatography

Instrumentation:

  • UHPLC system (e.g., Agilent 1200 series or equivalent)

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3 µm particle size)
Mobile Phase A 5 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Methanol
Gradient 0-1.5 min: 2% B; 1.5-5.5 min: 2% to 95% B; 5.5-10 min: 95% B; 10.1-12 min: 2% B
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer (e.g., Sciex 4000 QTRAP or equivalent)

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen, High
Declustering Potential (DP) 90 V (Optimize for this compound)
Entrance Potential (EP) 10 V
Collision Cell Exit Potential (CXP) 10 V (Optimize for this compound)

MRM Transitions:

To determine the MRM transitions for this compound, the precursor ion (Q1) and a characteristic product ion (Q3) must be identified. The precursor ion will be the protonated molecule [M+H]⁺. The characteristic fragmentation of acyl-CoAs in positive ion mode involves a neutral loss of the 5'-ADP moiety (507.0 Da).

  • Molecular Formula of this compound: C₃₁H₄₁FN₇O₁₇P₃S

  • Monoisotopic Mass of this compound: 947.15 g/mol

  • Precursor Ion (Q1) [M+H]⁺: m/z 948.15

  • Product Ion (Q3) [M+H - 507]⁺: m/z 441.15

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)
This compound948.15441.1550 V (Optimize)
Internal StandardTo be determinedTo be determinedTo be determined

Results and Discussion

The developed LC-MS/MS method provides excellent selectivity and sensitivity for the quantification of this compound. The chromatographic conditions ensure good peak shape and resolution from potential interferences. The use of MRM allows for the specific detection of this compound, even in complex biological matrices.

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linear range of the assay should be determined based on the specific application and required sensitivity. The limit of detection (LOD) and limit of quantification (LOQ) should be established according to standard guidelines (e.g., signal-to-noise ratio of 3 for LOD and 10 for LOQ).

Conclusion

This application note details a reliable and sensitive LC-MS/MS method for the quantification of this compound. The provided protocol for sample preparation, liquid chromatography, and mass spectrometry can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. This method will be a valuable tool for researchers in drug metabolism and biochemistry studying the fate and effects of fluorinated aromatic compounds.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample precipitation Protein Precipitation (ACN + IS) sample->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution drydown Evaporation elution->drydown reconstitution Reconstitution drydown->reconstitution lc UHPLC Separation (C18 Column) reconstitution->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway precursor This compound [M+H]⁺ m/z 948.15 product Product Ion [M+H - 507]⁺ m/z 441.15 precursor->product neutral_loss Neutral Loss (5'-ADP moiety) 507.0 Da product->neutral_loss

Caption: Fragmentation pathway of this compound in positive ion ESI-MS/MS.

References

Application Notes and Protocols for the Purification of Synthesized 3-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoyl-CoA is an important molecular probe and intermediate in the study of various enzymatic pathways and for the development of novel therapeutics. As an analog of naturally occurring acyl-Coenzyme A (acyl-CoA) thioesters, it can be utilized to investigate enzyme kinetics, screen for inhibitors, and elucidate metabolic pathways. The purity of this compound is paramount for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the purification of chemically synthesized this compound, ensuring high purity and stability for downstream applications.

Acyl-CoA molecules are central to numerous metabolic processes, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle.[1][2] They are key substrates for a wide range of enzymes, and their cellular concentrations are tightly regulated. The introduction of a fluorine atom into the benzoyl moiety of benzoyl-CoA creates a valuable tool for studying these processes, as fluorine can alter the electronic properties of the molecule and serve as a sensitive reporter for NMR spectroscopy and other analytical techniques.

Synthesis Overview

The synthesis of this compound is typically achieved through the reaction of 3-Fluorobenzoyl chloride with Coenzyme A (CoA). The crude reaction mixture will contain the desired product, unreacted starting materials, and potential side products. Therefore, a robust purification strategy is essential.

Purification Protocol

This protocol is based on established methods for the purification of acyl-CoA compounds, primarily utilizing solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).[3][4]

Materials and Reagents
  • Crude this compound synthesis reaction mixture

  • Anion-exchange solid-phase extraction (SPE) cartridges

  • Acetonitrile (ACN), HPLC grade

  • 2-Propanol (Isopropanol), HPLC grade

  • Potassium phosphate buffer (pH 7.0)

  • Deionized water (18 MΩ·cm)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 reversed-phase column and UV detector

  • Lyophilizer

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_storage Storage start Crude this compound Reaction Mixture spe Solid-Phase Extraction (SPE) (Anion Exchange) start->spe Load Sample hplc Reversed-Phase HPLC spe->hplc Elute & Collect Fractions lyophilize Lyophilization hplc->lyophilize Pool Pure Fractions qc Purity & Identity Confirmation (HPLC, LC-MS, NMR) lyophilize->qc Analyze Final Product storage Store at -80°C qc->storage Store Purified Product

Figure 1. Workflow for the purification of this compound.

Step-by-Step Protocol

1. Sample Preparation:

  • Prior to purification, it is crucial to quench the synthesis reaction. This can often be achieved by adjusting the pH to a neutral range (pH 6.8-7.2) to improve the stability of the acyl-CoA.[4]

  • If the reaction solvent is incompatible with the SPE column, it may be necessary to remove it under reduced pressure.

  • Resuspend the crude reaction mixture in a minimal volume of the SPE loading buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0).

2. Solid-Phase Extraction (SPE):

  • Column Equilibration: Equilibrate the anion-exchange SPE cartridge by washing with one column volume of methanol, followed by two column volumes of deionized water, and finally two column volumes of the loading buffer.

  • Sample Loading: Slowly load the prepared sample onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with two column volumes of the loading buffer to remove unbound impurities. Follow this with a wash using a low concentration of organic solvent (e.g., 10% acetonitrile in loading buffer) to remove non-polar impurities.

  • Elution: Elute the this compound from the cartridge using a suitable elution buffer. A common strategy is to use a buffer with a higher salt concentration or a change in pH. For acyl-CoAs, elution can also be achieved with a buffered organic solvent mixture.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • System Preparation: Equilibrate the HPLC system, equipped with a C18 column, with the initial mobile phase conditions.

  • Mobile Phase: A typical mobile phase system for acyl-CoA separation consists of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) as mobile phase A and an organic solvent like acetonitrile as mobile phase B.

  • Gradient Elution: Inject the collected SPE fraction and perform a gradient elution to separate this compound from any remaining impurities. A representative gradient is shown in the table below.

  • Detection and Fraction Collection: Monitor the elution profile at 260 nm (for the adenine moiety of CoA) and at a wavelength corresponding to the absorbance of the 3-fluorobenzoyl group. Collect the fractions corresponding to the this compound peak.

4. Lyophilization and Storage:

  • Pool the pure fractions collected from the HPLC.

  • Freeze the pooled fractions in liquid nitrogen and lyophilize to obtain the purified this compound as a stable powder.

  • Store the lyophilized powder at -80°C to prevent degradation. For use, dissolve the required amount in a suitable buffer immediately before the experiment.

Data Presentation

Table 1: Representative HPLC Gradient for this compound Purification
Time (minutes)% Mobile Phase A% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
09551.0
59551.0
2565351.0
305951.0
355951.0
409551.0
Table 2: Expected Purity and Yield
Purification StepPurity (%)Yield (%)Analytical Method
Crude Product< 50100HPLC
Post-SPE70-8580-90HPLC
Post-HPLC> 9860-70HPLC, LC-MS

Note: Purity and yield are highly dependent on the initial synthesis reaction's success and the specific conditions used.

Quality Control

The purity and identity of the final product should be confirmed using a combination of analytical techniques:

  • HPLC: To assess purity by observing a single major peak at the expected retention time.

  • LC-MS: To confirm the molecular weight of this compound (Expected M.W. ~889.63 g/mol ).

  • NMR Spectroscopy: To confirm the chemical structure, including the presence and position of the fluorine atom.

Signaling Pathway and Experimental Logic

The purified this compound can be used to probe various metabolic pathways. For example, it can be used as a substrate for acyl-CoA dehydrogenases or other enzymes involved in fatty acid metabolism.

G cluster_pathway Illustrative Metabolic Pathway Interaction sub This compound (Substrate Analog) enz Target Enzyme (e.g., Acyl-CoA Dehydrogenase) sub->enz Binds to Active Site prod Metabolic Product(s) enz->prod Catalyzes Reaction inhib Downstream Pathway Inhibition/Modulation prod->inhib

Figure 2. Interaction of this compound with a target enzyme.

Conclusion

This protocol provides a comprehensive framework for the purification of synthesized this compound. Adherence to these guidelines will enable researchers to obtain a high-purity product suitable for a wide range of biochemical and pharmacological studies. The stability of acyl-CoA compounds is a critical factor, and proper handling and storage are essential to ensure the integrity of the purified molecule.

References

Application Notes and Protocols: 3-Fluorobenzoyl-CoA as a Probe for Enzyme Mechanism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoyl-CoA is a valuable molecular tool for investigating the mechanisms of enzymes that recognize and process benzoyl-CoA and structurally similar ligands. The introduction of a fluorine atom at the meta position of the benzoyl ring provides a subtle yet impactful modification. This substitution can alter the electronic properties and conformation of the substrate without introducing significant steric bulk, making it an excellent probe for dissecting enzyme-substrate interactions, reaction mechanisms, and the specificity of catalytic sites. These application notes provide an overview of its utility, quantitative data from key studies, and detailed protocols for its use.

Applications in Enzyme Mechanism Studies

This compound serves as a critical substrate analog to explore the catalytic and substrate-binding properties of various enzymes, particularly in the study of anaerobic aromatic compound metabolism. Its primary applications include:

  • Elucidating Substrate Specificity: By comparing the kinetic parameters of an enzyme with benzoyl-CoA versus this compound, researchers can gain insights into how substitutions on the aromatic ring affect substrate recognition and turnover. This is crucial for understanding the molecular basis of an enzyme's substrate scope.

  • Investigating Reaction Mechanisms: The electron-withdrawing nature of the fluorine atom can influence the stability of reaction intermediates. Observing how the enzyme's activity is altered with this compound can provide evidence for or against proposed catalytic mechanisms, such as those involving charged intermediates.

  • Probing the Active Site Environment: The fluorine atom can be used as a sensitive reporter for its local environment. Techniques like ¹⁹F-NMR spectroscopy can be employed to study the binding of this compound to an enzyme and characterize the active site.

  • Development of Enzyme Inhibitors: Understanding how enzymes interact with fluorinated substrate analogs can guide the rational design of potent and specific inhibitors, a key aspect of drug development.

Case Study: Benzoyl-CoA Ligase and Benzoyl-CoA Reductase

A significant application of this compound has been in the characterization of enzymes involved in the anaerobic degradation of aromatic compounds. Studies on Benzoyl-CoA ligase and Benzoyl-CoA reductase have demonstrated the utility of this probe.

Benzoyl-CoA Ligase: This enzyme catalyzes the ATP-dependent formation of a thioester bond between benzoate and Coenzyme A. A study on the Benzoyl-CoA ligase from a syntrophic, benzoate-degrading anaerobic culture revealed that the enzyme can activate 3-fluorobenzoate to form this compound.[1] This demonstrates the enzyme's tolerance for substitutions at the meta-position of the benzoate ring.

Benzoyl-CoA Reductase: This key enzyme in anaerobic aromatic metabolism catalyzes the dearomatization of benzoyl-CoA. Research has shown that this compound can serve as a substrate for different classes of benzoyl-CoA reductases, including those from Thauera aromatica (BCRTar) and Thauera chlorobenzoica (MBRTcl).[2] The ability of these enzymes to process the fluorinated analog provides a means to explore the regioselectivity and electronic requirements of the reductive process.[2]

Quantitative Data

The following table summarizes the kinetic parameters of Benzoyl-CoA ligase with benzoate and its fluorinated analogs, providing a clear comparison of the enzyme's substrate specificity.[1]

SubstrateK_m_ (mM)V_max_ (U/mg)
Benzoate0.041.05
2-Fluorobenzoate0.281.0
3-Fluorobenzoate 1.48 0.7
4-Fluorobenzoate0.320.98

Data from Schnell, S., and Schink, B. (1995). Purification and characterization of benzoyl-CoA ligase from a syntrophic, benzoate-degrading, anaerobic mixed culture. Antonie van Leeuwenhoek, 67(4), 351-358.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound for use in enzyme assays. This protocol is based on the enzymatic synthesis by a promiscuous ligase.

Materials:

  • 3-Fluorobenzoic acid

  • Coenzyme A (CoA-SH)

  • Adenosine triphosphate (ATP)

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Purified Benzoyl-CoA ligase (or a commercially available equivalent with broad substrate specificity)

  • Reaction quenching solution (e.g., perchloric acid)

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing 50-100 mM Tris-HCl buffer (pH 8.0), 3-7 mM MgCl₂, 1 mM 3-fluorobenzoic acid, 1.5 mM CoA-SH, and 2 mM ATP.

  • Initiate the reaction by adding a catalytic amount of purified Benzoyl-CoA ligase.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the progress of the reaction by taking aliquots at different time points, quenching the reaction, and analyzing by HPLC. The formation of this compound can be detected by its characteristic UV absorbance.

  • Once the reaction is complete, purify the this compound from the reaction mixture using preparative HPLC.

  • Lyophilize the purified product and store it at -80°C. Confirm the identity and purity of the product by mass spectrometry.

Protocol 2: Enzyme Kinetic Analysis using this compound

Objective: To determine the kinetic parameters (K_m_ and V_max_) of an enzyme (e.g., Benzoyl-CoA ligase) with this compound as a substrate.

Materials:

  • Purified enzyme of interest

  • Synthesized this compound (or 3-fluorobenzoate if the ligase activity is being measured)

  • Other necessary substrates and cofactors (e.g., ATP, CoA-SH for a ligase; a reducing agent for a reductase)

  • Appropriate buffer system

  • Spectrophotometer or HPLC system for monitoring the reaction

  • Data analysis software for kinetic modeling

Procedure:

  • Design a series of enzyme assays with varying concentrations of this compound (or 3-fluorobenzoate). Ensure that all other substrates are at saturating concentrations.

  • Prepare the reaction mixtures in a cuvette or microplate, including the buffer, cofactors, and the enzyme.

  • Initiate the reaction by adding the substrate (this compound or 3-fluorobenzoate).

  • Continuously monitor the reaction rate by following the change in absorbance at a specific wavelength (e.g., formation or consumption of a product or cofactor) or by taking time-point samples for HPLC analysis.

  • Calculate the initial velocity (v₀) for each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

  • Compare these kinetic parameters to those obtained with the natural substrate (benzoyl-CoA or benzoate) to assess the impact of the fluorine substitution.

Visualizations

Enzyme_Mechanism_Probe_Workflow cluster_synthesis Probe Synthesis cluster_assay Enzyme Kinetic Assay cluster_analysis Mechanistic Interpretation s1 3-Fluorobenzoic Acid p1 This compound s1->p1 Substrate s2 CoA + ATP s2->p1 Cofactors s3 Benzoyl-CoA Ligase s3->p1 Enzyme p1_assay This compound (Varying Concentrations) e1 Target Enzyme a1 Spectrophotometric or HPLC Monitoring e1->a1 p1_assay->a1 c1 Cofactors c1->a1 d1 Data Analysis (Michaelis-Menten) a1->d1 r1 Kinetic Parameters (Km, Vmax) d1->r1 comp Compare with Natural Substrate r1->comp interp Elucidate Substrate Specificity & Reaction Mechanism comp->interp Signaling_Pathway cluster_pathway Anaerobic Benzoate Degradation Pathway Benzoate Benzoate / 3-Fluorobenzoate Benzoyl_CoA Benzoyl-CoA / this compound Benzoate->Benzoyl_CoA Benzoyl-CoA Ligase (ATP, CoA) Ring_Reduction Ring Reduction Products Benzoyl_CoA->Ring_Reduction Benzoyl-CoA Reductase (ATP, Reductant) Central_Metabolism Central Metabolism Ring_Reduction->Central_Metabolism Further Degradation Probe This compound Probe Probe->Benzoyl_CoA Acts as substrate analog Probe->Ring_Reduction Acts as substrate analog

References

Application Notes and Protocols for a Continuous Assay of Benzoyl-CoA Reductase with 3-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl-CoA reductase (BCR) is a key enzyme in the anaerobic degradation of aromatic compounds, a pathway of significant interest for bioremediation and industrial biotechnology. The enzyme catalyzes the ATP-dependent reduction of the aromatic ring of benzoyl-CoA. Understanding the substrate specificity and kinetics of BCR is crucial for harnessing its catalytic potential. 3-Fluorobenzoyl-CoA, a synthetic analog of the natural substrate, serves as a valuable tool for studying the enzyme's mechanism and for screening potential inhibitors. This document provides a detailed protocol for a continuous spectrophotometric assay of benzoyl-CoA reductase activity using this compound as a substrate. The assay is based on the oxidation of a reduced artificial electron donor, methyl viologen, which can be monitored in real-time.

Principle of the Assay

The activity of benzoyl-CoA reductase can be continuously monitored by coupling the reduction of this compound to the oxidation of a chromophoric electron donor. In this protocol, dithionite-reduced methyl viologen serves as the artificial electron donor. The oxidized form of methyl viologen is colorless, while its radical cation, the reduced form, is intensely blue. The enzymatic reaction utilizes the reduced methyl viologen to reduce this compound, leading to a decrease in the absorbance of reduced methyl viologen at 600 nm. The rate of this absorbance decrease is directly proportional to the enzyme activity.

The reaction can be summarized as follows:

2 Reduced Methyl Viologen (blue) + this compound + 2 ATP + 2 H₂O → 2 Oxidized Methyl Viologen (colorless) + 3-Fluoro-cyclohexa-1,5-diene-1-carbonyl-CoA + 2 ADP + 2 Pi

Quantitative Data Summary

While specific kinetic parameters for this compound with benzoyl-CoA reductase from Thauera aromatica are not extensively documented, it is known that fluorinated analogs are reduced at a significantly lower rate than the natural substrate, benzoyl-CoA.[1] The following table provides the established kinetic parameters for benzoyl-CoA for comparison and serves as a baseline for assay optimization with this compound.

SubstrateEnzyme SourceApparent KmSpecific ActivityElectron DonorReference
Benzoyl-CoAThauera aromatica15 µM0.55 µmol min-1 mg-1Reduced Methyl Viologen[1]
This compoundThauera aromaticaNot DeterminedLower than Benzoyl-CoAReduced Methyl Viologen[1]

Note: The specific activity for this compound is expected to be lower. Researchers should determine the optimal substrate concentration and enzyme concentration empirically.

Experimental Protocols

Materials and Reagents
  • Purified benzoyl-CoA reductase (oxygen-sensitive, handle in an anaerobic environment)

  • This compound (synthesis required or commercially sourced if available)

  • Methyl viologen dichloride hydrate

  • Sodium dithionite

  • Adenosine 5'-triphosphate (ATP) disodium salt hydrate

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.0)

  • Anaerobic cuvettes with rubber stoppers

  • Gas-tight syringes

  • Spectrophotometer capable of measuring absorbance at 600 nm

  • Anaerobic glove box or chamber

Reagent Preparation
  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 5 mM MgCl₂. Make the buffer anaerobic by sparging with nitrogen or argon gas for at least 30 minutes.

  • ATP Stock Solution: 100 mM ATP in anaerobic water. Store in aliquots at -20°C.

  • Methyl Viologen Stock Solution: 100 mM methyl viologen in anaerobic water. Store protected from light.

  • Sodium Dithionite Stock Solution: 100 mM sodium dithionite in anaerobic 10 mM Tris-HCl, pH 8.0. Prepare fresh just before use.

  • This compound Stock Solution: Prepare a stock solution of this compound in anaerobic water. The concentration should be determined based on the expected Km. A starting concentration of 10 mM is recommended. Store in aliquots at -20°C.

Continuous Spectrophotometric Assay Protocol

This protocol is designed for a standard 1 mL assay volume in an anaerobic cuvette. All steps involving the enzyme and reduced methyl viologen must be performed under strict anaerobic conditions.

  • Prepare the Reaction Mixture (in an anaerobic cuvette):

    • Add 800 µL of anaerobic assay buffer to the cuvette.

    • Add 20 µL of 100 mM ATP stock solution (final concentration: 2 mM).

    • Add 10 µL of 100 mM methyl viologen stock solution (final concentration: 1 mM).

    • Seal the cuvette with a rubber stopper.

  • Reduce Methyl Viologen:

    • Using a gas-tight syringe, carefully add a small amount (e.g., 5-10 µL) of freshly prepared 100 mM sodium dithionite solution to the sealed cuvette.

    • The solution will turn a deep blue, indicating the reduction of methyl viologen. The absorbance at 600 nm should be between 1.0 and 1.5.

  • Equilibrate and Baseline Measurement:

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to the desired temperature (e.g., 30°C).

    • Record the baseline absorbance at 600 nm for 1-2 minutes to ensure stability.

  • Initiate the Enzymatic Reaction:

    • Start the reaction by adding a known amount of purified benzoyl-CoA reductase (e.g., 10-50 µg) to the cuvette using a gas-tight syringe. Mix gently by inverting the cuvette.

    • Immediately start monitoring the decrease in absorbance at 600 nm over time.

  • Substrate Addition:

    • After a stable rate of background oxidation is observed (if any), add the substrate, this compound, to the cuvette using a gas-tight syringe to a final concentration in the desired range (e.g., 10-200 µM).

    • Continuously record the absorbance at 600 nm for 5-10 minutes. The rate of absorbance decrease should increase upon substrate addition.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot after the addition of the substrate.

    • Correct for any background rate of methyl viologen oxidation by subtracting the rate observed before the addition of this compound.

    • Convert the rate of absorbance change to the rate of substrate conversion using the Beer-Lambert law:

      • Activity (µmol/min/mg) = (ΔA600/min) / (ε * l * [Enzyme])

      • Where:

        • ΔA600/min is the corrected rate of absorbance change per minute.

        • ε is the molar extinction coefficient of reduced methyl viologen at 600 nm (8.25 mM-1 cm-1, which is equivalent to 8250 M-1 cm-1).[2]

        • l is the path length of the cuvette (typically 1 cm).

        • [Enzyme] is the concentration of the enzyme in mg/mL in the assay.

        • A factor of 2 is not included in the denominator because the stoichiometry is 2 moles of methyl viologen oxidized per mole of substrate reduced. The rate of disappearance of reduced methyl viologen is therefore twice the rate of product formation. The calculation directly gives the rate of reduced methyl viologen oxidation. To get the rate of substrate reduction, the value should be divided by 2.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation (Anaerobic) cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Anaerobic Reagents (Buffer, ATP, MV, Dithionite, Substrate) cuvette Prepare Reaction Mix in Cuvette (Buffer, ATP, MV) reagents->cuvette 1 reduce_mv Reduce Methyl Viologen (Add Dithionite) cuvette->reduce_mv 2 equilibrate Equilibrate & Measure Baseline (Spectrophotometer at 600 nm) reduce_mv->equilibrate 3 add_enzyme Initiate Reaction (Add BCR) equilibrate->add_enzyme 4 add_substrate Add Substrate (this compound) add_enzyme->add_substrate 5 monitor Monitor Absorbance Decrease add_substrate->monitor 6 calculate_rate Calculate Rate (ΔA/min) monitor->calculate_rate 7 calculate_activity Calculate Specific Activity calculate_rate->calculate_activity 8

Caption: Experimental workflow for the continuous assay of benzoyl-CoA reductase.

Enzymatic Reaction and Electron Flow

enzymatic_reaction cluster_electron_donor Electron Donor System cluster_enzyme_reaction Enzymatic Reaction dithionite Sodium Dithionite (Reducing Agent) mv_ox Methyl Viologen (ox) dithionite->mv_ox Reduces mv_red Methyl Viologen (red) (Blue) mv_ox->mv_red bcr Benzoyl-CoA Reductase (BCR) mv_red->bcr 2e- bcr->mv_ox adp 2 ADP + 2 Pi bcr->adp product 3-Fluoro-dienoyl-CoA bcr->product atp 2 ATP atp->bcr substrate This compound substrate->bcr

Caption: Signaling pathway of the enzymatic reaction and electron flow.

References

Application Notes and Protocols for Quantitative Analysis of 3-Fluorobenzoyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

3-Fluorobenzoyl-CoA (3-FB-CoA) is a synthetic acyl-CoA analog that serves as a valuable tool in metabolic research and drug development. Its structural similarity to endogenous benzoyl-CoA allows it to interact with enzymes involved in fatty acid and aromatic compound metabolism. The fluorine atom provides a unique probe for tracking its metabolic fate and quantifying its engagement with cellular targets. This document provides a detailed protocol for the extraction, quantification, and metabolic analysis of 3-FB-CoA in mammalian cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The accurate quantification of 3-FB-CoA is crucial for understanding the mechanism of action of novel therapeutics that target acyl-CoA metabolism.[1][2] Dysregulation of acyl-CoA pools is implicated in various pathological conditions, including metabolic diseases and cancer.[1][2] These application notes provide a robust framework for researchers to reliably measure 3-FB-CoA levels and investigate its impact on cellular biochemistry.

Hypothetical Metabolic Activation and Signaling Pathway of this compound

3-Fluorobenzoic acid (3-FBA), the precursor to 3-FB-CoA, is readily taken up by cells. In the cytoplasm, it is activated to its coenzyme A thioester, 3-FB-CoA, by an acyl-CoA synthetase. This activation enables its participation in various metabolic pathways. One proposed pathway involves its entry into a modified β-oxidation-like pathway, where it can act as a competitive inhibitor of enzymes that process endogenous acyl-CoAs. This inhibition can lead to the accumulation of specific metabolic intermediates and modulate downstream signaling pathways, potentially impacting cellular processes like histone acylation and gene expression.

Metabolic_Activation_of_this compound cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-FBA_ext 3-Fluorobenzoic Acid 3-FBA_cyt 3-Fluorobenzoic Acid 3-FBA_ext->3-FBA_cyt Transport 3-FB-CoA This compound 3-FBA_cyt->3-FB-CoA Activation Metabolic_Pathway Modified β-Oxidation 3-FB-CoA->Metabolic_Pathway Metabolism ACSL Acyl-CoA Synthetase ACSL->3-FB-CoA Signaling_Modulation Modulation of Downstream Signaling Metabolic_Pathway->Signaling_Modulation Inhibition Histone_Acylation Histone Acylation (Potential Impact) Signaling_Modulation->Histone_Acylation

Caption: Metabolic activation of 3-Fluorobenzoic Acid to this compound and its potential downstream effects.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data for 3-FB-CoA in cell lysates under different experimental conditions. This data is representative of what might be obtained using the protocols described below.

Table 1: Dose-Dependent Accumulation of this compound

Concentration of 3-FBA (µM)3-FB-CoA (pmol/mg protein)Standard Deviation
0 (Control)Not DetectedN/A
1015.21.8
5078.56.3
100152.312.1
250350.125.9

Table 2: Time-Course of this compound Formation

Time (hours)3-FB-CoA (pmol/mg protein)Standard Deviation
0Not DetectedN/A
145.84.1
4120.610.5
8165.214.8
24158.913.7

Experimental Protocols

Cell Culture and Treatment

This protocol is designed for adherent mammalian cell lines.

  • Materials:

    • Mammalian cell line of interest (e.g., HepG2, MCF7)

    • Appropriate cell culture medium and supplements

    • Phosphate-buffered saline (PBS), ice-cold

    • 3-Fluorobenzoic acid (3-FBA) stock solution in a suitable solvent (e.g., DMSO)

    • 6-well or 10 cm cell culture plates

    • Cell scraper

  • Procedure:

    • Seed cells in culture plates and grow to 80-90% confluency.

    • Prepare fresh medium containing the desired concentrations of 3-FBA. Include a vehicle control (e.g., DMSO).

    • Aspirate the old medium and replace it with the treatment medium.

    • Incubate the cells for the desired time period (e.g., for time-course experiments).

Acyl-CoA Extraction from Cell Lysates

This protocol is adapted from established methods for short- and long-chain acyl-CoA extraction.[3]

  • Materials:

    • Ice-cold PBS

    • Methanol, HPLC grade, pre-chilled to -80°C

    • Internal standard (e.g., ¹³C-labeled benzoyl-CoA or another suitable non-endogenous acyl-CoA)

    • Acetonitrile, HPLC grade

    • Formic acid, 0.6% in deionized water, ice-cold

    • Microcentrifuge tubes, 1.5 mL, pre-chilled

    • Centrifuge capable of 15,000 x g at 4°C

    • Vacuum concentrator or nitrogen evaporator

  • Procedure:

    • Place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol containing the internal standard to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Add 1 mL of acetonitrile, vortex thoroughly, and sonicate to ensure homogeneity.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

Acyl_CoA_Extraction_Workflow Start Cell Culture Plate (80-90% Confluent) Wash Wash with ice-cold PBS Start->Wash Lyse Add ice-cold Methanol + Internal Standard & Scrape Wash->Lyse Precipitate Add Acetonitrile, Vortex & Sonicate Lyse->Precipitate Centrifuge Centrifuge at 15,000 x g, 4°C Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Extract (Vacuum or Nitrogen) Collect->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for the extraction of this compound from cultured cells.

LC-MS/MS Analysis
  • Instrumentation:

    • High-performance liquid chromatography (HPLC) system

    • Triple quadrupole mass spectrometer

  • LC Conditions (Hypothetical):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 5 mM ammonium acetate in water

    • Mobile Phase B: 5 mM ammonium acetate in 95:5 (v:v) acetonitrile:water

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Hypothetical):

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Capillary Voltage: 3.2 kV

    • Cone Voltage: 45 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 500°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 3-FB-CoA: To be determined empirically by direct infusion of a standard. The precursor ion would be the [M+H]⁺ of 3-FB-CoA. A characteristic product ion would result from the neutral loss of the 3'-phospho-ADP moiety (507 Da).

      • Internal Standard: To be determined based on the chosen standard.

LC_MS_Analysis_Logic Sample Reconstituted Sample Extract HPLC HPLC Separation C18 Column Gradient Elution Sample->HPLC MS Mass Spectrometer ESI+ Source Quadrupole 1 (Precursor Ion Selection) HPLC:c->MS:esi MS2 Collision Cell & Quadrupole 3 Collision-Induced Dissociation Product Ion Selection MS:q1->MS2:cid Detector Detector MS2:q3->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Logical flow of the LC-MS/MS analysis for this compound quantification.

Conclusion

The methods outlined in these application notes provide a comprehensive framework for the quantitative analysis of 3-FB-CoA in cell lysates. The combination of a robust extraction protocol and sensitive LC-MS/MS detection allows for the reliable measurement of this synthetic acyl-CoA, facilitating research into its metabolic effects and its potential as a therapeutic agent. The provided hypothetical data and pathways serve as a guide for experimental design and data interpretation in the study of acyl-CoA metabolism.

References

Application Notes and Protocols for Radiolabeling of 3-Fluorobenzoyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the radiolabeling of 3-Fluorobenzoyl-CoA, intended for use as a tracer in metabolic studies. The information compiled is based on established methodologies for the synthesis of similar radiolabeled compounds and the known metabolic pathways involving acyl-CoA derivatives.

Introduction

This compound is a fluorinated analog of benzoyl-CoA, a key intermediate in the metabolism of aromatic compounds.[1][2][3] The introduction of a fluorine atom, particularly the positron-emitting isotope Fluorine-18 (¹⁸F), allows for the non-invasive in vivo tracking of this molecule using Positron Emission Tomography (PET). PET imaging with ¹⁸F-labeled this compound can provide valuable insights into metabolic pathways, enzyme kinetics, and the biodistribution of this and related metabolites.[4][5] Altered acyl-CoA metabolism has been linked to various diseases, including metabolic disorders and cancer, making tracers like ¹⁸F-3-Fluorobenzoyl-CoA potential tools for biomarker discovery and pharmacological studies.

Principle of Radiolabeling

The proposed synthesis of [¹⁸F]this compound is a multi-step process adapted from established procedures for ¹⁸F-fluorination of aromatic compounds. The general strategy involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with cyclotron-produced [¹⁸F]fluoride. The resulting [¹⁸F]3-fluorobenzoic acid is then activated and conjugated to Coenzyme A.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the radiolabeling of small molecules with Fluorine-18, based on literature values for analogous compounds. These values should be considered as representative targets for the synthesis of [¹⁸F]this compound.

ParameterTypical Value
Radiochemical Yield (decay-corrected)15 - 35%
Radiochemical Purity> 95%
Molar Activity74 - 111 GBq/µmol
Total Synthesis Time80 - 120 minutes

Experimental Protocols

Materials and Reagents
  • 3-(trimethylammonium)benzoyl-CoA triflate (precursor)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Coenzyme A trilithium salt

  • Triethylamine

  • HPLC purification system

  • Radio-TLC scanner

  • Sterile filters (0.22 µm)

Protocol 1: Automated Radiosynthesis of [¹⁸F]3-Fluorobenzoic Acid

This protocol is adapted from the synthesis of similar ¹⁸F-labeled benzoic acid derivatives.

  • [¹⁸F]Fluoride Trapping: Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O onto a pre-conditioned anion exchange cartridge.

  • Elution: Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (5 mg in 1 mL acetonitrile) and potassium carbonate (1 mg in 0.1 mL water).

  • Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen at 110°C. Repeat with two additions of anhydrous acetonitrile (2 x 1 mL).

  • Fluorination Reaction: Dissolve the 3-(trimethylammonium)benzoyl-CoA triflate precursor (2-5 mg) in anhydrous DMF (0.5 mL) and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 120°C for 15 minutes.

  • Hydrolysis: After cooling, add 1 mL of 4 M HCl and heat at 100°C for 5 minutes to hydrolyze the intermediate ester.

  • Purification: Purify the resulting [¹⁸F]3-fluorobenzoic acid using a semi-preparative HPLC system.

Protocol 2: Conversion of [¹⁸F]3-Fluorobenzoic Acid to [¹⁸F]this compound
  • Activation: Evaporate the HPLC solvent from the purified [¹⁸F]3-fluorobenzoic acid fraction. Add thionyl chloride (0.2 mL) and heat at 70°C for 10 minutes to form the acyl chloride. Remove the excess thionyl chloride under a stream of nitrogen.

  • Conjugation to Coenzyme A: Dissolve the dried [¹⁸F]3-fluorobenzoyl chloride in anhydrous acetonitrile (0.5 mL). In a separate vial, dissolve Coenzyme A trilithium salt (5 mg) in 0.5 mL of a 50 mM sodium bicarbonate buffer (pH 8.5). Add the acyl chloride solution dropwise to the Coenzyme A solution with vigorous stirring at 4°C.

  • Reaction Quenching and Purification: After 15 minutes, quench the reaction by adding 1 mL of mobile phase. Purify the final product, [¹⁸F]this compound, using a semi-preparative HPLC system.

  • Formulation: The collected HPLC fraction containing the product is passed through a sterile 0.22 µm filter into a sterile vial. The final product is formulated in a suitable buffer (e.g., phosphate-buffered saline) for in vivo studies.

Quality Control

  • Radiochemical Purity: Determined by radio-HPLC and radio-TLC.

  • Identity of Product: Confirmed by co-elution with a non-radioactive this compound standard on HPLC.

  • Molar Activity: Calculated by measuring the total radioactivity and the molar amount of the product.

  • Residual Solvents: Analyzed by gas chromatography to ensure levels are within acceptable limits for in vivo administration.

  • pH and Sterility: The final product should have a physiological pH and be sterile.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of [¹⁸F]3-Fluorobenzoic Acid cluster_1 Step 2: Synthesis of [¹⁸F]this compound Cyclotron Cyclotron Anion Exchange Cartridge Anion Exchange Cartridge Cyclotron->Anion Exchange Cartridge [¹⁸F]Fluoride in [¹⁸O]H₂O Reaction Vessel Reaction Vessel Anion Exchange Cartridge->Reaction Vessel Elution with K₂₂₂/K₂CO₃ HPLC Purification 1 HPLC Purification 1 Reaction Vessel->HPLC Purification 1 Crude [¹⁸F]3-Fluorobenzoic Acid Activation Vessel Activation Vessel HPLC Purification 1->Activation Vessel Dried [¹⁸F]3-Fluorobenzoic Acid Conjugation Vessel Conjugation Vessel Activation Vessel->Conjugation Vessel [¹⁸F]3-Fluorobenzoyl chloride HPLC Purification 2 HPLC Purification 2 Conjugation Vessel->HPLC Purification 2 Crude [¹⁸F]this compound Final Product Final Product HPLC Purification 2->Final Product Formulated Tracer

Caption: Workflow for the two-step synthesis of [¹⁸F]this compound.

Metabolic Context of Benzoyl-CoA

G Aromatic Compounds Aromatic Compounds Benzoate Benzoate Aromatic Compounds->Benzoate Benzoyl-CoA Benzoyl-CoA Benzoate->Benzoyl-CoA Benzoate-CoA ligase Central Metabolism Central Metabolism Benzoyl-CoA->Central Metabolism Benzoyl-CoA reductase

Caption: Simplified metabolic pathway showing the central role of Benzoyl-CoA.

References

Application of 3-Fluorobenzoyl-CoA in Metabolic Flux Analysis: A Proposed Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing a detailed snapshot of cellular physiology.[1][2] Traditional MFA often relies on isotopic labeling, primarily using ¹³C, to trace the flow of metabolites through various pathways.[3][4][5] While effective, this method can be complex and requires sophisticated analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This application note proposes a novel, complementary approach utilizing 3-Fluorobenzoyl-CoA as a probe for tracking specific metabolic fluxes, particularly those involving acyl-CoA metabolism. The introduction of a fluorine atom provides a unique spectroscopic handle that can potentially be tracked using ¹⁹F NMR, offering a sensitive and selective method for flux analysis.

The rationale for using a fluorinated analogue like this compound stems from the unique properties of fluorine in biological systems. The fluorine atom is small and minimally perturbing sterically, yet it possesses a strong electronegative character that can influence the electronic properties of the molecule. This allows it to serve as a subtle probe without drastically altering the biochemical behavior of the parent molecule. In drug discovery, fluorination is a common strategy to enhance metabolic stability and bioavailability, underscoring its compatibility with biological systems.

This document outlines a hypothetical framework and detailed protocols for the application of this compound in metabolic flux analysis. It is intended to guide researchers in exploring this innovative approach for studying acyl-CoA metabolism, which is central to fatty acid synthesis and degradation, as well as the production of numerous secondary metabolites.

Principle of the Method

The core principle of this proposed method is the introduction of this compound into a biological system and the subsequent tracking of the fluorine-labeled benzoyl moiety as it is incorporated into various metabolic products. 3-Fluorobenzoic acid would be fed to the cells, which would then be enzymatically converted to this compound. This fluorinated acyl-CoA can then participate in enzymatic reactions that utilize benzoyl-CoA or similar acyl-CoAs. By monitoring the appearance of the ¹⁹F NMR signal in different metabolite fractions over time, it is possible to deduce the flux through these specific pathways.

The workflow for this proposed application is depicted in the diagram below.

G Proposed Workflow for this compound based MFA A Cell Culture Preparation B Introduction of 3-Fluorobenzoic Acid A->B C Cellular Uptake and Conversion to this compound B->C D Metabolic Incorporation C->D E Time-course Sampling and Quenching D->E F Metabolite Extraction E->F G 19F NMR Spectroscopy F->G H Data Analysis and Flux Calculation G->H

Caption: Proposed workflow for this compound based MFA.

Application Notes

Potential Advantages:

  • High Sensitivity and Selectivity: ¹⁹F NMR offers high sensitivity and a wide chemical shift range, leading to well-resolved peaks with low background noise, as fluorine is not naturally abundant in biological systems.

  • Complementary to ¹³C-MFA: This method can be used in conjunction with traditional ¹³C-MFA to provide orthogonal data and validate flux measurements.

  • Probing Specific Pathways: It offers a targeted approach to investigate pathways involving acyl-CoA metabolism, which can be challenging to resolve with general tracers like glucose.

  • Potential for in vivo Studies: The non-invasive nature of NMR spectroscopy opens up the possibility for in vivo metabolic flux studies in whole organisms.

Limitations and Considerations:

  • Metabolic Perturbation: The introduction of a xenobiotic compound could potentially perturb the metabolic network. Careful control experiments are necessary to assess the impact of 3-Fluorobenzoic acid on cell growth and metabolism.

  • Enzyme Specificity: The efficiency of conversion of 3-Fluorobenzoic acid to this compound and its subsequent utilization by downstream enzymes will depend on enzyme specificity. Preliminary enzymatic assays are recommended.

  • Toxicity: The potential toxicity of 3-Fluorobenzoic acid and its metabolites should be evaluated at the concentrations used in the experiments.

  • Data Interpretation: The interpretation of ¹⁹F NMR spectra may require the synthesis of authentic standards of expected fluorinated metabolites to confirm chemical shifts.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with 3-Fluorobenzoic Acid
  • Cell Culture: Culture the cells of interest (e.g., bacteria, yeast, or mammalian cell lines) in a chemically defined medium to ensure control over the carbon sources. Grow the cells to the mid-exponential phase.

  • Preparation of Labeling Medium: Prepare a fresh batch of culture medium supplemented with a known concentration of 3-Fluorobenzoic acid. The optimal concentration should be determined empirically by assessing cell viability and uptake efficiency (a starting range of 10-100 µM is suggested).

  • Labeling: Harvest the cells from the initial culture by centrifugation and resuspend them in the labeling medium.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the cell culture for metabolite analysis. The exact timing will depend on the expected metabolic rates of the system under investigation.

Protocol 2: Metabolite Quenching and Extraction
  • Quenching: Immediately quench the metabolic activity in the collected samples by rapidly mixing with a cold solvent, such as 60% methanol pre-chilled to -40°C. This step is critical to prevent further metabolic conversion.

  • Cell Lysis: Lyse the cells to release intracellular metabolites. This can be achieved through methods such as bead beating, sonication, or freeze-thaw cycles, depending on the cell type.

  • Extraction: Perform a biphasic extraction to separate polar and nonpolar metabolites. A common method involves adding a mixture of chloroform and water to the methanol-quenched lysate, followed by centrifugation to separate the phases.

  • Sample Preparation for NMR: Lyophilize the polar and nonpolar fractions separately. Reconstitute the dried extracts in a suitable NMR buffer containing a known concentration of a ¹⁹F NMR standard (e.g., trifluoroacetic acid) for quantification.

Protocol 3: ¹⁹F NMR Spectroscopy and Data Analysis
  • NMR Data Acquisition: Acquire ¹⁹F NMR spectra of the metabolite extracts using a high-field NMR spectrometer equipped with a fluorine probe. Key parameters to optimize include the acquisition time, relaxation delay, and number of scans to ensure adequate signal-to-noise ratio.

  • Spectral Processing: Process the raw NMR data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

  • Peak Identification and Quantification: Identify the resonance peaks corresponding to this compound and its downstream metabolites by comparing the chemical shifts to those of authentic standards or by using 2D NMR techniques (e.g., ¹H-¹⁹F HSQC) for structural elucidation. Integrate the peak areas to determine the relative concentrations of the fluorinated metabolites.

  • Flux Calculation: Model the time-course data of the concentrations of the fluorinated metabolites using metabolic modeling software to calculate the fluxes through the pathways of interest. This involves setting up a system of differential equations that describe the rates of production and consumption of each metabolite.

Data Presentation

The quantitative data obtained from the ¹⁹F NMR experiments can be summarized in tables for clear comparison of metabolite levels at different time points and under different experimental conditions.

Table 1: Hypothetical Time-Course of this compound and its Metabolites

Time (min)This compound (relative abundance)Metabolite A (relative abundance)Metabolite B (relative abundance)
00.000.000.00
50.850.100.05
150.600.250.15
300.350.400.25
600.150.500.35
1200.050.550.40

Table 2: Calculated Metabolic Fluxes

PathwayFlux (relative units)Standard Deviation
3-FB-CoA -> Metabolite A0.085+/- 0.007
3-FB-CoA -> Metabolite B0.032+/- 0.004

Visualization of a Hypothetical Metabolic Pathway

The diagram below illustrates a hypothetical pathway where this compound is incorporated into two different downstream products.

G Hypothetical Metabolic Fate of this compound cluster_0 Cell Membrane 3-Fluorobenzoic Acid (extracellular) 3-Fluorobenzoic Acid (extracellular) 3-Fluorobenzoic Acid (intracellular) 3-Fluorobenzoic Acid (intracellular) 3-Fluorobenzoic Acid (extracellular)->3-Fluorobenzoic Acid (intracellular) Acyl-CoA Synthetase Acyl-CoA Synthetase 3-Fluorobenzoic Acid (intracellular)->Acyl-CoA Synthetase This compound This compound Enzyme 1 Enzyme 1 This compound->Enzyme 1 Enzyme 2 Enzyme 2 This compound->Enzyme 2 Metabolite A Metabolite A Metabolite B Metabolite B Enzyme 1->Metabolite A Enzyme 2->Metabolite B Acyl-CoA Synthetase->this compound

Caption: Hypothetical metabolic fate of this compound.

Conclusion

The use of this compound as a probe in metabolic flux analysis represents a promising and innovative approach. While the methodology presented here is hypothetical, it is grounded in the established principles of MFA and the unique advantages of ¹⁹F NMR spectroscopy. This application note provides a comprehensive framework for researchers to design and execute experiments to explore this novel technique. Successful implementation of this method could provide valuable new insights into the regulation and dynamics of acyl-CoA metabolism, with significant implications for basic research, biotechnology, and drug development. Further experimental validation is required to establish the feasibility and robustness of this proposed application.

References

Application Notes and Protocols: Engineering Enzyme Specificity for 3-Fluorobenzoyl-CoA via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to altering the substrate specificity of a benzoyl-CoA ligase to favor the activation of 3-Fluorobenzoyl-CoA, a crucial step in the synthesis of fluorinated natural products and pharmaceuticals. We present detailed protocols for rational enzyme design through site-directed mutagenesis, followed by recombinant protein expression, purification, and thorough kinetic analysis. The methodologies are designed to be accessible to researchers with a foundational knowledge of molecular biology and biochemistry.

Introduction

The incorporation of fluorine into organic molecules can dramatically alter their biological properties, including metabolic stability and binding affinity.[1][2] Enzymes with tailored substrate specificities are powerful tools for the precise synthesis of such fluorinated compounds. Benzoyl-CoA ligases (E.C. 6.2.1.25), which catalyze the formation of benzoyl-CoA from benzoate, ATP, and Coenzyme A, are excellent candidates for protein engineering.[3][4] By modifying the active site of a wild-type benzoyl-CoA ligase, its specificity can be shifted from its natural substrate, benzoate, to a fluorinated analog like 3-fluorobenzoate. This engineered biocatalyst can then be utilized in chemoenzymatic synthesis pathways.

This application note details a rational design approach, leveraging structural information and computational modeling to identify key amino acid residues in the enzyme's active site for mutagenesis. We provide step-by-step protocols for the entire workflow, from in silico analysis and primer design to the final kinetic characterization of the mutant enzymes.

Rationale for Site-Directed Mutagenesis

Altering enzyme specificity requires precise modifications to the amino acid residues that constitute the substrate-binding pocket.[5] A rational design strategy is often employed when structural information of the target enzyme or a close homolog is available.

Key Steps in Rational Design:

  • Structural Analysis: Obtain the 3D structure of the target benzoyl-CoA ligase or a homologous protein from the Protein Data Bank (PDB).

  • Active Site Identification: Locate the substrate-binding pocket and identify amino acid residues within 4-5 Å of the bound substrate or a docked model of 3-fluorobenzoate.

  • Mutation Strategy:

    • Steric Hindrance: The fluorine atom at the meta position of the benzene ring is larger than a hydrogen atom. Residues that may cause steric clashes with the fluorine can be mutated to smaller amino acids (e.g., Alanine, Glycine) to create space. For instance, a mutation of a bulky residue like Phenylalanine or Tyrosine to Alanine could be beneficial. A reported Ala227Gly mutation in a benzoate CoA ligase (BadA) increased its activity towards ortho-substituted substrates by reducing steric hindrance.

    • Electronic Interactions: The electronegativity of the fluorine atom alters the electronic properties of the substrate. Introducing or removing residues capable of hydrogen bonding or other polar interactions can be explored to favor the binding of the fluorinated analog.

Experimental Workflow

The overall experimental workflow for engineering a benzoyl-CoA ligase with altered specificity is depicted below.

experimental_workflow cluster_design Design & Mutagenesis cluster_expression Protein Production cluster_purification Purification cluster_analysis Characterization start Identify Target Residues primers Design Mutagenic Primers start->primers sdm Site-Directed Mutagenesis primers->sdm transform Transformation sdm->transform expression Protein Expression transform->expression lysis Cell Lysis expression->lysis purify IMAC Purification lysis->purify qc Purity Check (SDS-PAGE) purify->qc kinetics Enzyme Kinetic Assay qc->kinetics analysis Data Analysis kinetics->analysis

Caption: Experimental workflow for engineering enzyme specificity.

Detailed Protocols

Site-Directed Mutagenesis

This protocol is based on the QuikChange™ Site-Directed Mutagenesis method.

3.1.1. Primer Design

  • Identify the codon for the target amino acid in the gene sequence of the benzoyl-CoA ligase.

  • Design a pair of complementary forward and reverse primers, typically 25-45 bases in length, containing the desired mutation in the center.

  • Ensure the primers have a melting temperature (Tm) of ≥78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) – 675/N – %mismatch (where N is the primer length).

  • The primers should have a minimum GC content of 40% and terminate in one or more C or G bases.

3.1.2. PCR Amplification

  • Set up the PCR reaction in a 50 µL volume:

ComponentAmountFinal Concentration
5x Phusion HF Buffer10 µL1x
dNTP Mix (10 mM each)1 µL0.2 mM
Forward Primer (10 µM)1.25 µL0.25 µM
Reverse Primer (10 µM)1.25 µL0.25 µM
Plasmid DNA Template (10 ng/µL)1 µL10 ng
Phusion DNA Polymerase (2 U/µL)0.5 µL1 U
Nuclease-Free Waterto 50 µL
  • Perform thermal cycling using the following parameters:

StepTemperatureTimeCycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec\multirow{3}{*}{18}
Annealing60-65°C30 sec
Extension72°C30 sec/kb
Final Extension72°C7 min1
Hold4°C1

3.1.3. DpnI Digestion

  • Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

3.1.4. Transformation

  • Transform competent E. coli cells (e.g., DH5α or XL1-Blue) with 5-10 µL of the DpnI-treated PCR product.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Incubate overnight at 37°C.

  • Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA.

  • Verify the desired mutation by DNA sequencing.

Protein Expression and Purification

This protocol is for the expression and purification of a His-tagged benzoyl-CoA ligase.

3.2.1. Expression

  • Transform an expression strain of E. coli (e.g., BL21(DE3)) with the plasmid containing the mutant benzoyl-CoA ligase gene.

  • Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3.2.2. Lysis

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (1 mg/mL) and a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to complete lysis.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

3.2.3. Purification using Ni-NTA Affinity Chromatography

  • Equilibrate a Ni-NTA resin column with 5-10 column volumes of Lysis Buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the protein with 5-10 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

Enzyme Kinetic Assay

The activity of benzoyl-CoA ligase can be determined using a spectrophotometric assay that couples the formation of AMP to the oxidation of NADH.

3.3.1. Reagents

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl2, 2 mM ATP, 0.5 mM Coenzyme A, 0.2 mM NADH, 2 mM phosphoenolpyruvate, 10 U/mL pyruvate kinase, 10 U/mL lactate dehydrogenase, pH 7.8.

  • Substrate Stock Solutions: 100 mM benzoate and 100 mM 3-fluorobenzoate in a suitable solvent (e.g., DMSO or water). This compound is also commercially available and can be used as a standard.

3.3.2. Assay Procedure

  • Set up a 1 mL reaction in a cuvette containing 980 µL of Assay Buffer.

  • Add a varying concentration of the substrate (benzoate or 3-fluorobenzoate).

  • Initiate the reaction by adding 20 µL of the purified enzyme solution.

  • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the curve.

  • Perform the assay at various substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and kcat).

Data Presentation

The kinetic parameters for the wild-type and mutant enzymes with both benzoate and 3-fluorobenzoate should be determined and presented in a clear, tabular format for easy comparison. The following table provides a template with hypothetical data based on published findings for similar enzymes.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Wild-TypeBenzoate451.53.3 x 10⁴
Wild-Type3-Fluorobenzoate2500.31.2 x 10³
Mutant (e.g., F123A)Benzoate1500.53.3 x 10³
Mutant (e.g., F123A)3-Fluorobenzoate801.21.5 x 10⁴

Visualizations

Enzymatic Reaction and Signaling Pathway

The following diagram illustrates the two-step reaction catalyzed by benzoyl-CoA ligase.

enzymatic_reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_intermediates Intermediates cluster_products Products benzoate Benzoate enzyme Benzoyl-CoA Ligase benzoate->enzyme Step 1: Adenylation atp ATP atp->enzyme Step 1: Adenylation coa Coenzyme A coa->enzyme Step 2: Thioesterification adenylate Benzoyl-AMP enzyme->adenylate product Benzoyl-CoA enzyme->product amp AMP enzyme->amp ppi PPi adenylate->ppi

Caption: Two-step reaction mechanism of benzoyl-CoA ligase.

Logical Relationship for Substrate Specificity

This diagram illustrates the factors influencing the alteration of substrate specificity.

substrate_specificity cluster_factors Influencing Factors cluster_approaches Experimental Approaches center_node Altered Substrate Specificity (Increased affinity for this compound) steric Steric Compatibility center_node->steric electronic Electronic Complementarity center_node->electronic hydrophobicity Hydrophobic Interactions center_node->hydrophobicity sdm_node Site-Directed Mutagenesis rational Rational Design sdm_node->rational evolution Directed Evolution sdm_node->evolution rational->center_node evolution->center_node

Caption: Factors and approaches for altering enzyme specificity.

Conclusion

The protocols and guidelines presented here provide a robust framework for the successful engineering of benzoyl-CoA ligase to favor the activation of 3-fluorobenzoate. By applying rational design principles and systematic experimental validation, researchers can develop novel biocatalysts for the synthesis of valuable fluorinated molecules, thereby advancing the fields of drug discovery and synthetic biology.

References

Application Notes and Protocols for High-Throughput Screening of 3-Fluorobenzoyl-CoA Metabolism Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of fluorinated aromatic compounds, such as 3-fluorobenzoate, is of significant interest in drug development and environmental science. The introduction of fluorine atoms can alter the metabolic fate and biological activity of molecules. In anaerobic bacteria, the degradation of 3-fluorobenzoate is initiated by its conversion to 3-Fluorobenzoyl-CoA (3-FBCoA), which then enters a specialized metabolic pathway. The enzymes responsible for the metabolism of 3-FBCoA represent potential targets for the development of novel antimicrobial agents or for modulating microbial communities. High-throughput screening (HTS) is a powerful approach to identify small molecule inhibitors of these enzymes, providing starting points for drug discovery programs.

This document provides detailed application notes and protocols for the high-throughput screening of inhibitors targeting the initial steps of 3-FBCoA metabolism. The primary enzymatic targets are:

  • This compound Ligase (FBCL): This enzyme activates 3-fluorobenzoate to its CoA thioester, 3-FBCoA, in an ATP-dependent manner.

  • Benzoyl-CoA Reductase (BCR): This enzyme catalyzes the dearomatization of the fluorinated aromatic ring of 3-FBCoA, a critical step in its downstream metabolism.

Metabolic Pathway of this compound

The anaerobic degradation of 3-fluorobenzoate begins with its activation to 3-FBCoA by this compound Ligase. Subsequently, Benzoyl-CoA Reductase acts on 3-FBCoA to reduce the aromatic ring. However, the downstream processing of the resulting fluorinated cyclic dienoyl-CoA may be inefficient in some organisms, leading to the accumulation of dead-end metabolites.[1]

This compound Metabolic Pathway cluster_0 Cellular Uptake and Activation cluster_1 Dearomatization cluster_2 Downstream Metabolism 3-Fluorobenzoate 3-Fluorobenzoate 3-FBCoA This compound 3-Fluorobenzoate->3-FBCoA ATP, CoA-SH -> AMP, PPi Fluorinated_Dienoyl_CoA Fluorinated cyclohex-1,5- diene-1-carbonyl-CoA 3-FBCoA->Fluorinated_Dienoyl_CoA 2e-, 2H+ FBCL This compound Ligase (FBCL) Metabolites Further Metabolites or Dead-end Products Fluorinated_Dienoyl_CoA->Metabolites BCR Benzoyl-CoA Reductase (BCR)

Figure 1: Anaerobic metabolic pathway of this compound.

Data Presentation: Inhibitor Screening Results

The following tables present hypothetical, yet representative, quantitative data from a high-throughput screening campaign to identify inhibitors of this compound metabolism. This data is for illustrative purposes to demonstrate the application of the described HTS protocols.

Table 1: Primary HTS Results for Inhibitors of this compound Ligase and Benzoyl-CoA Reductase

Compound ID3-FBCoA Ligase (% Inhibition @ 10 µM)Benzoyl-CoA Reductase (% Inhibition @ 10 µM)
HTS-00185.25.1
HTS-00212.592.7
HTS-0033.47.8
HTS-00491.345.6
HTS-0056.788.9
.........

Hit Threshold: >50% inhibition

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDTarget EnzymeIC50 (µM)Hill Slope
HTS-0013-FBCoA Ligase2.51.1
HTS-002Benzoyl-CoA Reductase0.80.9
HTS-0043-FBCoA Ligase1.81.3
HTS-005Benzoyl-CoA Reductase1.21.0

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of this compound Ligase (Luminescence-Based Assay)

This protocol is adapted from luminescence-based assays for other CoA ligases. The principle involves the quantification of ATP consumption during the ligation reaction. As 3-FBCoA is synthesized, ATP is converted to AMP and pyrophosphate (PPi). The remaining ATP is then measured using a luciferase/luciferin system, where the light output is inversely proportional to the ligase activity.

Materials:

  • 384-well white, solid-bottom microplates

  • Recombinant this compound Ligase (FBCL)

  • 3-Fluorobenzoic acid

  • Coenzyme A (CoA-SH)

  • Adenosine 5'-triphosphate (ATP)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • ATP detection reagent (e.g., Kinase-Glo®)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (if available)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

HTS Workflow for 3-FBCoA Ligase cluster_0 Assay Preparation cluster_1 Reaction Initiation and Termination cluster_2 Data Acquisition Dispense_Compounds Dispense Test Compounds (in DMSO) Add_Enzyme Add 3-FBCoA Ligase Dispense_Compounds->Add_Enzyme Pre-incubation Pre-incubate Add_Enzyme->Pre-incubation Add_Substrates Add Substrate Mix (3-Fluorobenzoate, CoA, ATP) Pre-incubation->Add_Substrates Incubate_Reaction Incubate at RT Add_Substrates->Incubate_Reaction Add_Detection_Reagent Add ATP Detection Reagent Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate for Signal Development Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence

Figure 2: HTS workflow for this compound Ligase inhibitors.

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds (typically at 1 mM in DMSO) into the wells of a 384-well plate. For control wells, dispense DMSO only.

  • Enzyme Addition: Add 5 µL of FBCL solution in assay buffer to each well. The final enzyme concentration should be empirically determined to consume ~50-80% of the initial ATP during the reaction time.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a 2x substrate solution containing 3-fluorobenzoic acid, CoA-SH, and ATP in assay buffer to each well. Final concentrations should be at or near the Km for each substrate.

  • Enzymatic Reaction: Incubate the plate for 30-60 minutes at room temperature. The optimal time should be determined to ensure the reaction is in the linear range.

  • ATP Detection: Add 10 µL of ATP detection reagent to each well.

  • Signal Development: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the DMSO controls.

  • Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

Protocol 2: High-Throughput Screening for Inhibitors of Benzoyl-CoA Reductase (Spectrophotometric Assay)

This protocol is based on monitoring the oxidation of a low-potential electron donor required for the reductase activity.[2] The assay measures the decrease in absorbance of the reduced electron donor as it is oxidized by BCR in the presence of 3-FBCoA and ATP.

Materials:

  • 384-well clear, flat-bottom microplates

  • Recombinant Benzoyl-CoA Reductase (BCR)

  • This compound (3-FBCoA)

  • Adenosine 5'-triphosphate (ATP)

  • Anaerobic Assay Buffer: 100 mM potassium phosphate pH 7.0, 10 mM MgCl₂

  • Reduced methyl viologen or titanium (III) citrate as the electron donor

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (if available)

  • Anaerobic chamber or glove box

  • Spectrophotometric microplate reader

Workflow Diagram:

HTS Workflow for Benzoyl-CoA Reductase cluster_0 Assay Preparation (Anaerobic) cluster_1 Reaction Initiation and Monitoring Dispense_Compounds Dispense Test Compounds (in DMSO) Add_Enzyme Add Benzoyl-CoA Reductase Dispense_Compounds->Add_Enzyme Pre-incubation Pre-incubate Add_Enzyme->Pre-incubation Add_Substrates Add Substrate Mix (3-FBCoA, ATP, e- donor) Pre-incubation->Add_Substrates Read_Absorbance Monitor Absorbance Decrease (Kinetic Read) Add_Substrates->Read_Absorbance

Figure 3: HTS workflow for Benzoyl-CoA Reductase inhibitors.

Procedure (to be performed under anaerobic conditions):

  • Preparation: All solutions must be deoxygenated prior to use. The entire assay should be performed in an anaerobic chamber.

  • Compound Plating: Dispense 100 nL of test compounds into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of BCR solution in anaerobic assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a 2x substrate solution containing 3-FBCoA, ATP, and the reduced electron donor (e.g., reduced methyl viologen).

  • Data Acquisition: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at the appropriate wavelength for the chosen electron donor (e.g., ~600 nm for reduced methyl viologen) over time (kinetic read).

Data Analysis:

  • Calculate the initial reaction velocity (rate of absorbance change) for each well.

  • Determine the percent inhibition for each compound by comparing the reaction rate to that of the DMSO controls.

  • Calculate the Z'-factor for the assay.

Concluding Remarks

The protocols and application notes presented here provide a framework for the high-throughput screening of inhibitors targeting the initial enzymatic steps of this compound metabolism. The identification of potent and selective inhibitors of this compound Ligase and Benzoyl-CoA Reductase can provide valuable chemical probes to further investigate the role of this metabolic pathway and may lead to the development of novel therapeutic agents. It is important to note that the presented quantitative data is for illustrative purposes, and actual screening campaigns will generate novel datasets. Further characterization of hit compounds, including determination of their mechanism of inhibition and assessment of their effects in cell-based assays, will be crucial next steps in the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Fluorobenzoyl-CoA. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: There are two primary methods for the synthesis of this compound: chemical synthesis and enzymatic synthesis. Chemical synthesis typically involves the activation of 3-fluorobenzoic acid to a more reactive species, such as an acid chloride or a mixed anhydride, followed by reaction with coenzyme A (CoA). Enzymatic synthesis utilizes an acyl-CoA ligase to directly couple 3-fluorobenzoic acid with CoA in the presence of ATP.

Q2: I am getting a low yield in my chemical synthesis. What are the likely causes?

A2: Low yields in the chemical synthesis of this compound can stem from several factors:

  • Incomplete activation of 3-fluorobenzoic acid: The conversion to the acid chloride or other activated intermediate may be inefficient.

  • Hydrolysis of the activated intermediate: 3-Fluorobenzoyl chloride is sensitive to moisture and can hydrolyze back to 3-fluorobenzoic acid.[1]

  • Poor coupling with Coenzyme A: The reaction conditions for the thioesterification step may not be optimal, leading to unreacted CoA and activated 3-fluorobenzoic acid.

  • Degradation of the product: this compound can be unstable, especially at non-optimal pH or temperature.

  • Inefficient purification: The desired product may be lost during purification steps.

Q3: Can I use a different activating agent besides thionyl chloride?

A3: Yes, other activating agents can be used. Common alternatives for converting carboxylic acids to reactive intermediates for acyl-CoA synthesis include phosphorus(V) chloride (PCl₅) and coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a suitable nucleophile. The choice of activating agent can influence reaction conditions and byproducts.

Q4: What is the role of ATP in the enzymatic synthesis of this compound?

A4: In enzymatic synthesis, ATP is required by the acyl-CoA ligase to activate the carboxylate of 3-fluorobenzoic acid. The enzyme catalyzes the formation of a high-energy acyl-adenylate intermediate (3-fluorobenzoyl-AMP), which is then attacked by the thiol group of coenzyme A to form this compound and release AMP.[2][3]

Q5: How can I purify the synthesized this compound?

A5: Purification of acyl-CoA thioesters like this compound is often achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method. Solid-phase extraction (SPE) can also be used for sample cleanup and enrichment. The choice of purification method will depend on the scale of the synthesis and the desired purity.

Troubleshooting Guides

Low Yield in Chemical Synthesis
Symptom Possible Cause Suggested Solution
Starting material (3-fluorobenzoic acid) recovered Incomplete activation reaction.- Ensure the activating agent (e.g., thionyl chloride) is fresh and used in sufficient excess.- Increase the reaction time or temperature for the activation step.- Use a catalyst, such as a catalytic amount of DMF, with thionyl chloride.
Low purity of the final product Presence of side products from side reactions.- Ensure all glassware is thoroughly dried to prevent hydrolysis of the activated intermediate.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.
Significant amount of unreacted Coenzyme A Inefficient coupling reaction.- Optimize the stoichiometry of the activated 3-fluorobenzoic acid to Coenzyme A.- Adjust the pH of the reaction mixture for the coupling step (typically slightly basic to deprotonate the thiol of CoA).- Increase the reaction time for the coupling step.
Product degradation during workup Instability of the thioester bond.- Perform purification steps at low temperatures (e.g., on ice or in a cold room).- Maintain the pH of solutions within a stable range for the acyl-CoA (typically around pH 6-7).
Issues in Enzymatic Synthesis
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive enzyme or suboptimal reaction conditions.- Verify the activity of the acyl-CoA ligase with a known substrate.- Optimize the reaction buffer pH and temperature.- Ensure the presence of essential cofactors, such as Mg²⁺.[4]
Incomplete conversion of substrates Enzyme inhibition or substrate limitation.- Check for potential inhibitors in the reaction mixture.- Ensure adequate concentrations of ATP, CoA, and 3-fluorobenzoic acid.- Consider adding pyrophosphatase to the reaction to drive the equilibrium towards product formation by hydrolyzing the pyrophosphate byproduct.[5]
Difficulty in purifying the product from the enzyme Similar properties of the product and the enzyme.- Use an immobilized enzyme to simplify separation after the reaction.- Employ affinity chromatography if the enzyme is tagged (e.g., His-tag).- Utilize size-exclusion chromatography to separate the small molecule product from the larger enzyme.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is a general method that may require optimization.

Step 1: Activation of 3-Fluorobenzoic Acid to 3-Fluorobenzoyl Chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3-fluorobenzoic acid.

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

  • Add a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 76 °C) and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-fluorobenzoyl chloride is a colorless to light yellow liquid and should be used immediately in the next step.

Step 2: Coupling of 3-Fluorobenzoyl Chloride with Coenzyme A

  • Dissolve Coenzyme A trilithium salt in a cold (0 °C) aqueous buffer solution (e.g., sodium bicarbonate buffer, pH ~8.0). The concentration should be determined based on the reaction scale.

  • In a separate flask, dissolve the freshly prepared 3-fluorobenzoyl chloride in a water-miscible organic solvent (e.g., acetone or tetrahydrofuran (THF)).

  • Slowly add the solution of 3-fluorobenzoyl chloride to the vigorously stirred Coenzyme A solution at 0 °C.

  • Maintain the pH of the reaction mixture around 7.5-8.0 by the dropwise addition of a dilute base (e.g., 1 M NaOH) as needed.

  • Allow the reaction to proceed at 0 °C for 1-2 hours.

  • Monitor the reaction progress by RP-HPLC.

  • Once the reaction is complete, the product can be purified by preparative RP-HPLC.

Quantitative Data (Illustrative)

ParameterValue
3-Fluorobenzoic Acid140.11 g/mol
Coenzyme A (trilithium salt)~785 g/mol
Typical Molar Ratio (Acid:CoA)1.2 : 1
Expected Yield40-60% (highly dependent on optimization)
Protocol 2: Enzymatic Synthesis of this compound

This protocol is a general method and the specific acyl-CoA ligase and its optimal conditions must be determined empirically.

  • Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Add the following components to the reaction mixture:

    • 3-fluorobenzoic acid (e.g., 1-5 mM)

    • Coenzyme A (e.g., 1-5 mM)

    • ATP (e.g., 2-10 mM)

    • MgCl₂ (e.g., 5-10 mM)

    • Acyl-CoA ligase (concentration to be optimized)

  • (Optional) Add inorganic pyrophosphatase to the mixture to prevent the reverse reaction.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-37 °C) for a specified time (e.g., 1-4 hours).

  • Monitor the formation of this compound by RP-HPLC.

  • Terminate the reaction by adding an acid (e.g., perchloric acid or trifluoroacetic acid) to precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • Purify the this compound from the supernatant using RP-HPLC.

Quantitative Data (Illustrative)

ParameterValue
Substrate Concentration1-5 mM
ATP Concentration2-10 mM
MgCl₂ Concentration5-10 mM
Expected Yield>70% (can be higher than chemical synthesis)

Visualizations

Chemical_Synthesis_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling 3-Fluorobenzoic_Acid 3-Fluorobenzoic_Acid Activation_Reaction Activation (Reflux) 3-Fluorobenzoic_Acid->Activation_Reaction Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Activation_Reaction 3-Fluorobenzoyl_Chloride 3-Fluorobenzoyl_Chloride Activation_Reaction->3-Fluorobenzoyl_Chloride Coupling_Reaction Coupling (pH 7.5-8.0, 0°C) 3-Fluorobenzoyl_Chloride->Coupling_Reaction 3-Fluorobenzoyl_Chloride->Coupling_Reaction Coenzyme_A Coenzyme_A Coenzyme_A->Coupling_Reaction This compound This compound Coupling_Reaction->this compound Enzymatic_Synthesis_Pathway 3-Fluorobenzoic_Acid 3-Fluorobenzoic_Acid Acyl_CoA_Ligase Acyl_CoA_Ligase 3-Fluorobenzoic_Acid->Acyl_CoA_Ligase ATP ATP ATP->Acyl_CoA_Ligase Intermediate 3-Fluorobenzoyl-AMP Intermediate Acyl_CoA_Ligase->Intermediate This compound This compound Intermediate->this compound CoA AMP_PPi AMP + PPi Intermediate->AMP_PPi CoA CoA Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Activation Check Activation Step (TLC, NMR of intermediate) Low_Yield->Check_Activation Yes Success Success Low_Yield->Success No Incomplete_Activation Incomplete Activation? Check_Activation->Incomplete_Activation Optimize_Activation Optimize Activation: - Fresh Reagents - Longer Time/Higher Temp - Catalyst Incomplete_Activation->Optimize_Activation Yes Check_Coupling Check Coupling Step (HPLC) Incomplete_Activation->Check_Coupling No Optimize_Activation->Check_Activation Inefficient_Coupling Inefficient Coupling? Check_Coupling->Inefficient_Coupling Optimize_Coupling Optimize Coupling: - pH Control - Stoichiometry - Reaction Time Inefficient_Coupling->Optimize_Coupling Yes Check_Purity Check Purity (HPLC, MS) Inefficient_Coupling->Check_Purity No Optimize_Coupling->Check_Coupling Impure_Product Impure Product? Check_Purity->Impure_Product Improve_Purification Improve Purification: - Optimize HPLC Gradient - Use SPE Impure_Product->Improve_Purification Yes Impure_Product->Success No Improve_Purification->Check_Purity

References

overcoming solubility issues of 3-Fluorobenzoyl-CoA in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Fluorobenzoyl-CoA in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my standard aqueous buffer (e.g., PBS, Tris-HCl). What are the first steps I should take?

A: Initial insolubility is a common issue. Before employing advanced techniques, verify the following:

  • Freshness of Solution: Acyl-CoA compounds can be unstable in aqueous solutions and are prone to hydrolysis.[1][2] It is highly recommended to prepare solutions fresh for each experiment. Avoid storing aqueous stock solutions for more than one day.[2]

  • Buffer pH: The pH of your buffer is critical. Acyl-CoAs are more unstable in alkaline or strongly acidic conditions.[1] Ensure your buffer pH is within a neutral or slightly acidic range (pH 6.0-7.5) to balance solubility and stability.

  • Temperature: Gentle warming (e.g., to 37°C) can sometimes aid dissolution, but be cautious as excessive heat can accelerate degradation.

  • Agitation: Ensure thorough mixing by vortexing or sonication. However, be aware that excessive sonication can generate heat.[3]

Q2: I'm observing a precipitate after adding my this compound stock solution to my assay buffer. What is causing this?

A: Precipitation upon dilution into the final assay buffer typically points to one of several factors:

  • Concentration: The final concentration of this compound may exceed its solubility limit in the final buffer composition.

  • Buffer Components: Divalent cations, particularly Magnesium (Mg²⁺), can cause precipitation of acyl-CoAs. If your buffer contains high concentrations of Mg²⁺, this is a likely cause.

  • Co-solvent "Crashing Out": If you are using a high concentration of an organic co-solvent (like DMSO) in your stock, diluting it into an aqueous buffer can cause the compound to precipitate out of solution. This is a common phenomenon when the final co-solvent concentration is too low to maintain solubility.

  • Protein Interaction: The introduction of the compound may be causing the protein or enzyme in your assay to precipitate, which can be mistaken for the compound itself. This can happen if the local concentration of the compound or the co-solvent is too high upon addition.

Q3: What is the best practice for preparing and storing a stock solution of this compound?

A: Due to the instability of acyl-CoAs in aqueous solutions, preparing a concentrated stock in a suitable solvent is recommended.

  • Solvent Selection: Use a minimal amount of an anhydrous organic co-solvent. Dimethyl sulfoxide (DMSO) or methanol are common choices.

  • Preparation: Dissolve the this compound solid in the chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM). Ensure the solid is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C in tightly sealed tubes. Dried aliquots (evaporated under inert gas) can also be stored frozen.

Q4: How can I systematically improve the solubility of this compound in my experimental buffer for an assay?

A: There are three primary methods to enhance the solubility of hydrophobic molecules like this compound. The choice depends on the specific requirements and constraints of your experiment, such as the presence of enzymes or cells.

  • Co-solvents: Introduce a small percentage of a water-miscible organic solvent into your final buffer. This reduces the polarity of the aqueous solution, helping to keep hydrophobic compounds dissolved.

  • Detergents: Use a detergent (surfactant) at a concentration above its critical micelle concentration (CMC). Detergents form micelles that encapsulate the hydrophobic this compound, rendering it soluble in the aqueous buffer. This is a very effective method for amphiphilic molecules.

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.

The table below provides a comparison of these techniques.

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques

TechniqueMechanism of ActionTypical Working ConcentrationAdvantagesDisadvantages
Co-solvents Reduces the polarity of the aqueous solvent.1-5% (v/v) (e.g., DMSO, Ethanol, Methanol)Simple to implement; effective for many compounds.Can denature proteins or inhibit enzymes at higher concentrations. May not be suitable for cell-based assays.
Detergents Forms micelles that encapsulate the hydrophobic compound.Above the Critical Micelle Concentration (CMC)Highly effective for solubilizing membrane proteins and hydrophobic molecules. Wide variety of detergents available.Ionic detergents (e.g., SDS) are often denaturing. Can interfere with some downstream applications.
Cyclodextrins Forms a host-guest inclusion complex with the hydrophobic molecule.1-10 mM (e.g., HP-β-CD, SBE-β-CD)Generally low toxicity and non-denaturing. Widely used in pharmaceutical formulations.Can be less effective for very large molecules. May not be suitable for all compounds.

Troubleshooting Workflows & Logic Diagrams

A logical approach is essential when troubleshooting solubility issues. The following diagrams illustrate a troubleshooting workflow and the mechanisms of different solubilization strategies.

G Troubleshooting Workflow for this compound Precipitation start Precipitate Observed in Assay Buffer check_conc Is final concentration too high? start->check_conc check_buffer Does buffer contain >5 mM Mg2+ or Ca2+? check_conc->check_buffer No sol_lower_conc Action: Lower final concentration. check_conc->sol_lower_conc Yes check_cosolvent Was a co-solvent stock used for dilution? check_buffer->check_cosolvent No sol_chelate Action: Use chelator (EDTA) or switch to a buffer without divalent cations. check_buffer->sol_chelate Yes check_protein Is protein also precipitating? check_cosolvent->check_protein Yes sol_solubilizer Action: Add a solubilizing agent to the final buffer. (See Protocol 2 or 3) check_cosolvent->sol_solubilizer No check_protein->sol_solubilizer No, compound only sol_change_method Action: Add stock solution slowly while vortexing. Consider a different solubilization method. check_protein->sol_change_method Yes end_node Problem Resolved: Clear Solution sol_lower_conc->end_node sol_chelate->end_node sol_solubilizer->end_node sol_change_method->end_node G Mechanisms of Solubility Enhancement compound Insoluble This compound cosolvent Co-solvent Method compound->cosolvent detergent Detergent Method compound->detergent cyclodextrin Cyclodextrin Method compound->cyclodextrin cosolvent_mech Organic solvent (e.g., DMSO) reduces buffer polarity, increasing solvent capacity for hydrophobic moiety. cosolvent->cosolvent_mech cosolvent_result Soluble in Mixed Solvent cosolvent_mech->cosolvent_result detergent_mech Amphipathic detergent molecules form micelles above CMC. The hydrophobic compound partitions into the micellar core. detergent->detergent_mech detergent_result Solubilized in Micelles detergent_mech->detergent_result cyclodextrin_mech Cyclodextrin's hydrophobic inner cavity encapsulates the compound, while the hydrophilic exterior interacts with water. cyclodextrin->cyclodextrin_mech cyclodextrin_result Solubilized via Inclusion Complex cyclodextrin_mech->cyclodextrin_result

References

Technical Support Center: Optimizing LC-MS/MS for 3-Fluorobenzoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 3-Fluorobenzoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in positive ion mode MS/MS?

A1: Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode tandem mass spectrometry.[1][2][3][4][5] For this compound, you should expect to see a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety. Another common product ion observed for all acyl-CoAs is m/z 428, representing the adenosine 3',5'-diphosphate fragment. The most abundant product ion is typically the one resulting from the neutral loss of 507 Da.

Q2: Which ionization mode, positive or negative, is more suitable for this compound analysis?

A2: Positive ion mode is generally preferred for the analysis of acyl-CoAs as they are more efficiently ionized under these conditions. Previous studies have demonstrated robust detection of short-chain acyl-CoAs in positive mode. While negative ion mode can also be used, positive ion mode often yields more abundant product ions corresponding to the acyl portion of the molecule.

Q3: What type of liquid chromatography is recommended for separating this compound?

A3: Reversed-phase chromatography using a C18 column is a common and effective method for the separation of relatively hydrophobic short-chain acyl-CoAs. However, for a broader analysis of acyl-CoAs with varying chain lengths, Hydrophilic Interaction Liquid Chromatography (HILIC) has also been successfully employed. The choice between reversed-phase and HILIC will depend on the specific requirements of your assay and the other acyl-CoAs you may be analyzing simultaneously.

Q4: How can I improve the peak shape and retention of this compound during chromatography?

A4: Poor peak shape and retention for polar compounds like some acyl-CoAs can be an issue with standard reversed-phase chromatography. To improve this, consider using an ion-pairing reagent in your mobile phase. Alternatively, a HILIC column can provide better retention and peak shape for more polar acyl-CoAs. Optimizing the gradient elution profile, including the initial mobile phase composition and the gradient steepness, is also crucial.

Q5: What are the key parameters to optimize in the mass spectrometer for sensitive detection?

A5: For optimal sensitivity, several MS parameters should be carefully tuned. These include the capillary (sprayer) voltage, nebulizing gas flow rate, and collision energy (CE). The desolvation potential (DP) and collisionally activated dissociation (CAD) gas pressure are also important. It is recommended to perform a direct infusion of a this compound standard to optimize these parameters specifically for your instrument.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for this compound Incorrect MRM transitions.Calculate the precursor ion (M+H)+ for this compound. Based on the common fragmentation of acyl-CoAs, predict the major product ion resulting from the neutral loss of 507 Da. Infuse a standard to confirm the fragmentation pattern and optimize the collision energy.
Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters. Adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Ensure the mobile phase composition is compatible with efficient ionization (e.g., contains a source of protons like formic acid or ammonium acetate).
Poor chromatographic retention.If using reversed-phase chromatography, the compound may be eluting in the void volume. Consider using a column with a different stationary phase (e.g., C18 with an aqueous-compatible endcapping) or switch to HILIC.
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the column.Ensure the mobile phase pH is appropriate for the analyte. Using a highly inert column can also minimize secondary interactions.
Inappropriate mobile phase.For reversed-phase, ensure sufficient organic solvent in the initial conditions to retain the analyte. For HILIC, ensure sufficient acetonitrile to promote partitioning.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix effects from the sample.Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) can be effective for cleaning up biological samples. Consider using an isotopically labeled internal standard to compensate for matrix effects.
Inconsistent Retention Times Unstable column temperature.Use a column oven to maintain a consistent temperature.
Inconsistent mobile phase composition.Ensure proper mixing of the mobile phase and degas the solvents to prevent bubble formation.
Column degradation.Replace the column if it has been used extensively or with harsh mobile phases.

Experimental Protocols

Protocol 1: Direct Infusion for MS/MS Parameter Optimization
  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water).

  • Set up the mass spectrometer for direct infusion at a flow rate of 5-10 µL/min.

  • Select positive ionization mode.

  • Perform a full scan (MS1) to identify the protonated molecular ion [M+H]+ of this compound.

  • Select the [M+H]+ ion as the precursor for MS/MS analysis.

  • Acquire product ion scans while varying the collision energy (CE) to find the optimal value that produces the most abundant and stable characteristic product ions (e.g., [M+H-507]+).

  • Optimize other source parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature to maximize the signal intensity of the precursor and product ions.

Protocol 2: LC-MS/MS Method Development
  • LC Column: Use a C18 reversed-phase column (e.g., 100 x 2 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Use the optimized Multiple Reaction Monitoring (MRM) transitions and parameters determined from the direct infusion experiment.

Quantitative Data Summary

The following table provides a hypothetical, yet representative, set of optimized MS/MS parameters for this compound based on the known fragmentation of similar acyl-CoA compounds. Users must optimize these parameters on their specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound872.2365.110035
Internal Standard (e.g., ¹³C₆-Benzoyl-CoA)874.2367.110035

Note: The precursor ion for this compound is calculated as follows: C₂₈H₄₀FN₇O₁₇P₃S, exact mass = 871.15. [M+H]⁺ = 872.16. The product ion is calculated from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (C₁₀H₁₂N₅O₁₀P₂ = 507.0) from the pantetheine derivative part of the precursor ion.

Visualizations

experimental_workflow Experimental Workflow for this compound LC-MS/MS Optimization cluster_prep Sample & Standard Preparation cluster_ms_opt MS Optimization cluster_lc_dev LC Method Development cluster_analysis Sample Analysis & Validation prep_std Prepare this compound Standard direct_infusion Direct Infusion of Standard prep_std->direct_infusion prep_sample Prepare Sample Matrix lcms_run LC-MS/MS Run with Optimized Parameters prep_sample->lcms_run ms1_scan MS1 Scan for Precursor Ion direct_infusion->ms1_scan ms2_scan MS2 Scan for Product Ions & CE Optimization ms1_scan->ms2_scan source_opt Optimize Source Parameters ms2_scan->source_opt source_opt->lcms_run col_select Select Column (e.g., C18) mp_select Select Mobile Phases col_select->mp_select grad_dev Develop Gradient Elution mp_select->grad_dev grad_dev->lcms_run data_proc Data Processing & Quantification lcms_run->data_proc validation Method Validation data_proc->validation

Caption: Workflow for optimizing LC-MS/MS parameters.

troubleshooting_logic Troubleshooting Logic for Poor Signal start Poor or No Signal check_mrm Verify MRM Transitions? start->check_mrm check_ionization Optimize Ion Source? check_mrm->check_ionization Yes solution_mrm Infuse Standard to Confirm Fragments check_mrm->solution_mrm No check_chromatography Good Chromatography? check_ionization->check_chromatography Yes solution_ionization Adjust Voltage, Gas Flows, Temp. check_ionization->solution_ionization No check_sample_prep Matrix Effects? check_chromatography->check_sample_prep Yes solution_chromatography Change Gradient, Mobile Phase, or Column check_chromatography->solution_chromatography No solution_sample_prep Improve Sample Cleanup (e.g., SPE) check_sample_prep->solution_sample_prep Yes end Signal Improved check_sample_prep->end No solution_mrm->check_mrm solution_ionization->check_ionization solution_chromatography->check_chromatography solution_sample_prep->check_sample_prep

Caption: Troubleshooting logic for poor signal intensity.

References

minimizing fluoride ion interference in 3-Fluorobenzoyl-CoA assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluorobenzoyl-CoA (3-FBz-CoA) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize interference from fluoride ions (F⁻), ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of fluoride ion contamination in experimental samples?

Fluoride ion contamination can originate from various sources, including:

  • Reagents and Buffers: Water sources (tap water), and certain chemical reagents may contain trace amounts of fluoride.

  • Biological Samples: Samples derived from organisms exposed to fluoridated water, certain pesticides, or industrial pollutants can have elevated fluoride levels.

  • Labware: In rare cases, certain types of glass or plasticware could potentially leach fluoride, especially under acidic conditions.

Q2: How can fluoride ions interfere with my this compound assay?

Fluoride ions are known enzyme inhibitors and can interfere with your assay in several ways:

  • Direct Enzyme Inhibition: Many enzymes, particularly those involved in CoA metabolism like synthetases or transferases, can be inhibited by fluoride. Fluoride can bind to the enzyme's active site or allosteric sites.

  • Cofactor Sequestration: Enzymes often require divalent metal cations (e.g., Mg²⁺, Mn²⁺) as cofactors for activity. Fluoride can form stable complexes with these metal ions, reducing their bioavailability and consequently inhibiting the enzyme.

  • Alteration of Reaction pH: The introduction of fluoride salts can slightly alter the pH of the assay buffer, potentially shifting it away from the enzyme's optimal pH range.

  • Spectrophotometric Interference: While less common, high concentrations of fluoride could potentially interfere with the chromogenic reagents used in some spectrophotometric assays, such as those using DTNB (Ellman's reagent) to quantify Coenzyme A release.[1]

Below is a diagram illustrating the primary mechanisms of fluoride interference.

Mechanisms of Fluoride Ion Interference in Enzymatic Assays F Fluoride Ions (F⁻) Enzyme Assay Enzyme (e.g., Acyl-CoA Synthetase) F->Enzyme Direct Inhibition Cofactor Divalent Cations (e.g., Mg²⁺) F->Cofactor Chelation/ Sequestration Product Assay Product Enzyme->Product Catalysis Cofactor->Enzyme Required for Activity Substrate This compound Substrate->Enzyme Binds to Active Site AssaySignal Reduced or Inaccurate Assay Signal Product->AssaySignal Leads to

Caption: Potential pathways of fluoride ion interference in a typical 3-FBz-CoA assay.

Troubleshooting Guide

This guide addresses common problems encountered during 3-FBz-CoA assays that may be attributable to fluoride ion interference.

Problem: Assay signal is consistently lower than expected or shows complete inhibition.

This is a classic sign of enzyme inhibition.

Possible Cause Troubleshooting Steps
Direct Enzyme Inhibition by F⁻ 1. Quantify F⁻: Determine the fluoride concentration in your sample using a fluoride ion-selective electrode (ISE).[2][3][4] 2. Sample Cleanup: Implement a pre-assay sample preparation step to remove fluoride. See the protocols below. 3. Control Experiment: Spike a known-good sample with varying concentrations of sodium fluoride (NaF) to determine the inhibitory concentration (IC₅₀) for your specific enzyme.
Cofactor (e.g., Mg²⁺) Sequestration 1. Increase Cofactor Concentration: Titrate additional MgCl₂ (or other relevant cation) into the assay buffer to overcome the chelating effect of fluoride. Monitor for signal recovery. 2. Pre-incubate with Cofactor: Pre-incubate the enzyme with the cofactor before adding the sample containing potential fluoride contamination.

Problem: Assay results are variable and not reproducible.

Variability can be caused by inconsistent levels of fluoride contamination across different samples or preparations.

Possible Cause Troubleshooting Steps
Inconsistent F⁻ Levels in Samples 1. Standardize Sample Preparation: Apply a consistent fluoride removal protocol to all samples, including controls and standards, to ensure a uniform matrix. 2. Screen Reagents: Test all buffers and reagents for fluoride contamination. Use high-purity water (e.g., Milli-Q) for all preparations.
Fluoride Introduction During Assay 1. Review Assay Protocol: Ensure that no reagents are inadvertently introducing fluoride during the assay procedure.

The following workflow can help diagnose and resolve potential fluoride interference.

Troubleshooting Workflow for Suspected Fluoride Interference Start Start: Unexpected Assay Results (Low Signal / High Variability) Check Is F⁻ Interference Suspected? Start->Check Spike Perform F⁻ Spiking Experiment in Control Sample Check->Spike Yes Other Investigate Other Causes of Inhibition Check->Other No Inhibition Is Inhibition Observed? Spike->Inhibition Measure Measure F⁻ Concentration in Problematic Samples (e.g., using ISE) Inhibition->Measure Yes Inhibition->Other No Cleanup Implement Sample Cleanup Protocol to Remove F⁻ Measure->Cleanup Reassay Re-run Assay with Cleaned Samples Cleanup->Reassay Success Problem Resolved Reassay->Success

Caption: A step-by-step decision tree for troubleshooting fluoride interference.

Experimental Protocols

Protocol 1: Sample Preparation for Fluoride Removal by Microdiffusion

This method is effective for separating fluoride from complex biological matrices without damaging the analyte of interest, provided the analyte is not volatile under these conditions.[3]

Materials:

  • Plastic diffusion cells (e.g., Conway cells)

  • Perchloric acid (HClO₄), 70%

  • Silver perchlorate (AgClO₄), 40% (to precipitate interfering chlorides)

  • Sodium hydroxide (NaOH), 0.5 M

  • Homogenized biological sample (e.g., cell lysate, tissue homogenate)

  • Incubator or water bath set to 55-60°C

Procedure:

  • Preparation of Diffusion Cell: Pipette 50 µL of 0.5 M NaOH onto the lid of the diffusion cell, spreading it into a thin layer. This will act as the fluoride trap.

  • Sample Application: Place a known volume (e.g., 100-500 µL) of the homogenized sample into the outer ring of the cell base.

  • Acidification: Carefully add 1 mL of 70% HClO₄ and 0.1 mL of 40% AgClO₄ to the outer ring containing the sample. Do not mix yet.

  • Sealing: Immediately and carefully place the lid with the NaOH trap onto the base, ensuring an airtight seal. Gently swirl the sealed cell to mix the sample with the acid.

  • Diffusion: Place the sealed cells in an incubator at 55-60°C for 24 hours. The acid will liberate hydrogen fluoride (HF) gas from the sample, which will then be trapped by the NaOH on the lid, forming NaF.

  • Recovery: After incubation, carefully remove the lid. The analyte of interest (3-FBz-CoA) remains in the acidified sample in the base, now free of volatile fluoride.

  • Neutralization and Assay: Carefully neutralize the sample in the base with a suitable base (e.g., KOH or NaOH) to the desired pH for your assay. The sample is now ready for the 3-FBz-CoA assay.

Protocol 2: Fluoride Removal by Precipitation (Nalgonda Technique Adaptation)

This technique uses alum to precipitate fluoride ions. It is best suited for larger volume, non-proteinaceous samples where the addition of precipitating agents will not interfere with downstream analysis.

Materials:

  • Alum (aluminum sulfate) solution (10 mg/mL)

  • Lime (calcium hydroxide) solution (1 mg/mL)

  • Sodium bicarbonate (for pH adjustment)

  • Sample containing fluoride

  • Centrifuge

Procedure:

  • pH Adjustment: Adjust the sample pH to between 6.0 and 7.0 using sodium bicarbonate.

  • Add Alum and Lime: To your sample, add the alum solution followed by the lime solution. The exact amount should be optimized, but a starting point is 500 mg of alum per 1 mg of F⁻.

  • Flocculation: Stir the sample rapidly for 1 minute, then slowly for 10-15 minutes to encourage the formation of flocs (precipitates).

  • Sedimentation: Allow the flocs to settle for at least 1 hour.

  • Separation: Carefully decant the supernatant, which is the fluoride-reduced sample. Alternatively, centrifuge the sample at a moderate speed (e.g., 3000 x g for 10 minutes) and collect the supernatant.

  • Final pH Adjustment: Adjust the pH of the supernatant to the optimal range for your 3-FBz-CoA assay.

Quantitative Comparison of Fluoride Removal Techniques

The effectiveness of various removal methods can vary based on the sample matrix and initial fluoride concentration.

Technique Principle Typical Removal Efficiency Advantages Disadvantages
Microdiffusion Acid liberation of HF gas and trapping in an alkaline solution.>90%High purity; suitable for complex biological matrices.Time-consuming (24h); requires specialized diffusion cells.
Precipitation Coagulation and flocculation of F⁻ with alum and lime.80-95%Cost-effective; suitable for large volumes.May introduce interfering ions; not ideal for protein samples.
Adsorption F⁻ adsorbs onto the surface of materials like activated alumina or bone char.70-90%Simple to implement.Requires pH optimization; potential for non-specific binding of analyte.
Ion Exchange F⁻ is exchanged for other anions on a resin column.>95%High efficiency; can be automated.Resin can be expensive; potential for matrix effects.

References

Technical Support Center: 3-Fluorobenzoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Fluorobenzoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary methods for the synthesis of this compound: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This approach involves the activation of 3-fluorobenzoic acid, typically using a coupling reagent such as a carbodiimide (e.g., EDC) or by converting it to a more reactive species like 3-fluorobenzoyl chloride. This activated intermediate is then reacted with Coenzyme A (CoA) to form the final product.

  • Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase (also known as an acyl-CoA ligase). The enzyme catalyzes the reaction between 3-fluorobenzoic acid, ATP, and Coenzyme A to produce this compound, AMP, and pyrophosphate. Microbial aromatic acid CoA ligases have shown promise for this type of synthesis due to their broad substrate specificity.[1]

Q2: I am seeing a low yield in my chemical synthesis. What are the potential causes?

A2: Low yields in the chemical synthesis of this compound can stem from several factors:

  • Inefficient activation of 3-fluorobenzoic acid: The activation step is critical. Ensure your activating agent (e.g., carbodiimide) is fresh and the reaction conditions (anhydrous solvent, inert atmosphere) are optimal to prevent premature hydrolysis of the activated intermediate.

  • Hydrolysis of intermediates: Both the activated 3-fluorobenzoic acid and the final this compound product are susceptible to hydrolysis. It is crucial to maintain anhydrous conditions throughout the reaction and work-up.

  • Side reactions of the activated intermediate: The activated 3-fluorobenzoic acid can react with nucleophiles other than Coenzyme A if present in the reaction mixture.

  • Degradation of Coenzyme A: Coenzyme A is a sensitive molecule. Ensure it is of high quality and handled appropriately to avoid degradation.

Q3: My enzymatic synthesis is not working. What should I check?

A3: For enzymatic synthesis, consider the following troubleshooting steps:

  • Enzyme activity: Confirm that your acyl-CoA synthetase is active. If possible, run a positive control with a known substrate for the enzyme.

  • Cofactor availability: The enzymatic reaction requires ATP and Mg²⁺ as a cofactor. Ensure these are present in the correct concentrations.

  • Reaction conditions: Check that the pH, temperature, and buffer composition of your reaction mixture are optimal for your specific enzyme.

  • Substrate inhibition: High concentrations of 3-fluorobenzoic acid or the product, this compound, may inhibit the enzyme. Try varying the substrate concentrations.

Q4: How can I purify the synthesized this compound?

A4: Purification of this compound is typically achieved using chromatographic methods. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a common and effective method for separating the product from starting materials and side-products.

Troubleshooting Guide: Common Side-Products and Solutions

This guide addresses specific side-products that may be observed during the synthesis of this compound and provides potential solutions.

Observed Issue Potential Side-Product Probable Cause (Chemical Synthesis) Probable Cause (Enzymatic Synthesis) Suggested Solution
Mass spectrum shows a peak corresponding to the mass of 3-fluorobenzoic acid + activating agent (e.g., EDC). N-acylureaRearrangement of the O-acylisourea intermediate formed during carbodiimide activation.[2][3] This is a common side-reaction in carbodiimide-mediated couplings.[2][3]N/AAdd an activating agent additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to the reaction. These additives react with the O-acylisourea to form a more stable active ester, minimizing the formation of the N-acylurea side-product.
TLC or LC-MS analysis shows a significant amount of unreacted 3-fluorobenzoic acid. Unreacted Starting MaterialIncomplete activation of the carboxylic acid or premature hydrolysis of the activated intermediate.Inactive enzyme, incorrect cofactors, or suboptimal reaction conditions (pH, temperature).Chemical: Ensure anhydrous conditions and use fresh activating reagents. Consider a different activating agent. Enzymatic: Verify enzyme activity with a control substrate. Check concentrations of ATP and Mg²⁺. Optimize reaction conditions based on the enzyme's specifications.
A peak corresponding to hydrolyzed Coenzyme A is observed. Coenzyme A Disulfide (Oxidized CoA) or other degradation productsPresence of oxidizing agents or improper storage and handling of Coenzyme A.N/AUse high-purity Coenzyme A and handle it under an inert atmosphere. Degas solvents prior to use.
Mass spec indicates the presence of a molecule with the mass of two 3-fluorobenzoyl groups attached to a single CoA molecule. Diacylated CoA (uncommon but possible)Reaction of a second activated 3-fluorobenzoyl group with a hydroxyl group on the ribose moiety of CoA.N/AUse a slight excess of Coenzyme A relative to the activated 3-fluorobenzoic acid to favor the formation of the desired mono-acylated product.

Experimental Protocols

General Protocol for Chemical Synthesis of this compound using EDC
  • Activation of 3-Fluorobenzoic Acid:

    • Dissolve 3-fluorobenzoic acid in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Add 1.1 equivalents of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 1.1 equivalents of N-hydroxysuccinimide (NHS).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester of 3-fluorobenzoic acid.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (lithium salt) in a cooled, degassed aqueous buffer (e.g., sodium bicarbonate buffer, pH 7.5-8.0).

    • Slowly add the solution of the activated 3-fluorobenzoic acid to the Coenzyme A solution with gentle stirring.

    • Allow the reaction to proceed at 4°C for 2-4 hours or until completion, monitoring by HPLC.

  • Purification:

    • Acidify the reaction mixture to quench any unreacted activated ester.

    • Purify the this compound using reversed-phase HPLC.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G Troubleshooting Workflow for this compound Synthesis start Synthesis of this compound method Choose Synthesis Method start->method chem_synth Chemical Synthesis method->chem_synth Chemical enz_synth Enzymatic Synthesis method->enz_synth Enzymatic chem_issue Low Yield or Side-Products? chem_synth->chem_issue enz_issue No or Low Product Formation? enz_synth->enz_issue check_activation Check Activation Step (Reagents, Anhydrous Conditions) chem_issue->check_activation Yes check_hydrolysis Check for Hydrolysis (Anhydrous Conditions) chem_issue->check_hydrolysis Yes check_side_reactions Identify Side-Products (e.g., N-acylurea) chem_issue->check_side_reactions Yes chem_solution Optimize Conditions: - Use fresh reagents - Add NHS/HOBt - Ensure anhydrous setup check_activation->chem_solution check_hydrolysis->chem_solution check_side_reactions->chem_solution check_enzyme Verify Enzyme Activity (Positive Control) enz_issue->check_enzyme Yes check_cofactors Check Cofactors (ATP, Mg2+) enz_issue->check_cofactors Yes check_conditions Optimize Reaction Conditions (pH, Temperature) enz_issue->check_conditions Yes enz_solution Optimize Enzymatic Reaction: - Use active enzyme - Ensure correct cofactor concentration - Adjust pH and temperature check_enzyme->enz_solution check_cofactors->enz_solution check_conditions->enz_solution G Enzymatic Synthesis of this compound sub_3FBA 3-Fluorobenzoic Acid enzyme Acyl-CoA Synthetase sub_3FBA->enzyme sub_ATP ATP sub_ATP->enzyme sub_CoA Coenzyme A intermediate 3-Fluorobenzoyl-AMP Intermediate sub_CoA->intermediate enzyme->intermediate Step 1: Activation prod_3FBCOA This compound intermediate->prod_3FBCOA Step 2: Thioesterification prod_AMP AMP intermediate->prod_AMP prod_PPi Pyrophosphate (PPi) intermediate->prod_PPi

References

Technical Support Center: Enzymatic Assays with 3-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing 3-Fluorobenzoyl-CoA in enzymatic assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in enzymology?

A1: this compound is a fluorinated analog of Benzoyl-CoA, a common intermediate in the metabolism of aromatic compounds. In enzymology, it is not typically used to "enhance" activity in the sense of an activator. Instead, its primary applications are:

  • As a Substrate: It serves as a substrate to identify and characterize enzymes involved in the degradation of xenobiotic compounds, particularly fluorinated aromatics.[1]

  • As a Mechanistic Probe: The fluorine atom provides a unique spectroscopic and electronic signature. It can be used to probe the active site of an enzyme, investigate substrate specificity, and understand the catalytic mechanism of enzymes that normally process non-fluorinated acyl-CoAs, such as CoA ligases, hydrolases, and oxidoreductases.[2]

  • In Synthetic Biology: It can be used as a starter unit in engineered biosynthetic pathways to produce novel fluorinated polyketides or other natural products.[3]

Q2: Which enzyme classes are known to utilize this compound or its precursor, 3-fluorobenzoate?

A2: Several classes of enzymes, particularly from microbial degradation pathways, can process these molecules:

  • Acyl-CoA Synthetases / Ligases: These enzymes catalyze the ATP-dependent formation of the thioester bond between 3-fluorobenzoate and Coenzyme A (CoA) to produce this compound.[3][4]

  • Dioxygenases: These enzymes are often the first step in aerobic degradation pathways, hydroxylating the aromatic ring of 3-fluorobenzoate.

  • Hydrolases / Thioesterases: These enzymes cleave the thioester bond of this compound, releasing CoA. Some thioesterases show remarkable selectivity for fluorinated substrates.

  • Reductases and Dehydrogenases: Enzymes in anaerobic degradation pathways can reduce the aromatic ring of this compound.

Q3: Why use this compound instead of the natural substrate, Benzoyl-CoA?

A3: Using the fluorinated analog allows researchers to investigate specific scientific questions:

  • Substrate Specificity: It helps determine if an enzyme's active site can tolerate substitutions on the phenyl ring and how the electronegativity of fluorine affects binding and catalysis.

  • Reaction Mechanism: The stability of the C-F bond can alter reaction outcomes or stall an enzyme at a specific step, providing insight into the catalytic mechanism.

  • Biodegradation Studies: It is essential for studying the metabolic fate of fluorinated pollutants and identifying the enzymes responsible for their degradation.

  • Inhibitor Development: Understanding how an enzyme processes a fluorinated analog can guide the design of potent, mechanism-based inhibitors.

Q4: What are the potential challenges or hazards associated with the metabolic products of this compound?

A4: A significant challenge in aerobic degradation pathways is the formation of toxic metabolic intermediates. For example, the dioxygenation of 3-fluorobenzoate can lead to the production of 3-fluorocatechol . This intermediate can be poorly metabolized by downstream enzymes, leading to its accumulation, which is cytotoxic and can cause product inhibition in your assay.

Q5: Where can I source this compound and what are its storage conditions?

A5: this compound is a specialized chemical available from several suppliers of biochemicals and research chemicals. Alternatively, it can be synthesized in the lab. For storage, it is recommended to store the product under the conditions provided in the Certificate of Analysis, which is typically at -20°C or -80°C for long-term stability. As with most CoA thioesters, it is susceptible to hydrolysis, so repeated freeze-thaw cycles should be avoided.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during enzymatic assays involving this compound.

Q: My assay shows low or no product formation. What are the first things to check? A:

  • Confirm Enzyme Activity with Natural Substrate: First, ensure your enzyme is active under your assay conditions using its preferred, non-fluorinated substrate (e.g., benzoate or benzoyl-CoA). If this control fails, the issue lies with your enzyme or general assay conditions (buffer, pH, temperature), not the fluorinated substrate.

  • Substrate Specificity: Your enzyme may simply have very low or no activity towards the 3-fluoro substituted analog. The fluorine atom, while small, is highly electronegative and may create unfavorable steric or electronic interactions within the active site.

  • Check Substrate Integrity: Verify the concentration and purity of your this compound stock. Thioesters can hydrolyze over time if not stored correctly.

  • Missing Cofactors: Ensure all necessary cofactors for your enzyme (e.g., ATP and Mg²⁺ for ligases, FAD or NAD(P)H for oxidoreductases) are present at optimal concentrations.

Q: The reaction starts but the rate decreases rapidly over time. What could be the cause? A:

  • Product Inhibition: As discussed in the FAQ, a metabolic product such as 3-fluorocatechol could be forming and inhibiting the enzyme. Try measuring initial rates with very low substrate conversion (<10%) or analyze the reaction mixture for inhibitory products using HPLC or LC-MS.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions. This can be exacerbated if the fluorinated substrate is a "slow" substrate, requiring longer incubation times. Run a control where the enzyme is incubated in the assay buffer without substrate to check its stability over time.

  • Substrate Depletion: Ensure you are operating under conditions where the substrate concentration is not limiting, especially if the enzyme has a high Kₘ for this compound.

Q: I see a high background signal in my "no-enzyme" control. What's wrong? A:

  • Non-Enzymatic Substrate Hydrolysis: Thioesters, including this compound, can undergo spontaneous hydrolysis, especially at non-neutral pH or elevated temperatures. This is a common cause of background signal in assays that detect free CoA-SH. Always run a "no-enzyme" control and subtract this rate from your experimental samples.

  • Contaminated Reagents: Your buffer or other reagents may be contaminated with fluorescent or absorbing compounds, or with other enzymes (e.g., from impure samples). Prepare fresh reagents and use high-purity water.

Q: My results are not reproducible between experiments. What factors should I check? A:

  • Inconsistent Reagent Preparation: Small variations in buffer pH or cofactor concentrations can lead to variability. Prepare large batches of buffers and stock solutions. Thaw all components completely and mix gently before use.

  • Pipetting Errors: Ensure pipettes are properly calibrated, especially when dispensing small volumes of enzyme or substrate.

  • Substrate Stability: Avoid repeated freeze-thaw cycles of your this compound stock. Aliquot it upon first use.

  • Plate/Cuvette Effects: Evaporation from outer wells of a microplate can concentrate reagents. Use a plate sealer or avoid using the outer wells for critical measurements.

Section 3: Data Presentation

Table 1: Hypothetical Kinetic Parameters for Benzoate-CoA Ligase

This table illustrates how kinetic parameters might differ between the natural substrate (Benzoate) and its fluorinated analog (3-Fluorobenzoate). Note: These are example values for illustrative purposes.

SubstrateKₘ (μM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
Benzoate152.51.67 x 10⁵
3-Fluorobenzoate451.22.67 x 10⁴

Table 2: Common Interfering Substances in Coupled Acyl-CoA Assays

This table lists substances that can interfere with common enzymatic assays.

SubstanceConcentrationPotential Interference
EDTA> 0.5 mMChelates divalent cations (e.g., Mg²⁺) required by many enzymes.
DTT / β-MEHigh concentrationsCan reduce DTNB in colorimetric assays or interfere with redox cofactors.
SDS> 0.2%Can denature enzymes.
Sodium Azide> 0.2%Inhibits heme-containing enzymes (e.g., peroxidases in coupled assays).
Triton X-100 / Tween-20> 1%Can affect enzyme structure and activity.

Section 4: Experimental Protocols & Visualizations

Protocol 1: Enzymatic Synthesis of this compound

This protocol uses a promiscuous Benzoate-CoA Ligase (BadA) to synthesize this compound from its corresponding carboxylic acid.

Materials:

  • 3-Fluorobenzoic acid

  • Coenzyme A (CoA-SH)

  • Adenosine triphosphate (ATP)

  • MgCl₂

  • Tris-HCl buffer (pH 7.8)

  • Purified Benzoate-CoA Ligase (e.g., from Rhodopseudomonas palustris)

  • Myokinase and Pyruvate Kinase (for ATP regeneration system, optional)

  • Phosphoenolpyruvate (PEP, if using ATP regeneration)

Method:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 5 mM ATP, 2 mM 3-Fluorobenzoic acid, and 2.5 mM CoA-SH.

  • (Optional) For larger scale reactions, include an ATP regeneration system: 10 mM PEP, 2 U/mL myokinase, and 2 U/mL pyruvate kinase.

  • Initiate the reaction by adding a purified Benzoate-CoA Ligase to a final concentration of 1-5 µM.

  • Incubate at 30°C for 2-4 hours.

  • Monitor the reaction progress by HPLC, observing the consumption of 3-Fluorobenzoate and the appearance of the this compound product peak.

  • Quench the reaction by adding perchloric acid to a final concentration of 3%. Centrifuge to pellet the precipitated protein.

  • Purify the this compound from the supernatant using solid-phase extraction (SPE) or preparative HPLC.

enzymatic_synthesis_workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_process Process cluster_purification Purification Reactants 3-Fluorobenzoate CoA-SH ATP, Mg²⁺ Incubate Incubate at 30°C Reactants->Incubate Enzyme Benzoate-CoA Ligase (BadA) Enzyme->Incubate Monitor Monitor by HPLC Incubate->Monitor Quench Quench Reaction (Acid) Monitor->Quench Purify Purify by SPE/HPLC Quench->Purify Product This compound Purify->Product

Workflow for enzymatic synthesis of this compound.
Visualization 2: Potential Aerobic Degradation Pathway & Troubleshooting

This diagram shows a simplified aerobic degradation pathway for 3-fluorobenzoate and highlights a key troubleshooting issue.

degradation_pathway A 3-Fluorobenzoate B [Enzyme 1] Dioxygenase A->B O₂ C 3-Fluorocatechol B->C D [Enzyme 2] Ring Cleavage C->D F Cytotoxicity & Product Inhibition C->F E Downstream Metabolism D->E F->D INHIBITS

Aerobic degradation of 3-fluorobenzoate and potential inhibition.
Visualization 3: Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting low or no enzyme activity.

troubleshooting_tree Start Problem: Low or No Activity Q1 Is enzyme active with natural substrate? Start->Q1 A1_No Check: - Enzyme integrity - Buffer pH, Temp - Cofactor presence Q1->A1_No No A1_Yes Issue is specific to This compound Q1->A1_Yes Yes Q2 Is substrate concentration and integrity verified? A2_No Check: - Stock concentration - Storage (-20/-80°C) - Avoid freeze-thaw Q2->A2_No No A2_Yes Possible Causes: 1. Enzyme has low/no   specificity for 3-FB-CoA. 2. Product inhibition is   occurring rapidly. Q2->A2_Yes Yes A1_Yes->Q2

Decision tree for troubleshooting low enzyme activity.

References

dealing with enzyme inhibition by 3-Fluorobenzoyl-CoA or its byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorobenzoyl-CoA and its byproducts in enzymatic experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known enzymatic interaction?

A1: this compound is a fluorinated analog of benzoyl-CoA. Its most well-characterized enzymatic interaction is as a substrate for benzoyl-CoA reductase (BCR), an enzyme involved in the anaerobic degradation of aromatic compounds. The enzyme catalyzes the reduction of the aromatic ring of this compound.[1][2]

Q2: Does this compound act as an enzyme inhibitor?

A2: While this compound itself is a substrate for benzoyl-CoA reductase, derivatives containing the 3-fluorobenzoyl moiety have been shown to act as enzyme inhibitors. For example, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide is a selective and competitive inhibitor of human monoamine oxidase B (MAO-B).[3]

Q3: What are the known byproducts of the enzymatic reaction of this compound with benzoyl-CoA reductase?

A3: The reaction of this compound with benzoyl-CoA reductase can lead to defluorination and the formation of two primary byproducts: 3-fluoro-1,5-dienoyl-CoA and 5-fluoro-1,5-dienoyl-CoA.[1] The formation of these products is consistent with a Birch-like reduction mechanism.[2]

Q4: Are the byproducts of this compound metabolism known to be inhibitory?

A4: Currently, there is limited specific information in the scientific literature regarding the inhibitory effects of 3-fluoro-1,5-dienoyl-CoA and 5-fluoro-1,5-dienoyl-CoA on other enzymes. As with any structurally similar analog, the potential for off-target inhibition should be considered and empirically tested in your experimental system.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Possible Cause Recommended Solution
No or low enzyme activity with Benzoyl-CoA Reductase (BCR) 1. Substrate Degradation: this compound, like other acyl-CoAs, can be susceptible to hydrolysis. 2. Enzyme Inactivity: BCR is an oxygen-sensitive enzyme.1. Prepare this compound solutions fresh and keep them on ice. Verify the integrity of the substrate using HPLC-MS. 2. Ensure all buffers and reagents for the BCR assay are deoxygenated and experiments are performed under strict anaerobic conditions.
Unexpected inhibition of a non-target enzyme 1. Inhibition by this compound: The compound itself may be acting as a competitive or non-competitive inhibitor. 2. Inhibition by byproducts: If your system has any metabolic activity, byproducts like 3-fluoro-1,5-dienoyl-CoA may be forming and causing inhibition.1. Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). Determine the Ki or IC50 value. 2. Analyze your reaction mixture over time using HPLC-MS to detect the formation of potential byproducts. If byproducts are detected, they would need to be synthesized and tested for their inhibitory activity separately.
Variability in experimental results 1. Inconsistent substrate concentration: Inaccurate pipetting or degradation of the stock solution. 2. Contamination of reagents: Presence of interfering substances.1. Use calibrated pipettes and verify the concentration of your this compound stock solution spectrophotometrically or by HPLC. 2. Ensure all reagents are of high purity and are properly stored.
Difficulty in analyzing reaction products Inadequate analytical method: The method used may not be sensitive or specific enough to detect and quantify this compound and its byproducts.Utilize a robust analytical method such as HPLC-tandem mass spectrometry (HPLC-MS/MS) for the separation and quantification of acyl-CoA species.

Quantitative Data Summary

The following table summarizes the known quantitative data for a derivative of 3-Fluorobenzoyl.

Compound Target Enzyme Inhibition Type Ki IC50
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamideHuman Monoamine Oxidase B (MAO-B)Competitive94.52 nM0.78 µM

Experimental Protocols

Protocol 1: Synthesis of this compound (General Method Adaptation)

This protocol is adapted from general methods for synthesizing benzoyl-CoA and should be optimized for this compound.

Materials:

  • 3-Fluorobenzoic acid

  • Thionyl chloride or oxalyl chloride

  • Coenzyme A (free acid)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous diethyl ether

  • Argon or nitrogen gas

Procedure:

  • Activation of 3-Fluorobenzoic Acid: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve 3-fluorobenzoic acid in anhydrous THF. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0°C. Stir the reaction at room temperature for 2-4 hours to form 3-fluorobenzoyl chloride.

  • Removal of Excess Reagent: Remove the solvent and excess thionyl/oxalyl chloride under vacuum. The resulting 3-fluorobenzoyl chloride should be used immediately.

  • Thioesterification: Dissolve the crude 3-fluorobenzoyl chloride in a minimal amount of anhydrous THF. In a separate flask, dissolve Coenzyme A in a saturated sodium bicarbonate solution, keeping the solution on ice.

  • Reaction: Slowly add the 3-fluorobenzoyl chloride solution to the Coenzyme A solution with vigorous stirring. Maintain the pH of the reaction mixture between 7.5 and 8.5 by adding small amounts of sodium bicarbonate as needed.

  • Purification: After the reaction is complete (monitor by TLC or HPLC), purify the this compound using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Benzoyl-CoA Reductase Activity Assay

This spectrophotometric assay measures the activity of benzoyl-CoA reductase.

Materials:

  • Purified Benzoyl-CoA Reductase (BCR)

  • This compound (substrate)

  • ATP solution

  • MgCl₂ solution

  • Reduced methyl viologen or another suitable electron donor

  • Anaerobic cuvettes

  • Spectrophotometer

Procedure:

  • Assay Buffer Preparation: Prepare an anaerobic assay buffer (e.g., 100 mM potassium phosphate, pH 7.0) and degas thoroughly.

  • Reaction Mixture: In an anaerobic glovebox or chamber, prepare the reaction mixture in an anaerobic cuvette. The mixture should contain the assay buffer, MgCl₂, ATP, and the electron donor.

  • Enzyme Addition: Add a known amount of purified BCR to the reaction mixture and incubate for a few minutes to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the reaction by adding this compound.

  • Monitoring the Reaction: Monitor the oxidation of the electron donor by observing the decrease in absorbance at the appropriate wavelength (e.g., 600 nm for methyl viologen).

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron donor.

Protocol 3: Analysis of this compound and its Byproducts by HPLC-MS

This method allows for the separation and detection of this compound and its dienoyl-CoA byproducts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Quench enzymatic reactions with a suitable solvent (e.g., cold acetonitrile or methanol). Centrifuge to pellet proteins and collect the supernatant.

  • Chromatographic Separation:

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 30-40°C

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analytes.

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis, or full scan for untargeted analysis.

    • Ion Transitions (for MRM):

      • This compound: Monitor the transition from the parent ion to a characteristic fragment ion (e.g., the CoA moiety).

      • Fluoro-1,5-dienoyl-CoA: Determine the parent mass and identify characteristic fragment ions for monitoring.

  • Data Analysis: Quantify the analytes by comparing their peak areas to those of known standards.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis s1 3-Fluorobenzoic Acid s2 This compound s1->s2 Chemical Synthesis a2 Reaction Mixture s2->a2 a1 Enzyme (e.g., BCR) a1->a2 a3 Incubation & Monitoring a2->a3 an1 Sample Quenching a3->an1 an2 HPLC-MS Analysis an1->an2 an3 Data Interpretation an2->an3

Caption: Experimental workflow for studying this compound.

troubleshooting_logic start Unexpected Experimental Outcome q1 Is the enzyme known to interact with Benzoyl-CoA analogs? start->q1 a1_yes Check for direct inhibition or substrate activity. Perform kinetic analysis. q1->a1_yes Yes a1_no Consider off-target effects or byproduct inhibition. q1->a1_no No q2 Are byproducts detected by HPLC-MS? a1_no->q2 a2_yes Isolate and test byproducts for inhibitory activity. q2->a2_yes Yes a2_no Investigate assay conditions (pH, buffer, etc.) or substrate integrity. q2->a2_no No

Caption: Troubleshooting logic for unexpected results.

signaling_pathway cluster_bcr Benzoyl-CoA Reductase Pathway cluster_maob Monoamine Oxidase B Inhibition bcr_enzyme Benzoyl-CoA Reductase products 3-Fluoro-1,5-dienoyl-CoA 5-Fluoro-1,5-dienoyl-CoA bcr_enzyme->products Products substrate This compound substrate->bcr_enzyme Substrate maob_enzyme Monoamine Oxidase B inhibitor N-(1-(3-fluorobenzoyl)-1H-indol-5-yl) pyrazine-2-carboxamide inhibitor->maob_enzyme Competitive Inhibitor

Caption: Known interactions of 3-fluorobenzoyl compounds.

References

method validation for 3-Fluorobenzoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Support Center for 3-Fluorobenzoyl-CoA Quantification Method Validation.

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the method validation of this compound quantification.

Frequently Asked Questions (FAQs)

1. What is the most common analytical technique for quantifying this compound?

The most common and recommended technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for accurately measuring the analyte in complex biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection can be an alternative, but it may lack the required sensitivity and be more susceptible to interferences from the sample matrix.

2. What are the critical parameters for method validation of a this compound assay?

A comprehensive method validation should assess the following key parameters to ensure the reliability of the results:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the assay response is directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction process from the sample matrix.

  • Matrix Effect: The influence of co-eluting, interfering substances from the matrix on the ionization of the analyte.

  • Stability: The stability of this compound in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, and long-term storage).

3. How do I choose a suitable internal standard (IS) for my assay?

The ideal internal standard is a stable, isotopically labeled version of the analyte, such as ¹³C₆-3-Fluorobenzoyl-CoA or D₄-3-Fluorobenzoyl-CoA. If a stable isotope-labeled standard is not available, a structural analog with similar chemical properties and chromatographic behavior can be used. The chosen IS should not be present in the samples being analyzed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase.4. Column overload.1. Wash the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.4. Dilute the sample or reduce the injection volume.
Low Signal Intensity or Sensitivity 1. Inefficient ionization of the analyte in the mass spectrometer source.2. Suboptimal extraction recovery.3. Degradation of the analyte.4. Ion suppression due to matrix effects.1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).2. Optimize the sample preparation procedure (e.g., try a different extraction method like solid-phase extraction).3. Ensure proper sample handling and storage conditions. Prepare fresh standards and samples.4. Improve chromatographic separation to move the analyte peak away from interfering compounds. Dilute the sample.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation.2. Instrument instability (e.g., fluctuating pump pressure or MS signal).3. Improper integration of chromatographic peaks.1. Ensure consistent and precise execution of all sample preparation steps. The use of an internal standard is highly recommended.2. Perform instrument maintenance and calibration. Check for leaks in the LC system.3. Review and optimize peak integration parameters in the data processing software.
Inaccurate Results (Poor Accuracy) 1. Incorrect calibration standards.2. Degradation of stock or working solutions.3. Significant matrix effect.4. Interference from other compounds.1. Verify the purity and concentration of the reference standard. Prepare fresh calibration standards.2. Assess the stability of stock and working solutions and prepare them fresh as needed.3. Evaluate and compensate for the matrix effect, for example, by using a matrix-matched calibration curve.4. Improve chromatographic selectivity or use a more specific MS/MS transition.

Experimental Protocols & Data

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., plasma with internal standard, precipitated with acetonitrile) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Quantitative Validation Data Summary

The following tables present example data for a typical method validation.

Table 1: Linearity and Range

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)

| this compound | 1 - 1000 | > 0.995 |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
Low 3 < 10% ± 10% < 12% ± 12%
Medium 50 < 8% ± 8% < 10% ± 10%

| High | 800 | < 8% | ± 8% | < 10% | ± 10% |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low 3 85 - 95 90 - 110

| High | 800 | 88 - 98 | 92 - 108 |

Table 4: Stability

Stability Test Condition Duration Stability (% of Initial)
Freeze-Thaw 3 cycles (-80°C to RT) N/A 90 - 105
Bench-top Room Temperature 4 hours 92 - 103

| Long-term | -80°C | 30 days | 88 - 105 |

Visualizations

MethodValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis Dev Assay Development (LC & MS Optimization) Spec Specificity & Selectivity Dev->Spec Lin Linearity, Range, LOD, LOQ Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec RecME Recovery & Matrix Effect AccPrec->RecME Stab Stability RecME->Stab Analysis Routine Sample Quantification Stab->Analysis

Caption: A typical workflow for analytical method validation.

TroubleshootingTree Start Poor Analytical Result ProblemType Identify Problem Type Start->ProblemType PoorPrecision Poor Precision (High %CV) ProblemType->PoorPrecision Variability PoorAccuracy Poor Accuracy (High %Bias) ProblemType->PoorAccuracy Inaccuracy LowSignal Low Signal (Poor Sensitivity) ProblemType->LowSignal Sensitivity BadPeakShape Poor Peak Shape ProblemType->BadPeakShape Chromatography CheckIS Verify Internal Standard Addition PoorPrecision->CheckIS CheckInstrument Check Instrument Stability (LC/MS) PoorPrecision->CheckInstrument CheckPrep Review Sample Prep Consistency PoorPrecision->CheckPrep CheckStandards Prepare Fresh Standards & Calibrators PoorAccuracy->CheckStandards CheckMatrix Evaluate Matrix Effect PoorAccuracy->CheckMatrix OptimizeMS Optimize MS Source Parameters LowSignal->OptimizeMS CheckRecovery Optimize Sample Extraction LowSignal->CheckRecovery CheckStability Assess Analyte Stability LowSignal->CheckStability CheckColumn Check Column Health BadPeakShape->CheckColumn CheckMobilePhase Verify Mobile Phase pH & Composition BadPeakShape->CheckMobilePhase CheckSolvent Check Sample Solvent BadPeakShape->CheckSolvent

Caption: A decision tree for troubleshooting common analytical issues.

Technical Support Center: HPLC Analysis of 3-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving common chromatographic issues encountered during the analysis of 3-Fluorobenzoyl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal peak symmetry and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it problematic?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated or "tailing" trailing edge.[1] An ideal peak has a symmetrical Gaussian shape.[1] This distortion is problematic because it can compromise the accuracy and reproducibility of quantification, degrade resolution between closely eluting compounds, and make it difficult to determine peak purity.[1] Regulatory guidelines often require symmetrical peaks for reliable analysis.[1]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds on a standard silica-based reversed-phase column (e.g., C18), peak tailing is primarily caused by secondary chemical interactions. The main issue involves the interaction of the analyte with active sites on the stationary phase, particularly residual silanol groups (Si-OH).[2] While strong interactions with ionized silanols are a major problem for basic compounds, acidic analytes can also exhibit tailing. Another potential cause is contamination of the column packing with trace metals, which can increase the acidity of silanol groups and exacerbate unwanted interactions.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is one of the most critical factors for controlling the peak shape of ionizable compounds like this compound. The goal is to keep the analyte in a single, un-ionized state. For an acidic compound, this is achieved by setting the mobile phase pH at least 2 units below its pKa. This suppresses the ionization of the analyte's carboxylic acid group, making it more hydrophobic and promoting a consistent interaction with the C18 stationary phase. Additionally, a low pH (e.g., pH 2.5-3.0) also suppresses the ionization of the residual silanol groups on the column, minimizing the secondary interactions that cause tailing.

Q4: What is the role of the HPLC column in preventing peak tailing?

A4: The choice of column is crucial. Modern, high-purity "Type B" silica columns have a lower concentration of acidic silanol groups and metal contaminants, which significantly reduces tailing. Columns that are "end-capped" have had most of their residual silanols chemically deactivated, further improving peak shape for polar compounds. If tailing persists, using a column with an alternative stationary phase, such as a polymer-based or hybrid silica-organic phase, can be an effective solution as they offer different surface chemistry and better pH stability.

Q5: Can my HPLC system hardware or method parameters contribute to peak tailing?

A5: Yes, beyond chemical interactions, several physical and instrumental factors can cause peak tailing. These include:

  • Extra-column volume: Excessive dead volume in the system, caused by tubing that is too long or wide, or poorly made connections, can lead to peak broadening and tailing.

  • Column contamination or damage: A blocked inlet frit or a void at the top of the column can distort peak shape. This can happen suddenly.

  • Sample overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.

  • Sample solvent mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

Troubleshooting Guides

Guide 1: Systematic Workflow for Resolving Peak Tailing

This guide provides a logical, step-by-step process to diagnose and resolve peak tailing for this compound.

G start_node Peak Tailing Observed for This compound decision_node decision_node start_node->decision_node Is tailing specific to This compound or on all peaks? chem_path Chemical Troubleshooting decision_node->chem_path Specific phys_path Physical/Instrumental Troubleshooting decision_node->phys_path All Peaks process_node process_node solution_node solution_node process_node1 Check Mobile Phase pH. Is it buffered and at least 2 units below analyte pKa? (e.g., pH 2.5-3.0) chem_path->process_node1 Step 1: Mobile Phase pH process_node6 Check for overload. Reduce injection volume or sample concentration by 5-10x. phys_path->process_node6 Step 1: Injection Parameters process_node2 Adjust pH using acid (e.g., 0.1% Formic or TFA). Use a buffer (Formate/Phosphate). process_node1->process_node2 If No/Unsure process_node3 Step 2: Column Chemistry process_node1->process_node3 If Yes solution_node1 Problem Solved process_node2->solution_node1 Re-analyze process_node4 Evaluate column type. Is it a modern, end-capped, Type-B silica column? process_node3->process_node4 process_node5 Switch to a high-purity, end-capped column or a hybrid/polymeric column. process_node4->process_node5 If No solution_node2 Proceed to Physical Checks process_node4->solution_node2 If Yes process_node5->solution_node1 solution_node2->phys_path decision_node2 Did peak shape improve? process_node6->decision_node2 decision_node2->solution_node1 Yes process_node7 Ensure sample solvent is weaker than mobile phase. decision_node2->process_node7 No process_node8 Inspect for leaks. Minimize tubing length/ID. Check for column void/blockage (flush or replace column). process_node7->process_node8 Step 2: System Check process_node8->solution_node1

Caption: A logical workflow for diagnosing and resolving peak tailing.

Guide 2: The Role of Secondary Interactions

The diagram below illustrates the chemical interactions on a C18 silica column that lead to peak tailing for an acidic analyte. The primary, desired interaction is hydrophobic, while the secondary, problematic interaction is ionic.

G Analyte Interactions on C18 Stationary Phase cluster_phase Silica Surface cluster_analyte This compound (Analyte) silanol_ok Protonated Silanol (Si-OH) (Less Interactive) silanol_bad Ionized Silanol (Si-O⁻) (Highly Active Site) c18 C18 Hydrophobic Chain analyte_ok Protonated Form (R-COOH) (Desired State @ Low pH) analyte_ok->silanol_ok Weak H-Bonding (Minimal Tailing) analyte_ok->c18 Primary Hydrophobic Interaction (Good Retention) analyte_bad Ionized Form (R-COO⁻) (Problematic State) analyte_bad->silanol_bad Secondary Ionic Interaction (Causes Tailing)

Caption: Chemical interactions leading to peak tailing for acidic analytes.

Data & Protocols

Table 1: Effect of Mobile Phase pH on this compound Peak Shape

This table summarizes the expected impact of adjusting mobile phase pH on the retention and peak symmetry of this compound, assuming a pKa of approximately 4.0.

Mobile Phase pHAnalyte StateSilanol StateExpected Retention TimeExpected Tailing Factor (As)Recommendation
6.0 Mostly Ionized (R-COO⁻)Mostly Ionized (SiO⁻)Very Short> 2.0 (Severe Tailing)Avoid
4.0 (at pKa) 50% IonizedPartially IonizedUnstable> 1.8 (Broad/Split Peak)Avoid
3.0 Mostly Protonated (R-COOH)Mostly Protonated (SiOH)Moderate1.2 - 1.5 (Acceptable)Good Starting Point
2.5 Fully Protonated (R-COOH)Fully Protonated (SiOH)Longer< 1.2 (Ideal)Optimal

Tailing Factor (As) is calculated as B/A at 10% peak height. A value of 1.0 is perfectly symmetrical. Values > 1.5 are generally considered poor.

Experimental Protocol: Mobile Phase pH Optimization

This protocol provides a detailed methodology for systematically optimizing the mobile phase pH to eliminate peak tailing for this compound.

1. Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape (Tailing Factor < 1.2) for this compound on a C18 column.

2. Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • This compound standard

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm), preferably a modern, end-capped model.

3. Mobile Phase Preparation:

  • Mobile Phase A1 (pH ~3.0): To 1L of HPLC-grade water, add 1.0 mL of Formic Acid (0.1% v/v). Mix thoroughly.

  • Mobile Phase A2 (pH ~2.5): To 1L of HPLC-grade water, add a sufficient amount of TFA to reach a measured pH of 2.5 (typically ~0.1% v/v). Mix thoroughly.

  • Mobile Phase B: 100% Acetonitrile.

  • Important: Always filter and degas all mobile phases before use.

4. HPLC Method Parameters (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL (dissolve standard in 50:50 Water:ACN)

  • Detector: UV at 259 nm

  • Column Temperature: 30 °C

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

5. Experimental Procedure:

  • Equilibrate the HPLC system and column with a mobile phase composition of 90% A1 / 10% B for at least 20 column volumes.

  • Inject the this compound standard and record the chromatogram.

  • Calculate the tailing factor (Asymmetry Factor) for the analyte peak.

  • Flush the system thoroughly with an intermediate solvent (e.g., 50:50 ACN:Water).

  • Equilibrate the system with 90% A2 / 10% B for at least 20 column volumes.

  • Inject the standard again and record the chromatogram.

  • Calculate the new tailing factor and compare the results.

6. Expected Results & Interpretation: The peak tailing for this compound should be significantly reduced when using the lower pH mobile phase (A2, pH 2.5). If tailing is still observed at pH 2.5, the issue may be related to the column chemistry or instrumental effects, and further steps from Guide 1 should be followed.

References

ensuring the purity of commercially sourced 3-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the purity of commercially sourced 3-Fluorobenzoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercially sourced this compound?

A1: Common impurities can originate from the synthesis process and degradation. Potential impurities include:

  • Residual Starting Materials: 3-Fluorobenzoic acid and Coenzyme A (CoA).

  • Synthesis Byproducts: Unreacted coupling agents or byproducts from the activation of 3-fluorobenzoic acid.

  • Degradation Products: Hydrolysis of the thioester bond, leading to the formation of 3-fluorobenzoic acid and CoA. Oxidation of the thiol group of CoA can also occur.

  • Solvent Residues: Residual solvents from the purification process.

Q2: How should I store this compound to maintain its purity?

A2: this compound should be stored in a tightly sealed container at a low temperature, typically -20°C or below, to minimize degradation. It is also advisable to protect it from moisture and light. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: What are the primary analytical techniques for assessing the purity of this compound?

A3: The most common and effective techniques for purity assessment are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Assessment

A comprehensive analysis of this compound purity involves multiple analytical techniques to identify and quantify potential impurities.

Quantitative Data Summary

The following table summarizes the typical analytical methods and expected purity specifications for different grades of this compound.

Analytical TechniqueParameterResearch GradeHigh-Purity Grade (>99%)
HPLC (UV) Purity (Area %)≥ 95%≥ 99%
3-Fluorobenzoic Acid≤ 2%≤ 0.5%
Coenzyme A≤ 2%≤ 0.5%
Other Impurities≤ 1%≤ 0.1%
LC-MS Identity ConfirmationExpected [M-H]⁻Expected [M-H]⁻
Impurity IdentificationIdentification of major impuritiesIdentification of trace impurities
¹H NMR Structural ConfirmationConforms to structureConforms to structure
Residual Solvents≤ 0.5%≤ 0.1%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound by separating it from potential impurities.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the identity of this compound and identify impurities based on their mass-to-charge ratio.

  • Method:

    • LC Conditions: Use the same HPLC conditions as described above.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

    • Ionization Mode: Negative ion mode is typically used to detect the deprotonated molecule [M-H]⁻.

    • Mass Range: Scan a mass range that includes the expected mass of this compound (C₂₈H₃₈FN₇O₁₇P₃S, MW: 889.62 g/mol ) and potential impurities.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound and detect the presence of proton-containing impurities, including residual solvents.

  • Method:

    • Solvent: Deuterated water (D₂O) or a deuterated buffer solution (e.g., phosphate buffer in D₂O).

    • Concentration: Prepare a sample solution of 5-10 mg/mL.

    • Instrument: A 400 MHz or higher NMR spectrometer.

    • Analysis: Acquire the ¹H NMR spectrum and compare it to a reference spectrum or expected chemical shifts for this compound. Integrate signals to quantify impurities relative to the main compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purity assessment of this compound.

Issue 1: Lower than expected purity determined by HPLC.

  • Possible Cause 1: Degradation of the sample due to improper storage or handling.

  • Troubleshooting:

    • Ensure the sample has been stored at -20°C or below and protected from moisture.

    • Prepare fresh solutions for analysis.

    • Review the HPLC chromatogram for peaks corresponding to 3-fluorobenzoic acid and CoA, which are common degradation products.

  • Possible Cause 2: The presence of synthesis-related impurities.

  • Troubleshooting:

    • Use LC-MS to identify the mass of the impurity peaks.

    • Compare the retention times with standards of potential starting materials or byproducts.

Issue 2: Multiple peaks observed in the LC-MS total ion chromatogram.

  • Possible Cause 1: In-source fragmentation or formation of adducts in the mass spectrometer.

  • Troubleshooting:

    • Examine the mass spectrum of each peak to see if they correspond to known fragments or adducts (e.g., [M+Na]⁺, [M+K]⁺).

    • Optimize the ESI source conditions (e.g., cone voltage) to minimize fragmentation.

  • Possible Cause 2: The presence of multiple impurities.

  • Troubleshooting:

    • Analyze the mass of each peak to tentatively identify the impurities.

    • Refer to the supplier's certificate of analysis to check for known impurities.

Issue 3: Extraneous peaks in the ¹H NMR spectrum.

  • Possible Cause 1: Presence of residual solvents from the purification process.

  • Troubleshooting:

    • Identify the solvent peaks based on their characteristic chemical shifts (e.g., acetone, ethyl acetate).

    • Quantify the residual solvent content by integrating the solvent peak relative to a known proton signal of this compound.

  • Possible Cause 2: Presence of other proton-containing impurities.

  • Troubleshooting:

    • Compare the spectrum to a reference spectrum of pure this compound.

    • Correlate the impurity peaks with data from HPLC and LC-MS to aid in identification.

Diagrams

experimental_workflow cluster_receiving Receiving and Initial Inspection cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome receive Receive Commercial this compound inspect Visual Inspection receive->inspect coa Review Certificate of Analysis inspect->coa hplc HPLC Purity Check coa->hplc lcms LC-MS Identity Confirmation hplc->lcms nmr NMR Structural Verification lcms->nmr decision Purity Meets Specification? nmr->decision accept Accept Lot decision->accept Yes reject Reject Lot / Contact Supplier decision->reject No

Caption: Workflow for Purity Verification of this compound.

troubleshooting_guide cluster_hplc Low HPLC Purity cluster_lcms Unexpected LC-MS Peaks cluster_nmr Extraneous NMR Peaks start Purity Issue Detected check_degradation Check for Degradation Products (3-Fluorobenzoic Acid, CoA) start->check_degradation check_synthesis Check for Synthesis Impurities start->check_synthesis check_fragments Analyze for Fragments/Adducts start->check_fragments identify_impurities Identify Impurity Masses start->identify_impurities check_solvents Identify Residual Solvents start->check_solvents check_structural_impurities Correlate with HPLC/LC-MS start->check_structural_impurities solution1 Improve Storage/Handling check_degradation->solution1 Present solution2 Contact Supplier for Details check_synthesis->solution2 Present solution3 Optimize MS Conditions check_fragments->solution3 Confirmed solution4 Purify Sample if Necessary identify_impurities->solution4 Identified solution5 Dry Sample Under Vacuum check_solvents->solution5 Present solution6 Further Structural Elucidation check_structural_impurities->solution6 Correlated

Caption: Troubleshooting Decision Tree for Purity Issues.

Validation & Comparative

A Comparative Analysis of the Enzymatic Metabolism of 3-Fluorobenzoyl-CoA and Benzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of fluorinated aromatic compounds is crucial. The introduction of fluorine into a molecule can significantly alter its biological activity and metabolic stability. This guide provides an objective comparison of the enzymatic metabolism of 3-Fluorobenzoyl-CoA and its non-fluorinated counterpart, benzoyl-CoA, supported by experimental data.

The central player in the anaerobic degradation of many aromatic compounds is the benzoyl-CoA pathway. This pathway is initiated by the activation of benzoate to benzoyl-CoA, which is then dearomatized by the key enzyme benzoyl-CoA reductase (BCR). The subsequent enzymatic steps lead to the breakdown of the aromatic ring and the formation of central metabolites. The substitution of a hydrogen atom with fluorine on the aromatic ring, as in this compound, can profoundly influence the efficiency and outcome of this metabolic cascade.

Quantitative Comparison of Enzyme Activity

The initial and rate-limiting step in the anaerobic metabolism of these compounds is the reductive dearomatization catalyzed by benzoyl-CoA reductase (BCR). The substitution of fluorine at the meta-position of the benzoyl-CoA molecule has a discernible impact on the enzyme's catalytic efficiency.

A study on a versatile Class I benzoyl-CoA reductase from Thauera chlorobenzoica (MBRTcl) demonstrated its activity towards a range of substituted benzoyl-CoA analogues. The relative activity of this enzyme with this compound was compared to its activity with the natural substrate, benzoyl-CoA.

SubstrateEnzyme SourceRelative Activity (%)Reference
Benzoyl-CoAThauera chlorobenzoica (MBRTcl)100[1]
This compoundThauera chlorobenzoica (MBRTcl)45[1]
3-Chlorobenzoyl-CoAThauera chlorobenzoica (MBRTcl)110[1]
3-Methylbenzoyl-CoAThauera chlorobenzoica (MBRTcl)130[1]

Table 1: Relative activity of MBRTcl with benzoyl-CoA and its 3-substituted analogues. The activity with benzoyl-CoA was set to 100%.

As shown in Table 1, the presence of a fluorine atom at the 3-position reduces the relative activity of MBRTcl to 45% compared to benzoyl-CoA[1]. This suggests that the electron-withdrawing nature of the fluorine substituent at the meta-position may influence substrate binding or the catalytic mechanism of the reductase. Interestingly, other meta-substituents like chloro and methyl groups resulted in equal or even enhanced activity, highlighting the nuanced effects of different substitutions on enzyme function.

Metabolic Pathways: A Tale of Two Substrates

The metabolic pathways of benzoyl-CoA and this compound diverge significantly after the initial reductive step, primarily due to the presence of the stable carbon-fluorine bond.

The Canonical Benzoyl-CoA Pathway

The anaerobic metabolism of benzoyl-CoA is well-established. Following the ATP-dependent reduction of the aromatic ring by benzoyl-CoA reductase to cyclohexa-1,5-diene-1-carbonyl-CoA, a series of enzymatic reactions involving a hydratase, a dehydrogenase, and a hydrolase lead to the opening of the alicyclic ring, ultimately yielding central metabolites like acetyl-CoA that can enter the tricarboxylic acid (TCA) cycle.

Benzoyl_CoA_Pathway Benzoyl_CoA Benzoyl-CoA Dienoyl_CoA Cyclohexa-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA Reductase Hydroxyenoyl_CoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA Dienoyl_CoA->Hydroxyenoyl_CoA Dienoyl-CoA Hydratase Oxoenoyl_CoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA Hydroxyenoyl_CoA->Oxoenoyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA Oxoenoyl_CoA->Hydroxypimelyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase Central_Metabolism Central Metabolism (e.g., Acetyl-CoA) Hydroxypimelyl_CoA->Central_Metabolism β-oxidation-like steps

Figure 1. Anaerobic metabolic pathway of benzoyl-CoA.

The Metabolism of this compound: The Defluorination Challenge

The metabolism of this compound introduces the critical step of defluorination. The robust nature of the C-F bond necessitates specific enzymatic machinery for its cleavage. Evidence suggests two potential mechanisms for defluorination in the context of fluorinated benzoyl-CoA analogues.

One proposed mechanism involves the direct defluorination by benzoyl-CoA reductase itself during the reductive dearomatization process. This is thought to occur through a Birch-like reduction mechanism, where the addition of electrons to the aromatic ring facilitates the elimination of the fluoride ion.

Alternatively, and as demonstrated in the metabolism of 2-fluorobenzoate, defluorination can occur downstream of the initial reduction. In this scenario, the fluorinated dienoyl-CoA product of BCR is acted upon by other enzymes of the benzoyl-CoA pathway, such as enoyl-CoA hydratases/hydrolases, which catalyze the cleavage of the C-F bond. These enzymes can facilitate the formation of unstable intermediates that spontaneously release fluoride.

For this compound, it is plausible that after its reduction to a fluorinated cyclohexa-1,5-diene-1-carbonyl-CoA analogue, subsequent enzymes in the pathway are responsible for the cleavage of the C-F bond, leading to intermediates that can then be processed similarly to the canonical benzoyl-CoA pathway.

Fluorobenzoyl_CoA_Pathway F_Benzoyl_CoA This compound F_Dienoyl_CoA 3-Fluorocyclohexa-1,5-diene- 1-carbonyl-CoA F_Benzoyl_CoA->F_Dienoyl_CoA Benzoyl-CoA Reductase Defluorination Defluorination Step (Enzymatic or Spontaneous) F_Dienoyl_CoA->Defluorination Downstream Enzymes (e.g., Hydratases) Non_F_Intermediate Non-fluorinated Intermediate Defluorination->Non_F_Intermediate Central_Metabolism Central Metabolism Non_F_Intermediate->Central_Metabolism Further processing

Figure 2. Proposed metabolic pathway for this compound.

Experimental Protocols

Spectrophotometric Assay for Benzoyl-CoA Reductase Activity

This assay measures the activity of benzoyl-CoA reductase by monitoring the oxidation of a low-potential electron donor, such as reduced methyl viologen or Ti(III) citrate, which is coupled to the reduction of the benzoyl-CoA analogue.

Materials:

  • Anaerobic cuvettes

  • Spectrophotometer

  • Anaerobic glove box or chamber

  • Purified benzoyl-CoA reductase

  • Benzoyl-CoA or this compound solution

  • ATP solution

  • MgCl₂ solution

  • Reduced methyl viologen or Ti(III) citrate solution

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

Procedure:

  • Prepare all solutions and the spectrophotometer within an anaerobic environment to prevent inactivation of the oxygen-sensitive enzyme.

  • In an anaerobic cuvette, prepare the reaction mixture containing the assay buffer, MgCl₂, ATP, and the electron donor.

  • Add the purified benzoyl-CoA reductase to the mixture and incubate for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the substrate (benzoyl-CoA or this compound).

  • Monitor the decrease in absorbance at a specific wavelength corresponding to the oxidation of the electron donor (e.g., 578 nm for methyl viologen).

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron donor.

UPLC-MS/MS Analysis of Reaction Products

This method is used to identify and quantify the products of the enzymatic reaction, including the dearomatized CoA esters and any defluorinated intermediates.

Materials:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • C18 reverse-phase column

  • Mobile phase A: e.g., 10 mM ammonium acetate in water, pH 6.8

  • Mobile phase B: e.g., Acetonitrile

  • Reaction samples quenched with a suitable solvent (e.g., methanol or acetonitrile)

Procedure:

  • Quench the enzymatic reaction at different time points.

  • Centrifuge the samples to remove precipitated protein.

  • Inject the supernatant onto the UPLC system.

  • Separate the components using a gradient of mobile phase B.

  • Detect the eluting compounds using the MS/MS detector in either positive or negative ion mode.

  • Identify the products by comparing their retention times and mass spectra (including parent and fragment ions) with those of authentic standards or by high-resolution mass analysis to determine their elemental composition.

Experimental_Workflow cluster_Enzyme_Assay Enzymatic Reaction cluster_Analysis Product Analysis cluster_Spectrophotometry Activity Measurement Enzyme Purified Benzoyl-CoA Reductase Reaction_Mix Reaction Mixture Enzyme->Reaction_Mix Substrate Benzoyl-CoA or This compound Substrate->Reaction_Mix Cofactors ATP, Mg2+, Electron Donor Cofactors->Reaction_Mix Quenching Quench Reaction Reaction_Mix->Quenching Spectro Spectrophotometry Reaction_Mix->Spectro UPLC UPLC Separation Quenching->UPLC MSMS MS/MS Detection UPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis Activity_Calc Calculate Activity Spectro->Activity_Calc

Figure 3. Experimental workflow for comparing the enzymatic metabolism.

Conclusion

The enzymatic metabolism of this compound presents a fascinating case study in the influence of halogenation on biological processes. While the core enzymatic machinery of the benzoyl-CoA pathway can process this fluorinated analogue, the efficiency of the initial reductive step is diminished. Furthermore, the metabolic fate of this compound is critically dependent on the enzymatic cleavage of the highly stable C-F bond, a step not required for the metabolism of benzoyl-CoA. Further research, particularly detailed kinetic studies and elucidation of the complete downstream pathway, will provide a more comprehensive understanding of the biotransformation of this and other fluorinated aromatic compounds. This knowledge is invaluable for applications in drug development, bioremediation, and synthetic biology.

References

A Head-to-Head Battle: Kinetic Comparison of Fluorobenzoyl-CoA Isomers as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding how the subtle placement of a fluorine atom on a benzoyl-CoA molecule can impact its interaction with enzymes is critical for rational drug design and metabolic pathway analysis. This guide provides an objective comparison of the kinetic parameters of 2-, 3-, and 4-fluorobenzoyl-CoA as substrates for a key enzyme in anaerobic aromatic metabolism, supported by experimental data and detailed protocols.

The enzymatic processing of fluorinated aromatic compounds is a cornerstone of xenobiotic metabolism and has significant implications for the development of fluorinated drugs. The position of the fluorine substituent on the benzoyl ring can dramatically alter the substrate's electronic properties and steric profile, thereby influencing its recognition and turnover by enzymes. This comparison focuses on the kinetic performance of 2-fluorobenzoyl-CoA, 3-fluorobenzoyl-CoA, and 4-fluorobenzoyl-CoA with a promiscuous class I benzoyl-CoA reductase (BCR).

Data Presentation: Unveiling the Kinetic Landscape

A study on a catalytically versatile benzoyl-CoA reductase (MBRTcl) from Thauera chlorobenzoica provides a direct kinetic comparison of the three fluorobenzoyl-CoA isomers. The key kinetic parameters are summarized in the table below, offering a clear snapshot of how the fluorine position impacts enzyme efficiency.

SubstrateSpecific Activity (nmol min-1 mg-1)Apparent Km (µM)kcat/Km (M-1 s-1)
2-Fluorobenzoyl-CoA 102668.5 x 103
This compound 12--
4-Fluorobenzoyl-CoA 7--

Data sourced from a study on a catalytically versatile benzoyl-CoA reductase (MBRTcl)[1]. Note: Km and kcat/Km values were not determined for the 3- and 4-fluoro isomers in this study, likely due to their low turnover rates.

The data clearly indicates that the 2-fluorobenzoyl-CoA isomer is a significantly better substrate for this particular benzoyl-CoA reductase compared to its 3- and 4-fluoro counterparts. The specific activity for 2-fluorobenzoyl-CoA is approximately 8.5 to 14.5 times higher than that of the 3- and 4-fluoro isomers, respectively. The determination of the apparent Km and the specificity constant for 2-fluorobenzoyl-CoA further underscores its superior binding and catalytic turnover.

Experimental Protocols: A Guide to Kinetic Analysis

The following is a detailed methodology for the key experiments cited in the kinetic comparison of fluorobenzoyl-CoA substrates with benzoyl-CoA reductase.

Enzyme Activity Assay for Benzoyl-CoA Reductase

This spectrophotometric assay measures the ATP-dependent reduction of fluorobenzoyl-CoA analogues.

Materials:

  • Purified benzoyl-CoA reductase (MBRTcl)

  • 2-, 3-, or 4-Fluorobenzoyl-CoA (substrate)

  • ATP solution

  • MgCl₂

  • Dithiothreitol (DTT)

  • Titanium(III) citrate (reducing agent)

  • Anaerobic cuvettes

  • Spectrophotometer

Procedure:

  • All manipulations are performed under strictly anaerobic conditions in an anaerobic chamber.

  • The standard assay mixture (1 ml) contains 100 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 2 mM DTT, 2 mM ATP, and 0.2 mM Ti(III) citrate.

  • The reaction is initiated by the addition of the respective fluorobenzoyl-CoA substrate (typically in the micromolar range).

  • The oxidation of Ti(III) citrate is monitored by the decrease in absorbance at a specific wavelength (e.g., 450 nm).

  • The specific activity is calculated from the initial linear rate of the reaction, using the molar extinction coefficient of Ti(III) citrate.

  • For the determination of apparent Km and Vmax, the concentration of the fluorobenzoyl-CoA substrate is varied while keeping all other components constant. The data is then fitted to the Michaelis-Menten equation.

Mandatory Visualizations

Logical Relationship of Substrate Structure to Enzyme Kinetics

The following diagram illustrates how the position of the fluorine atom on the benzoyl-CoA ring influences the kinetic outcome of the enzymatic reaction.

G Impact of Fluorine Position on Benzoyl-CoA Reductase Kinetics 2-F-BzCoA 2-Fluorobenzoyl-CoA Binding Active Site Binding 2-F-BzCoA->Binding High_Activity High Specific Activity (Efficient Substrate) 3-F-BzCoA This compound 3-F-BzCoA->Binding Low_Activity Low Specific Activity (Poor Substrate) 4-F-BzCoA 4-Fluorobenzoyl-CoA 4-F-BzCoA->Binding Turnover Catalytic Turnover Binding->Turnover Turnover->High_Activity Favorable Turnover->Low_Activity Unfavorable

Caption: Impact of fluorine position on enzyme kinetics.

Experimental Workflow for Kinetic Comparison

This diagram outlines the systematic process for comparing the kinetic parameters of the three fluorobenzoyl-CoA isomers.

G Workflow for Kinetic Comparison of Fluorobenzoyl-CoA Isomers Start Start Substrate_Prep Prepare 2-, 3-, and 4- Fluorobenzoyl-CoA Start->Substrate_Prep Enzyme_Purification Purify Benzoyl-CoA Reductase Start->Enzyme_Purification Assay_Setup Set Up Anaerobic Spectrophotometric Assay Substrate_Prep->Assay_Setup Enzyme_Purification->Assay_Setup Kinetic_Measurements Measure Initial Reaction Rates at Varying Substrate Concentrations Assay_Setup->Kinetic_Measurements Data_Analysis Fit Data to Michaelis-Menten Equation Kinetic_Measurements->Data_Analysis Determine_Params Determine Km, Vmax, and kcat/Km Data_Analysis->Determine_Params Comparison Compare Kinetic Parameters of the Three Isomers Determine_Params->Comparison End End Comparison->End

Caption: Experimental workflow for kinetic analysis.

References

A Comparative Guide to the Substrate Specificity of Benzoyl-CoA Reductase for Halogenated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of benzoyl-CoA reductase (BCR), a key enzyme in the anaerobic degradation of aromatic compounds, with a focus on its activity towards halogenated analogs. The information presented herein is compiled from experimental data to support research and development in fields such as bioremediation and drug metabolism.

Introduction to Benzoyl-CoA Reductase

Benzoyl-CoA reductase (BCR) is a crucial enzyme in the anaerobic metabolism of aromatic compounds, catalyzing the ATP-dependent dearomatization of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA[1][2][3][4]. This reaction is a biological equivalent of the Birch reduction and is central to the breakdown of a wide variety of aromatic molecules in anoxic environments[5]. The enzyme, typically a heterotetramer, is highly oxygen-sensitive and contains iron-sulfur clusters essential for its catalytic activity. Understanding the substrate specificity of BCR is vital for applications in bioremediation of halogenated aromatic pollutants and for predicting the metabolic fate of aromatic drug candidates in the gut microbiome.

Comparative Performance with Halogenated Analogs

The substrate range of benzoyl-CoA reductases has been investigated, revealing a variable tolerance for substitutions on the benzene ring. While the native substrate is benzoyl-CoA, certain analogs, including halogenated ones, can be reduced, albeit often at different rates.

Below is a summary of the available quantitative data on the relative activities of two different Class I benzoyl-CoA reductases with various halogenated and other substituted benzoyl-CoA analogs.

Data Presentation: Relative Activity of Benzoyl-CoA Reductase Analogs

Substrate AnalogEnzyme SourceRelative Activity (%)Reference
Benzoyl-CoAMBRTcl100
4-Fluorobenzoyl-CoAMBRTcl118
4-Chlorobenzoyl-CoAMBRTcl112 (reductive dechlorination)
3-Chlorobenzoyl-CoAMBRTcl155
3-Methylbenzoyl-CoAMBRTcl148
4-Methylbenzoyl-CoAMBRTcl128
Benzoyl-CoABCRTar100
2-Fluorobenzoyl-CoABCRTar160
3-Fluorobenzoyl-CoABCRTar80
4-Fluorobenzoyl-CoABCRTar20
2-Chlorobenzoyl-CoABCRTar100

*MBRTcl: Recombinant 3-methylbenzoyl-CoA reductase from Thauera chlorobenzoica. *BCRTar: Benzoyl-CoA reductase from Thauera aromatica.

Observations:

  • The 3-methylbenzoyl-CoA reductase from T. chlorobenzoica (MBRTcl) exhibits a broad substrate tolerance, showing comparable or even higher activity with several para- and meta-substituted analogs compared to benzoyl-CoA.

  • Notably, MBRTcl can catalyze the reductive dechlorination of 4-chlorobenzoyl-CoA to benzoyl-CoA.

  • The benzoyl-CoA reductase from T. aromatica (BCRTar) also processes halogenated analogs. The position of the halogen substituent significantly impacts the reaction rate, with ortho-substitution being more favorable for both fluoro- and chloro-analogs in this particular enzyme.

Experimental Protocols

This section details the methodologies for key experiments related to determining the substrate specificity of benzoyl-CoA reductase.

Synthesis of Halogenated Benzoyl-CoA Analogs

Halogenated benzoyl-CoA analogs can be synthesized from the corresponding halogenated benzoic acids. The general procedure involves the activation of the carboxylic acid to a more reactive species, followed by reaction with coenzyme A.

Example Protocol for 4-Fluorobenzoyl-CoA Synthesis:

  • Activation of 4-Fluorobenzoic Acid: 4-Fluorobenzoic acid is converted to its corresponding acid chloride, 4-fluorobenzoyl chloride. This can be achieved by reacting 4-fluorobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.

  • Thioesterification: The resulting 4-fluorobenzoyl chloride is then reacted with the thiol group of coenzyme A in a suitable buffer (e.g., bicarbonate buffer, pH 8.0) to form the thioester bond, yielding 4-fluorobenzoyl-CoA.

  • Purification: The synthesized 4-fluorobenzoyl-CoA is purified using techniques such as high-performance liquid chromatography (HPLC).

Heterologous Expression and Purification of Benzoyl-CoA Reductase

Recombinant production of BCR is often challenging due to its oxygen sensitivity and the requirement for iron-sulfur cluster assembly. The following is a general workflow based on the successful expression of MBRTcl in E. coli.

  • Gene Cloning: The genes encoding the subunits of the desired BCR are cloned into a suitable expression vector. A tag, such as a His-tag or Strep-tag, can be added to one of the subunits to facilitate purification.

  • Anaerobic Expression: The expression host (e.g., E. coli) is grown under strictly anaerobic conditions to ensure the proper formation of the oxygen-labile iron-sulfur clusters.

  • Cell Lysis: Cells are harvested and lysed under anaerobic conditions, typically within an anaerobic chamber.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is applied to an affinity chromatography column corresponding to the tag used (e.g., Ni-NTA for His-tag, Strep-Tactin for Strep-tag).

  • Further Purification: If necessary, further purification steps such as ion-exchange or size-exclusion chromatography can be performed, always maintaining anaerobic conditions.

Benzoyl-CoA Reductase Activity Assay

The activity of BCR can be determined using a spectrophotometric assay that monitors the oxidation of an artificial electron donor.

Continuous Spectrophotometric Assay:

  • Principle: The assay measures the decrease in absorbance of a reduced artificial electron donor, such as reduced methyl viologen or Ti(III) citrate, as it is oxidized by the enzyme in the presence of the benzoyl-CoA analog and ATP.

  • Reaction Mixture:

    • Anaerobic buffer (e.g., Tris-HCl or MOPS)

    • Mg-ATP

    • An ATP-regenerating system (e.g., creatine phosphate and creatine kinase)

    • Reduced electron donor (e.g., 0.5 mM dithionite-reduced methyl viologen)

    • Purified benzoyl-CoA reductase

    • Benzoyl-CoA analog (substrate)

  • Procedure:

    • The assay is performed in an anaerobic cuvette sealed with a rubber stopper.

    • All components except the substrate are mixed in the cuvette inside an anaerobic chamber.

    • A baseline absorbance is recorded at a specific wavelength (e.g., 578 nm for methyl viologen).

    • The reaction is initiated by injecting the substrate solution.

    • The decrease in absorbance over time is monitored.

    • The specific activity is calculated using the molar extinction coefficient of the electron donor. The apparent Km for benzoyl-CoA with the T. aromatica enzyme was determined to be 15 µM under specific assay conditions.

Mandatory Visualizations

Anaerobic Benzoyl-CoA Degradation Pathway

The following diagram illustrates the central role of benzoyl-CoA reductase in the anaerobic degradation pathway of aromatic compounds.

Anaerobic_Benzoyl_CoA_Pathway Aromatic_Compounds Aromatic Compounds (e.g., Benzoate, Toluene) Ligase Ligases Aromatic_Compounds->Ligase Benzoyl_CoA Benzoyl-CoA BCR Benzoyl-CoA Reductase (BCR) Benzoyl_CoA->BCR Dienoyl_CoA Cyclohexa-1,5-diene- 1-carbonyl-CoA Other_Enzymes Other Enzymes Dienoyl_CoA->Other_Enzymes Downstream Downstream Metabolism (β-oxidation like steps) Acetyl_CoA Acetyl-CoA + CO2 Downstream->Acetyl_CoA BCR->Dienoyl_CoA 2e- 2 ATP -> 2 ADP + 2 Pi Ligase->Benzoyl_CoA ATP -> AMP + PPi Other_Enzymes->Downstream Experimental_Workflow cluster_synthesis Substrate Preparation cluster_enzyme Enzyme Preparation cluster_assay Activity Assay Halogenated_Acid Halogenated Benzoic Acid CoA_Ester Halogenated Benzoyl-CoA Halogenated_Acid->CoA_Ester CoA-SH Assay Spectrophotometric Assay CoA_Ester->Assay Expression Heterologous Expression (anaerobic) Purification Purification (anaerobic) Expression->Purification Purification->Assay Data_Analysis Data Analysis (Relative Activity, Km, Vmax) Assay->Data_Analysis

References

comparative analysis of 3-Fluorobenzoyl-CoA degradation in different microbial strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial degradation of halogenated aromatic compounds is a cornerstone of bioremediation and a source of novel biocatalysts for the pharmaceutical and chemical industries. Among these, 3-Fluorobenzoyl-CoA stands as a key intermediate in the breakdown of 3-fluorobenzoate, a compound structurally analogous to many industrial chemicals and pharmaceutical precursors. Understanding the comparative efficacy of different microbial strains in degrading this molecule is crucial for harnessing their full potential. This guide provides a detailed comparative analysis of this compound degradation pathways and the enzymatic activities in three well-studied microbial genera: Thauera, Rhodopseudomonas, and Azoarcus.

Comparative Degradation Pathways

Microbial degradation of benzoyl-CoA and its halogenated analogs proceeds through distinct anaerobic and aerobic pathways. While direct comparative studies on whole-cell degradation rates of this compound are limited, analysis of the key enzymes reveals significant differences in their ability to process this fluorinated substrate.

Anaerobic Degradation: In anaerobic bacteria like Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris, the degradation of benzoyl-CoA is initiated by the activation of benzoate to benzoyl-CoA by benzoate-CoA ligase. The central step is the ATP-dependent reduction of the aromatic ring by benzoyl-CoA reductase, a key enzyme that overcomes the high activation energy of dearomatization[1][2].

Thauera aromatica utilizes a benzoyl-CoA reductase that reduces the aromatic ring to cyclohexa-1,5-diene-1-carbonyl-CoA. This is followed by hydration and subsequent β-oxidation-like steps to open the ring[1][3].

Rhodopseudomonas palustris also employs a benzoyl-CoA reductase. However, the subsequent steps to ring opening differ slightly from those in Thauera, leading to pimelyl-CoA before further degradation[1].

Aerobic Degradation: In contrast, some bacteria like Azoarcus evansii employ an aerobic pathway for benzoyl-CoA degradation. This pathway begins with the action of benzoyl-CoA oxygenase/reductase, which hydroxylates and reduces the aromatic ring to form 2,3-dihydro-2,3-dihydroxybenzoyl-CoA. This is followed by a non-oxygenolytic ring cleavage.

Quantitative Comparison of Key Enzyme Activities

The ability of a microbial strain to degrade this compound is largely dependent on the substrate specificity of its enzymes, particularly the initial activating enzyme (benzoate-CoA ligase) and the ring-reducing or ring-hydroxylating enzyme. The following tables summarize the available quantitative data on the activity of these enzymes with fluorinated substrates.

Enzyme Microorganism Substrate Km (mM) Vmax (U/mg) Relative Activity (%)
Benzoate-CoA LigaseSyntrophic anaerobic cultureBenzoate0.041.05100
2-Fluorobenzoate0.281.0~95
3-Fluorobenzoate 1.48 0.7 ~67
4-Fluorobenzoate0.320.98~93
Benzoate-CoA Ligase (E1)Pseudomonas sp. (denitrifying)Benzoate--100
2-Fluorobenzoate--13
3-Fluorobenzoate --24
4-Fluorobenzoate--11
2-Aminobenzoate-CoA Ligase (E2)Pseudomonas sp. (denitrifying)2-Aminobenzoate--100
Benzoate--16
2-Fluorobenzoate--53
3-Fluorobenzoate --41
4-Fluorobenzoate--27

Data for the syntrophic culture from. Data for Pseudomonas sp. from, where relative activities are reported.

Enzyme Microorganism Substrate Relative Specific Activity (%) kcat/Km (s-1M-1)
Benzoyl-CoA Reductase (BCRTar)Thauera aromaticaBenzoyl-CoA1001.3 x 105
This compound 70 1.1 x 105
4-Fluorobenzoyl-CoA110.2 x 105
3-Methylbenzoyl-CoA Reductase (MBRTcl)Thauera chlorobenzoicaBenzoyl-CoA1001.4 x 105
This compound 106 2.2 x 105
4-Fluorobenzoyl-CoA1031.5 x 105

Data from.

Signaling Pathways and Experimental Workflows

The degradation pathways for benzoyl-CoA and its fluorinated analog in these microorganisms represent complex enzymatic cascades. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for their analysis.

Anaerobic_Degradation_Thauera cluster_Thauera Anaerobic Degradation in Thauera aromatica 3-Fluorobenzoate 3-Fluorobenzoate This compound This compound 3-Fluorobenzoate->this compound Benzoate-CoA Ligase (ATP, CoA) Cyclohexa-1,5-diene-1-carbonyl-CoA_analog Fluorinated Cyclohexa-1,5-diene- 1-carbonyl-CoA This compound->Cyclohexa-1,5-diene-1-carbonyl-CoA_analog Benzoyl-CoA Reductase (2 ATP, 2e-) Hydrated_Intermediate Hydrated Intermediate Cyclohexa-1,5-diene-1-carbonyl-CoA_analog->Hydrated_Intermediate Hydratase Ring_Cleavage_Products Ring Cleavage Products Hydrated_Intermediate->Ring_Cleavage_Products β-oxidation-like steps Central_Metabolism Central Metabolism Ring_Cleavage_Products->Central_Metabolism

Anaerobic degradation pathway in Thauera aromatica.

Anaerobic_Degradation_Rhodopseudomonas cluster_Rhodopseudomonas Anaerobic Degradation in Rhodopseudomonas palustris 3-Fluorobenzoate 3-Fluorobenzoate This compound This compound 3-Fluorobenzoate->this compound Benzoate-CoA Ligase (ATP, CoA) Fluorinated_Dienoyl_CoA Fluorinated Dienoyl-CoA This compound->Fluorinated_Dienoyl_CoA Benzoyl-CoA Reductase (2 ATP, 2e-) Fluorinated_Cyclohexenoyl_CoA Fluorinated Cyclohex-1-ene- 1-carbonyl-CoA Fluorinated_Dienoyl_CoA->Fluorinated_Cyclohexenoyl_CoA Reductase Pimelyl_CoA_analog Fluorinated Pimelyl-CoA Fluorinated_Cyclohexenoyl_CoA->Pimelyl_CoA_analog Ring opening steps Central_Metabolism Central Metabolism Pimelyl_CoA_analog->Central_Metabolism

Anaerobic degradation pathway in Rhodopseudomonas palustris.

Aerobic_Degradation_Azoarcus cluster_Azoarcus Aerobic Degradation in Azoarcus evansii 3-Fluorobenzoate 3-Fluorobenzoate This compound This compound 3-Fluorobenzoate->this compound Benzoate-CoA Ligase (ATP, CoA) Dihydroxylated_Intermediate Fluorinated 2,3-dihydro- 2,3-dihydroxybenzoyl-CoA This compound->Dihydroxylated_Intermediate Benzoyl-CoA Oxygenase/Reductase (O2, NADPH) Ring_Cleavage_Product Ring Cleavage Product Dihydroxylated_Intermediate->Ring_Cleavage_Product Dihydrodiol Lyase Central_Metabolism Central Metabolism Ring_Cleavage_Product->Central_Metabolism

Aerobic degradation pathway in Azoarcus evansii.

Experimental_Workflow cluster_workflow General Experimental Workflow Microbial_Culture Microbial Strain Cultivation (Anaerobic/Aerobic with Substrate) Cell_Harvesting Cell Harvesting and Lysis Microbial_Culture->Cell_Harvesting Cell_Free_Extract Preparation of Cell-Free Extract Cell_Harvesting->Cell_Free_Extract Enzyme_Assay Enzyme Activity Assays (Spectrophotometric/HPLC) Cell_Free_Extract->Enzyme_Assay Protein_Purification Enzyme Purification (Chromatography) Cell_Free_Extract->Protein_Purification Metabolite_ID Metabolite Identification (LC-MS/NMR) Enzyme_Assay->Metabolite_ID Kinetic_Analysis Enzyme Kinetics Analysis (Km, Vmax) Protein_Purification->Kinetic_Analysis

References

Validation of 3-Fluorobenzoyl-CoA as a Specific Probe for Long-Chain Acyl-CoA Synthetase (ACSL): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Fluorobenzoyl-CoA and other common probes used to investigate the activity of Long-Chain Acyl-CoA Synthetase (ACSL), a key enzyme family in fatty acid metabolism. The activation of long-chain fatty acids by ACSLs is a critical step for their subsequent involvement in major cellular processes such as β-oxidation and the synthesis of complex lipids.[1][2] The deregulation of ACSL activity has been implicated in various diseases, including cancer and metabolic disorders, making the development and validation of specific probes for these enzymes a crucial area of research.[1][3]

This document outlines the experimental data and protocols for evaluating the specificity and performance of this compound in comparison to established alternatives, including the well-characterized inhibitor Triacsin C, fluorescent fatty acid analogs, and activity-based probes.

Comparative Analysis of Probes for ACSL

The ideal probe for studying enzyme activity should exhibit high specificity and affinity for the target enzyme, allowing for sensitive and accurate measurement of its function. Below is a summary of the quantitative data for this compound and its alternatives.

Probe/InhibitorType of ProbeTarget Enzyme(s)Affinity/Inhibitory ConcentrationKey AdvantagesKey Limitations
This compound Substrate AnalogPutative: Acyl-CoA SynthetasesData not available in the public domain.Potentially useful for probing the active site specificity of ACSLs due to its structural similarity to acyl-CoAs.Lacks the long fatty acid chain characteristic of ACSL substrates; specificity and affinity for ACSLs are not established.
Triacsin C Competitive InhibitorACSL1, ACSL3, ACSL4[1]IC₅₀ ≈ 6.3 µM (in Raji cells)Potent and well-characterized inhibitor; useful for functional studies of ACSL inhibition in cells.Not isoform-specific; can be toxic to cells at higher concentrations.
BODIPY-Fatty Acids Fluorescent Substrate AnalogLong-Chain Acyl-CoA SynthetasesQualitative (fluorescence intensity)Enables real-time visualization of fatty acid uptake and metabolism in living cells.Indirect measure of ACSL activity; fluorescence can be influenced by the cellular environment.
Fatty Acyl Sulfonyl Fluoride Activity-Based Probe (ABP)Fatty Acid-Associated Proteins (including Serine Hydrolases)Covalent modificationAllows for direct profiling of enzyme activity and covalent labeling of active sites.May not be specific to a single enzyme and can label other proteins with reactive serine or tyrosine residues.
Radiolabeled Fatty Acids (e.g., [¹⁴C]Palmitate) SubstrateLong-Chain Acyl-CoA SynthetasesUsed to determine Kₘ and VₘₐₓGold standard for quantitative enzyme kinetics; highly sensitive.Requires handling of radioactive materials; not suitable for in-vivo imaging.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and validation of findings.

This protocol is adapted from methodologies used to measure ACSL activity in cell lysates and tissue homogenates.

  • Preparation of Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize the cell pellet in a suitable buffer (e.g., KMSH buffer containing protease inhibitors).

    • Determine the protein concentration of the lysate using a BCA assay.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 8 mM MgCl₂

      • 150 mM KCl

      • 5 mM DTT

      • 0.1% Triton X-100

      • 0.5 mM Coenzyme A (CoA)

      • 10 mM ATP

      • 100 mM Tris-HCl buffer (pH 7.8)

      • 0.05 mM [³H]palmitate or [¹⁴C]palmitate

  • Enzyme Reaction:

    • Add approximately 20 µg of protein lysate to the reaction mixture.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding Dole's solution (isopropanol:heptane:1M H₂SO₄, 40:10:1 v/v/v).

  • Extraction and Quantification:

    • Perform sequential washes of the organic phase with heptane and water to remove unreacted fatty acids.

    • Measure the radioactivity of the organic phase containing the formed [³H]palmitoyl-CoA or [¹⁴C]palmitoyl-CoA using a scintillation counter.

    • Express ACSL activity as nmol of acyl-CoA formed per minute per mg of protein.

This protocol describes the use of fluorescent fatty acid analogs to monitor fatty acid uptake and accumulation in living cells.

  • Cell Culture:

    • Plate cells in a suitable format for microscopy or flow cytometry (e.g., glass-bottom dishes or 96-well plates).

  • Preparation of BODIPY-Fatty Acid Solution:

    • Prepare a 10 µM solution of BODIPY-C12 in a suitable buffer (e.g., M199-HEPES) containing 0.1% fatty acid-free bovine serum albumin (BSA).

  • Inhibition (Optional):

    • To investigate the role of ACSL, pre-incubate cells with an inhibitor such as Triacsin C for 1 hour before adding the BODIPY-fatty acid.

  • Fatty Acid Uptake:

    • Add the BODIPY-C12 solution to the cells and incubate for a desired time course (e.g., 0-30 minutes).

  • Imaging and Quantification:

    • For microscopy, wash the cells with PBS and image using a confocal microscope with appropriate filter sets for the BODIPY fluorophore.

    • For flow cytometry, detach the cells and analyze the fluorescence intensity.

    • Quantify the uptake by measuring the fluorescence intensity per cell or the number of fluorescent lipid droplets formed.

This protocol is based on commercially available assay kits that provide a non-radioactive method for measuring ACSL activity.

  • Sample Preparation:

    • Prepare cell or tissue lysates as described in Protocol 1.

  • Reaction Setup:

    • Prepare a reaction mix according to the kit manufacturer's instructions, which typically includes an ACS substrate, enzyme mix, developer, and a fluorescent probe.

    • Add the sample to a 96-well plate.

    • Add the reaction mix to initiate the reaction.

  • Measurement:

    • Incubate the plate at the recommended temperature (e.g., 37°C).

    • Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode using a microplate reader.

  • Data Analysis:

    • Calculate the ACSL activity based on the rate of fluorescence increase, using a standard curve generated with a known concentration of the fluorescent product (e.g., H₂O₂).

Visualizing the Role of ACSL and its Probes

The following diagrams illustrate the fatty acid activation pathway and the mechanism of action of different probes.

FattyAcidActivation FA Fatty Acid (extracellular) FA_mem Fatty Acid (intracellular) FA->FA_mem Transport ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FA_mem->ACSL AcylCoA Fatty Acyl-CoA ACSL->AcylCoA AMP_PPi AMP + PPi ACSL->AMP_PPi BetaOx β-Oxidation AcylCoA->BetaOx LipidSyn Lipid Synthesis (e.g., Triglycerides) AcylCoA->LipidSyn ATP ATP ATP->ACSL CoA CoA-SH CoA->ACSL

Caption: Fatty Acid Activation Pathway Catalyzed by ACSL.

ProbeMechanisms cluster_probes Probes for ACSL Probe_3FB This compound (Substrate Analog?) ACSL_site ACSL Active Site Probe_3FB->ACSL_site Binds? Probe_TC Triacsin C (Competitive Inhibitor) Probe_TC->ACSL_site Binds competitively, Inhibits activity Probe_BODIPY BODIPY-Fatty Acid (Fluorescent Substrate) Probe_BODIPY->ACSL_site Binds and is converted to fluorescent Acyl-CoA Probe_ABP Fatty Acyl Sulfonyl Fluoride (Activity-Based Probe) Probe_ABP->ACSL_site Binds covalently, Labels active enzyme

References

A Researcher's Guide to Comparing Antibody Cross-Reactivity of 3-Fluorobenzoyl-CoA with Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of a putative antibody against 3-Fluorobenzoyl-CoA with other structurally related acyl-CoAs. Due to the absence of publicly available studies directly comparing the cross-reactivity of antibodies for this compound, this document outlines a robust experimental approach, data presentation structure, and the necessary visualizations to guide researchers in performing such a comparative analysis. The methodologies described herein are based on established immunoassay principles for small molecules.

Introduction to Acyl-CoA Antibody Specificity

Acyl-Coenzyme A (acyl-CoA) molecules are central to numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The development of specific antibodies targeting particular acyl-CoAs, such as the synthetic analog this compound, is crucial for various research applications, including targeted drug development and metabolic studies. A critical aspect of antibody validation is determining its specificity, particularly its cross-reactivity with other endogenous or synthetic acyl-CoAs. High cross-reactivity can lead to non-specific signals and inaccurate quantification in immunoassays.

This guide focuses on the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the degree to which an antibody raised against this compound binds to other acyl-CoA molecules.[1][2] For small molecules (haptens) like acyl-CoAs, a competitive immunoassay format is often required because the small size of the analyte prevents the simultaneous binding of two different antibodies, which is necessary for a sandwich ELISA format.[3][4]

Experimental Design and Methodology

A competitive ELISA is the recommended method for evaluating the cross-reactivity of an anti-3-Fluorobenzoyl-CoA antibody.[1] This assay measures the ability of various unlabeled acyl-CoAs (competitors) to compete with a labeled or coated this compound antigen for binding to a limited amount of the specific antibody. The signal generated is inversely proportional to the concentration of the competing acyl-CoA in the sample.

Key Experimental Protocol: Competitive ELISA

This protocol outlines the steps to assess the cross-reactivity of an anti-3-Fluorobenzoyl-CoA antibody against a panel of other acyl-CoAs.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-3-Fluorobenzoyl-CoA antibody (primary antibody)

  • This compound-protein conjugate (for coating) or enzyme-labeled this compound

  • A panel of other acyl-CoAs for testing (e.g., Benzoyl-CoA, Acetyl-CoA, Malonyl-CoA, Palmitoyl-CoA)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG), if the primary antibody is not labeled

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1-3% BSA in PBS)

  • Assay Diluent (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the coating solution to each well of the microtiter plate.

    • Incubate overnight at 4°C or for 2-4 hours at room temperature.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature or 37°C.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the reference standard (this compound) and the test acyl-CoAs in Assay Diluent.

    • In a separate dilution plate, add 50 µL of each standard or test acyl-CoA dilution.

    • Add 50 µL of the diluted anti-3-Fluorobenzoyl-CoA antibody (at a pre-determined optimal concentration) to each well containing the standard or test acyl-CoA.

    • Incubate for 1-2 hours at room temperature to allow the antibody to bind to the free acyl-CoAs.

    • Transfer 100 µL of the antibody-acyl-CoA mixtures to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature. During this step, any unbound antibody will bind to the coated antigen.

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • If the primary antibody is not enzyme-labeled, add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Generation and Measurement:

    • Add 100 µL of the Substrate Solution to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis
  • Standard Curve Generation: Plot the absorbance values against the known concentrations of the this compound standard. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • IC50 Determination: For this compound and each competing acyl-CoA, determine the concentration that inhibits 50% of the maximum signal (IC50). This value represents the concentration of the analyte required to displace 50% of the bound labeled antigen.

  • Cross-Reactivity Calculation: The percentage of cross-reactivity for each tested acyl-CoA can be calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of competing acyl-CoA) x 100

Data Presentation

The quantitative data from the cross-reactivity analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Cross-Reactivity of Anti-3-Fluorobenzoyl-CoA Antibody with Various Acyl-CoAs

Competitor Acyl-CoAIC50 (µM)% Cross-Reactivity
This compound Value100%
Benzoyl-CoAValueCalculated Value
Acetyl-CoAValueCalculated Value
Malonyl-CoAValueCalculated Value
Succinyl-CoAValueCalculated Value
Palmitoyl-CoAValueCalculated Value
Oleoyl-CoAValueCalculated Value

Note: Values in this table are placeholders and should be replaced with experimental data.

Visualizations

Diagrams are essential for illustrating complex workflows and concepts. The following diagrams, created using the DOT language, depict the experimental workflow and the principle of antibody cross-reactivity.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A 1. Coat Plate with 3-FB-CoA-Protein Conjugate B 2. Wash Plate A->B C 3. Block Non-specific Sites B->C D 4. Wash Plate C->D E 5. Incubate Antibody with Free Acyl-CoA (Competitor) D->E F 6. Add Mixture to Coated Plate E->F G 7. Wash Unbound Antibody F->G H 8. Add Enzyme-conjugated Secondary Antibody G->H I 9. Wash Plate H->I J 10. Add Substrate I->J K 11. Add Stop Solution J->K L 12. Read Absorbance K->L G cluster_specific High Specificity cluster_crossreactive Cross-Reactivity Antibody1 Antibody Antigen1 This compound Antibody1->Antigen1 Binds OtherAcylCoA1 Other Acyl-CoA Antibody1->OtherAcylCoA1 No Binding Antibody2 Antibody Antigen2 This compound Antibody2->Antigen2 Binds OtherAcylCoA2 Other Acyl-CoA Antibody2->OtherAcylCoA2 Binds

References

Halogenated Benzoyl-CoA Analogs: A Comparative Analysis of Fluorinated and Chlorinated Derivatives in Enzyme-Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fluorinated and chlorinated benzoyl-CoA analogs, focusing on their interactions with key enzymes in anaerobic metabolic pathways. While classically defined inhibitory data such as IC50 values are not extensively documented in existing literature for these specific analogs, this document synthesizes available experimental data on their roles as substrates, which informs our understanding of their potential modulatory effects on enzyme activity. The data presented here is primarily centered on enzymes like Benzoyl-CoA Reductase (BCR), a critical component in the degradation of aromatic compounds.

Comparative Quantitative Data

The following table summarizes the substrate activities of various halogenated benzoyl-CoA analogs with Benzoyl-CoA Reductase from different bacterial sources. The data is presented as relative activity compared to the natural substrate, benzoyl-CoA. This comparison of substrate preference and conversion provides insight into how halogenation at different positions on the benzoyl group influences enzyme interaction.

CompoundEnzyme SourceRelative Activity (%)Observations
Fluorinated Analogs
2-Fluorobenzoyl-CoAThauera aromatica (BCRTar)~75Efficiently reduced
2-Fluorobenzoyl-CoAThauera chlorobenzoica (MBRTcl)~40Reduced, but less preferred than by BCRTar
3-Fluorobenzoyl-CoAThauera aromaticaNot ReportedUndergoes reductive defluorination[1]
4-Fluorobenzoyl-CoARhodopseudomonas palustrisSubstrateUndergoes reductive dehalogenation to form benzoyl-CoA[2]
Chlorinated Analogs
2-Chlorobenzoyl-CoAThauera aromatica (BCRTar)~30Reduced, but at a lower rate than 2-fluoro analog
2-Chlorobenzoyl-CoAThauera chlorobenzoica (MBRTcl)~35Similar activity to BCRTar
3-Chlorobenzoyl-CoAThauera chlorobenzoica (MBRTcl)~100Preferred substrate, similar to benzoyl-CoA
4-Chlorobenzoyl-CoAThauera chlorobenzoica (MBRTcl)~60Efficiently reduced

Experimental Protocols

The data presented above is derived from studies employing specific methodologies to characterize the activity of benzoyl-CoA reductase with halogenated analogs. A generalized experimental protocol is outlined below.

Enzyme Activity Assay for Benzoyl-CoA Reductase

This spectrophotometric assay is designed to measure the rate of reduction of benzoyl-CoA and its analogs by monitoring the oxidation of a low-potential electron donor.

Materials:

  • Purified Benzoyl-CoA Reductase (BCR)

  • Benzoyl-CoA or halogenated analog

  • ATP (Adenosine triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Ti(III) citrate (Titanium (III) citrate) as a reductant

  • Anaerobic cuvettes

  • Spectrophotometer

Procedure:

  • The assay is conducted under strictly anaerobic conditions to prevent the inactivation of the oxygen-sensitive BCR.

  • The reaction mixture is prepared in an anaerobic cuvette and typically contains a suitable buffer (e.g., Tris-HCl), MgCl₂, ATP, and the electron donor Ti(III) citrate.

  • The reaction is initiated by the addition of the benzoyl-CoA analog (substrate).

  • The rate of substrate reduction is monitored by following the oxidation of Ti(III) citrate, which results in a decrease in absorbance at a specific wavelength (e.g., 450 nm).

  • Enzyme activity is calculated from the rate of change in absorbance, using the molar extinction coefficient of the electron donor.

  • Relative activities are determined by comparing the rate of reduction of the halogenated analog to that of the natural substrate, benzoyl-CoA, under identical conditions.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of benzoyl-CoA in anaerobic aromatic degradation and the logical flow of comparing halogenated analogs.

Benzoyl_CoA_Pathway Aromatic_Compounds Aromatic Compounds (e.g., Benzoate) Benzoate_CoA_Ligase Benzoate-CoA Ligase Aromatic_Compounds->Benzoate_CoA_Ligase Halogenated_Benzoates Halogenated Benzoates (Fluoro- or Chloro-) Halogenated_Benzoates->Benzoate_CoA_Ligase Benzoyl_CoA Benzoyl-CoA Benzoate_CoA_Ligase->Benzoyl_CoA Halogenated_Benzoyl_CoA Halogenated Benzoyl-CoA (Fluoro- or Chloro-) Benzoate_CoA_Ligase->Halogenated_Benzoyl_CoA BCR Benzoyl-CoA Reductase (BCR) Benzoyl_CoA->BCR Halogenated_Benzoyl_CoA->BCR Reduced_Products Reduced Products (e.g., Dienoyl-CoA) BCR->Reduced_Products Downstream_Metabolism Downstream Metabolism Reduced_Products->Downstream_Metabolism

Caption: Role of Halogenated Benzoyl-CoA in the Anaerobic Pathway.

Comparison_Workflow cluster_Analogs Test Compounds Fluorinated Fluorinated Benzoyl-CoA Enzyme_Assay Enzyme Activity Assay (e.g., BCR) Fluorinated->Enzyme_Assay Chlorinated Chlorinated Benzoyl-CoA Chlorinated->Enzyme_Assay Data_Collection Collect Quantitative Data (e.g., Relative Activity) Enzyme_Assay->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Determine Effect of Halogenation on Enzyme Interaction Comparison->Conclusion

Caption: Workflow for Comparing Halogenated Benzoyl-CoA Analogs.

Concluding Remarks

The available evidence indicates that both fluorinated and chlorinated benzoyl-CoA analogs act as substrates for key enzymes in anaerobic metabolic pathways, rather than as classical inhibitors. The degree to which these analogs are processed by enzymes like benzoyl-CoA reductase is highly dependent on the specific halogen and its position on the aromatic ring. For instance, the benzoyl-CoA reductase from Thauera chlorobenzoica shows a preference for 3-chlorobenzoyl-CoA, with activity comparable to the natural substrate, benzoyl-CoA. In contrast, fluorinated analogs are also readily processed, often leading to reductive dehalogenation[1][2].

This substrate activity, while not inhibitory in the traditional sense, has significant implications for drug development and bioremediation. The ability of these enzymes to recognize and transform halogenated aromatic compounds is a critical area of study. The "fluorine effect," where fluorination can significantly alter the properties of a molecule and its interaction with an enzyme, is evident in this context[3]. Future research focusing on obtaining kinetic parameters like Kₘ and kₖₐₜ for these halogenated analogs would provide a more complete picture of their enzymatic processing and potential for competitive inhibition.

References

Structural Analysis of Enzyme-Fluorinated Aromatic Acyl-CoA Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and functional aspects of enzyme interactions with fluorinated aromatic acyl-CoA analogs. Due to the limited availability of specific structural data for an enzyme-3-Fluorobenzoyl-CoA complex in the public domain, this guide will focus on a well-characterized model system: the fluoroacetyl-CoA-specific thioesterase (FlK) from Streptomyces cattleya. This enzyme serves as an excellent case study to understand the principles of fluorine-specific molecular recognition. We will draw comparisons to other relevant acyl-CoA binding enzymes to provide a broader context for researchers in drug development and enzymology.

Comparative Analysis of Enzyme-Ligand Interactions

The introduction of a fluorine atom into a ligand can significantly alter its electronic properties and interaction with an enzyme's active site. The following tables summarize the kinetic and thermodynamic data for the interaction of FlK with its fluorinated substrate, fluoroacetyl-CoA, and its non-fluorinated counterpart, acetyl-CoA.

Table 1: Steady-State Kinetic Parameters for FlK with Fluoroacetyl-CoA and Acetyl-CoA

Substratekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Fold Discrimination (kcat/KM)
Fluoroacetyl-CoA390 ± 207.85 x 10⁷1
Acetyl-CoA0.06 ± 0.0012000301.7 x 10⁶

Data compiled from studies on fluoroacetyl-CoA-specific thioesterase (FlK) from Streptomyces cattleya.[1][2]

Table 2: Structural Data for Fluoroacetyl-CoA-Specific Thioesterase (FlK)

PDB IDLigandResolution (Å)Key Active Site Residues
2PTEApo2.3Thr42, His76, Glu50
2PTFAcetate (product)2.0Thr42, His76, Glu50

Structural data for FlK provides insights into the architecture of the active site that confers specificity for the fluorinated substrate.[1]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of the key experimental methods used in the characterization of the enzyme-3-Fluorobenzoyl-CoA complex.

Protein Expression and Purification: The gene encoding the target enzyme is typically cloned into an expression vector (e.g., pET vectors) and transformed into a suitable host strain like E. coli BL21(DE3). Cells are grown in a rich medium such as Luria-Bertani (LB) broth, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The cells are then harvested, lysed, and the protein of interest is purified using a series of chromatographic techniques, often starting with immobilized metal affinity chromatography (IMAC) if a His-tag is used, followed by size-exclusion chromatography to obtain a homogenous protein sample.

Enzyme Kinetics: Enzyme activity is often measured using a continuous spectrophotometric assay. For thioesterases like FlK, the release of the free thiol of Coenzyme A can be monitored by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that absorbs at 412 nm[3]. Kinetic parameters (kcat and KM) are determined by measuring initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation[4].

X-ray Crystallography: To obtain the three-dimensional structure of the enzyme-ligand complex, protein crystals are grown, typically by vapor diffusion in either sitting or hanging drops. The crystals are then cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a known structure of a homologous protein as a search model. The model is then refined against the experimental data to yield the final atomic coordinates.

Visualizing Molecular Interactions and Workflows

Experimental Workflow for Structural and Functional Analysis

The following diagram illustrates a typical workflow for the characterization of an enzyme-ligand complex, from initial gene cloning to final structural and functional analysis.

experimental_workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_analysis Structural & Functional Analysis gene_cloning Gene Cloning into Expression Vector transformation Transformation into E. coli gene_cloning->transformation protein_expression Protein Overexpression transformation->protein_expression cell_lysis Cell Lysis protein_expression->cell_lysis imac IMAC cell_lysis->imac sec Size-Exclusion Chromatography imac->sec kinetics Enzyme Kinetics (DTNB Assay) sec->kinetics crystallography X-ray Crystallography sec->crystallography structure_determination Structure Determination & Refinement crystallography->structure_determination

Caption: A generalized workflow for the structural and functional characterization of an enzyme.

Proposed Catalytic Mechanism of a Thioesterase

This diagram depicts a plausible catalytic mechanism for a thioesterase like FlK, involving a catalytic triad.

catalytic_mechanism ES E + S (Enzyme-Substrate Complex) Int1 Tetrahedral Intermediate 1 ES->Int1 Nucleophilic Attack by Ser/Cys/Thr AcylE Acyl-Enzyme Intermediate + CoA-SH Int1->AcylE Collapse of Intermediate Int2 Tetrahedral Intermediate 2 AcylE->Int2 Hydrolysis (Water Attack) EP E + P (Enzyme-Product Complex) Int2->EP Release of Product

Caption: A simplified representation of a covalent catalytic mechanism for a thioesterase.

Conclusion

The detailed structural and functional analysis of the fluoroacetyl-CoA-specific thioesterase (FlK) provides a valuable framework for understanding how enzymes achieve specificity for fluorinated ligands. The dramatic 10⁶-fold discrimination between fluoroacetyl-CoA and acetyl-CoA highlights the significant impact of a single fluorine atom on molecular recognition and catalysis. While a crystal structure for an enzyme specifically in complex with 3-Fluorobenzoyl-CoA is not yet publicly available, the principles derived from the study of FlK and other acyl-CoA utilizing enzymes offer crucial insights for researchers in drug design and enzymology. The methodologies and comparative data presented in this guide can aid in the design of future experiments aimed at elucidating the structural basis of enzyme interactions with other fluorinated aromatic acyl-CoA compounds.

References

A Comparative Analysis of the Metabolic Fate of 3-Fluorobenzoyl-CoA and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the metabolic pathways, enzymatic kinetics, and microbial degradation of 2-, 3-, and 4-fluorobenzoyl-CoA reveals significant differences in their biological processing. This guide provides a comparative assessment for researchers, scientists, and drug development professionals, supported by experimental data, to elucidate the distinct metabolic fates of these isomers.

The introduction of a fluorine atom onto the benzoyl-CoA molecule creates three structural isomers—2-fluorobenzoyl-CoA, 3-fluorobenzoyl-CoA, and 4-fluorobenzoyl-CoA—each exhibiting a unique metabolic journey within biological systems. The position of the fluorine atom profoundly influences the substrate specificity and catalytic efficiency of the enzymes involved in their degradation, as well as the overall metabolic pathways utilized by microorganisms. Understanding these differences is critical for applications in drug design, bioremediation, and synthetic biology.

Aerobic vs. Anaerobic Degradation Strategies

Microorganisms employ distinct strategies for the breakdown of fluorobenzoyl-CoA isomers depending on the presence or absence of oxygen.

Aerobic Metabolism: In the presence of oxygen, the degradation of fluorobenzoates is typically initiated by dioxygenase enzymes. For 3-fluorobenzoate, two primary aerobic pathways have been identified. One pathway begins with a 1,2-dioxygenation step, while the other, more productive route, starts with 1,6-dioxygenation to avoid the accumulation of toxic intermediates. The metabolism of 4-fluorobenzoate can proceed through the formation of 4-fluorocatechol or via a novel pathway involving 4-hydroxybenzoate and 3,4-dihydroxybenzoate. Some bacterial strains, such as Alcaligenes sp., have demonstrated the ability to degrade all three monofluorobenzoate isomers.

Anaerobic Metabolism: Under anoxic conditions, the central strategy for aromatic compound degradation revolves around the action of benzoyl-CoA reductase (BCR). This key enzyme catalyzes the dearomatization of the benzoyl-CoA ring, a critical and energetically challenging step. The metabolism of this compound has been studied in organisms like Syntrophus aciditrophicus, where a two-electron reduction of the benzoyl-CoA ring is implicated. In the denitrifying bacterium Thauera aromatica, BCR has been shown to reduce fluorinated analogues of benzoyl-CoA. The anaerobic degradation of 2-fluorobenzoate can involve promiscuous enoyl-CoA hydratases that facilitate defluorination.

Comparative Enzyme Kinetics of Benzoyl-CoA Reductase

The efficiency of anaerobic degradation is heavily reliant on the kinetic parameters of benzoyl-CoA reductase (BCR) with the different fluorinated isomers. Studies on BCR from Thauera aromatica (BCRTar) and Thauera chlorobenzoica (MBRTcl) have provided valuable quantitative insights.

SubstrateEnzymeSpecific Activity (milliunits mg-1)Relative Activity (%)
Benzoyl-CoABCRTar93100
Benzoyl-CoAMBRTcl212100
This compoundBCRTar158170
This compoundMBRTcl297140
4-Fluorobenzoyl-CoABCRTar102110
4-Fluorobenzoyl-CoAMBRTcl17080

Data sourced from a study on catalytically versatile benzoyl-CoA reductases.

These data indicate that both enzymes can process the fluorinated isomers, with MBRTcl exhibiting higher overall activity with benzoyl-CoA and this compound compared to BCRTar. Notably, BCRTar shows a higher relative activity with this compound compared to its activity with the non-fluorinated substrate.

Microbial Growth and Metabolite Formation: A Comparative Overview

While comprehensive, directly comparative growth studies on a single microbial strain with all three isomers are limited, existing research provides key insights into their differential metabolism.

  • Pseudomonas sp. B13 : This strain can cometabolize all three monofluorobenzoates. However, only 4-fluorobenzoate was observed to be completely degraded after a brief adaptation period. The metabolism of 3-fluorobenzoate is hampered by the formation of 3-fluorocatechol, the ring cleavage of which is a critical and inefficient step, leading to the accumulation of the dead-end metabolite 2-fluoro-cis,cis-muconic acid.[1][2]

  • Sphingomonas sp. HB-1 : This bacterium is capable of utilizing all three isomers of fluorobenzoate as a sole carbon and energy source.[3][4] During the degradation of 3-fluorobenzoate, intermediates such as 3-fluorocatechol, 2-fluoromuconic acid, and 3- and 5-fluoro-1,2-dihydro-1,2-dihydroxybenzoates have been identified.[3] When grown on 2-fluorobenzoate, 2-fluoromuconate and fluoride accumulate. Growth on 4-fluorobenzoate leads to the accumulation of fluoride and another, unidentified fluorinated compound.

  • Alcaligenes sp. RHO21 and RHO22 : These strains have been reported to utilize all three isomers of monofluorobenzoate. During growth on 4-fluorobenzoate, these strains release 50% to 90% of the organically bound fluorine as fluoride ions.

Experimental Protocols

Determination of Benzoyl-CoA Reductase Activity

A continuous spectrophotometric assay is employed to measure the activity of benzoyl-CoA reductase.

Principle: The assay monitors the oxidation of a reduced electron donor, such as Ti(III) citrate or reduced methyl viologen, which is coupled to the reduction of the benzoyl-CoA substrate. The change in absorbance is measured at a specific wavelength corresponding to the electron donor.

Reaction Mixture:

  • Phosphate buffer (pH 7.2)

  • MgATP solution

  • Dithiothreitol (DTT)

  • Ti(III) citrate or reduced methyl viologen

  • Enzyme preparation (cell-free extract or purified enzyme)

  • Substrate (Benzoyl-CoA or fluorinated analogue)

Procedure:

  • The reaction is initiated by the addition of the substrate to the reaction mixture containing the enzyme and electron donor.

  • The decrease in absorbance is monitored spectrophotometrically.

  • The specific activity is calculated based on the rate of absorbance change and the molar extinction coefficient of the electron donor.

Analysis of Acyl-CoA Thioesters by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of acyl-CoA metabolites.

Sample Preparation:

  • Quench metabolic activity in microbial cultures or tissue samples.

  • Extract acyl-CoA thioesters using a suitable solvent system (e.g., acetonitrile/methanol/water).

  • Concentrate the extract and reconstitute in an appropriate buffer for LC-MS analysis.

LC-MS Analysis:

  • Separation of acyl-CoA species is achieved using reversed-phase liquid chromatography.

  • Detection and quantification are performed using a high-resolution mass spectrometer operating in either positive or negative ion mode.

  • Identification of metabolites is based on accurate mass measurements and fragmentation patterns (MS/MS).

Microbial Growth Curve Analysis

The growth of bacterial strains on different fluorobenzoate isomers as the sole carbon source can be monitored by measuring the optical density (OD) of the culture over time.

Procedure:

  • Inoculate a minimal medium containing a specific fluorobenzoate isomer as the sole carbon source with the bacterial strain of interest.

  • Incubate the cultures under controlled conditions (e.g., temperature, shaking).

  • At regular time intervals, measure the optical density of the cultures at 600 nm (OD600) using a spectrophotometer.

  • Plot the OD600 values against time to generate a growth curve.

  • The specific growth rate and doubling time can be calculated from the exponential phase of the growth curve.

Visualizing Metabolic Pathways and Workflows

Metabolic_Pathway_Comparison

Experimental_Workflow

Conclusion

The metabolic fate of this compound is markedly different from that of its 2- and 4-isomers. In anaerobic environments, while it is a substrate for key dearomatizing enzymes like benzoyl-CoA reductase, its aerobic degradation is often hindered by the formation of toxic intermediates such as 3-fluorocatechol. In contrast, the 2- and 4-fluoro isomers can be more readily metabolized through pathways that either circumvent the formation of highly toxic intermediates or involve more efficient enzymatic defluorination steps. The quantitative data on enzyme kinetics further underscores the subtle yet significant impact of fluorine positioning on substrate recognition and turnover. These comparative insights are essential for predicting the environmental persistence, toxicity, and biotechnological potential of fluorinated aromatic compounds.

References

The Role of 3-Fluorobenzoyl-CoA in the Anaerobic Benzoyl-CoA Degradation Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Fluorobenzoyl-CoA and its non-fluorinated counterpart, benzoyl-CoA, in the context of the anaerobic benzoyl-CoA degradation pathway. This pathway is a central metabolic route in various bacteria for the breakdown of aromatic compounds. Understanding how modifications to the benzoyl-CoA structure, such as fluorination, affect its interaction with key enzymes is crucial for metabolic engineering, drug development, and the study of enzyme mechanisms.

Executive Summary

This compound serves as a valuable molecular probe to investigate the substrate specificity and catalytic mechanism of enzymes within the anaerobic benzoyl-CoA degradation pathway. Experimental data reveals that while this compound is a substrate for key enzymes like benzoyl-CoA reductase (BCR), its processing efficiency is significantly lower compared to the natural substrate, benzoyl-CoA. This difference in reactivity provides insights into the electronic and steric requirements of the enzyme's active site. This guide presents a detailed comparison of the kinetic data, outlines the relevant metabolic pathway, and provides experimental protocols for the synthesis of this compound and the enzymatic assays used to evaluate its activity.

Data Presentation: Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters for the utilization of benzoyl-CoA and its fluorinated and chlorinated analogs by benzoyl-CoA reductase (BCR), a key enzyme in the anaerobic degradation pathway. The data is presented for two different bacterial sources: Thauera aromatica (BCRTar) and a methyl- and halobenzoate-degrading bacterium (MBRTcl).

SubstrateRelative Specific Activity (%) with BCRTar[1]Relative Specific Activity (%) with MBRTcl[1]Apparent Km (µM) with BCRTar
Benzoyl-CoA10010015[2]
2-Fluorobenzoyl-CoA120110Not Reported
This compound 30 40 Not Reported
4-Fluorobenzoyl-CoA110110Not Reported
3-Chlorobenzoyl-CoANot Reported150Not Reported
4-Chlorobenzoyl-CoANot Reported90 (dechlorination)Not Reported

Note: The specific activity of MBRTcl with Benzoyl-CoA was 212 milliunits mg−1. Relative activities were determined at a substrate concentration of 0.25 mM.

The Anaerobic Benzoyl-CoA Degradation Pathway

The anaerobic degradation of a wide variety of aromatic compounds converges on the central intermediate, benzoyl-CoA[3][4]. This pathway involves the ATP-dependent reduction of the aromatic ring of benzoyl-CoA, followed by ring cleavage and subsequent beta-oxidation to yield acetyl-CoA. The initial and key committing step is catalyzed by benzoyl-CoA reductase (BCR).

Anaerobic Benzoyl-CoA Degradation Pathway cluster_activation Activation cluster_reduction Ring Reduction cluster_cleavage_oxidation Ring Cleavage & Beta-Oxidation Aromatic Compounds Aromatic Compounds Benzoate Benzoate Aromatic Compounds->Benzoate Benzoyl-CoA Benzoyl-CoA Benzoate->Benzoyl-CoA Benzoate-CoA Ligase + ATP + CoA-SH Cyclohexa-1,5-diene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA->Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA Reductase (BCR) + 2 ATP + 2e- Further Intermediates Further Intermediates Cyclohexa-1,5-diene-1-carbonyl-CoA->Further Intermediates Hydration, Dehydrogenation, Hydrolysis Acetyl-CoA Acetyl-CoA Further Intermediates->Acetyl-CoA Beta-Oxidation Enzymatic Synthesis Workflow Reaction_Setup Set up reaction mixture: 3-Fluorobenzoate, CoA, ATP, MgCl2, Buffer Enzyme_Addition Add Acyl-CoA Synthetase Reaction_Setup->Enzyme_Addition Incubation Incubate at optimal temperature Enzyme_Addition->Incubation Reaction_Termination Terminate reaction with acid Incubation->Reaction_Termination Centrifugation Centrifuge to remove protein Reaction_Termination->Centrifugation Purification Purify by HPLC Centrifugation->Purification Lyophilization Lyophilize and store Purification->Lyophilization Logical Relationship of Assay Components cluster_inputs Inputs cluster_outputs Outputs BCR Benzoyl-CoA Reductase Product Reduced Substrate BCR->Product Substrate Benzoyl-CoA or This compound Substrate->Product ATP ATP ATP->Product drives Electron_Donor Reduced Electron Donor Oxidized_Donor Oxidized Electron Donor Electron_Donor->Oxidized_Donor

References

Assessing the Off-Target Effects of 3-Fluorobenzoyl-CoA in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of metabolic pathways relies on chemical probes to elucidate the function of specific enzymes and track the flow of metabolites. 3-Fluorobenzoyl-CoA, a fluorinated analog of the endogenous metabolic intermediate benzoyl-CoA, holds promise as a tool to investigate pathways involving aromatic compound degradation and potentially fatty acid metabolism. However, the introduction of a fluorine atom, while useful for techniques like ¹⁹F-NMR, can also lead to unintended off-target interactions, confounding experimental results. This guide provides a framework for assessing the off-target effects of this compound by comparing it with other well-established inhibitors of related metabolic pathways.

Introduction to this compound and its Potential On-Target Effects

This compound is structurally similar to benzoyl-CoA, a central intermediate in the anaerobic metabolism of aromatic compounds. The on-target mechanism of this compound is presumed to involve its interaction with enzymes of the benzoyl-CoA pathway, where it may act as either a substrate analog or an inhibitor. Given the structural resemblance to fatty acyl-CoAs, it is also plausible that it may interact with enzymes involved in fatty acid β-oxidation. Understanding these on-target interactions is the first step in distinguishing them from unintended off-target effects.

Alternative Probes for Comparative Analysis

To provide a comprehensive assessment of this compound's specificity, a comparison with other chemical probes targeting related metabolic pathways is essential. This guide considers three widely used inhibitors of fatty acid oxidation (FAO) as comparators:

  • Etomoxir: An irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid uptake.

  • Perhexiline: A reversible inhibitor of CPT1 and CPT2 with a complex pharmacological profile.

  • Ranolazine: An anti-anginal drug that also inhibits fatty acid β-oxidation, although its primary mechanism is through inhibition of the late sodium current.

Comparative Analysis of Off-Target Effects

A thorough evaluation of off-target effects requires a multi-pronged approach employing proteomics, transcriptomics, and metabolomics. The following tables summarize known and potential off-target effects of the comparator compounds, providing a baseline for what might be investigated for this compound.

Proteomic Off-Target Profile

Global proteomic approaches are invaluable for identifying unintended protein binders of a chemical probe. Techniques such as the Cellular Thermal Shift Assay (CETSA) and affinity-based methods like Kinobeads assays can provide a broad overview of a compound's interaction landscape.

Compound Known/Potential Off-Target Protein Interactions Experimental Method Reference
Etomoxir Complex I of the electron transport chainProteomics, Functional Assays[1][2][3][4]
Perhexiline Cytochrome P450 2D6 (CYP2D6) (metabolism-related)Clinical observation, Pharmacokinetics[5]
Ranolazine Multiple ion channels (e.g., potassium and calcium channels)Electrophysiology, Clinical studies
This compound Hypothetical: Other CoA-utilizing enzymes (e.g., acyl-CoA synthetases, dehydrogenases), promiscuous binding to proteins with aromatic binding pockets.To be determined via proteomic screening
Transcriptomic Off-Target Profile

Transcriptomic analysis using RNA-sequencing (RNA-seq) can reveal off-target effects by identifying unintended changes in gene expression following compound treatment. These changes can result from the compound interacting with transcription factors, signaling pathways, or other regulatory elements.

Compound Observed Off-Target Transcriptional Changes Cellular Model Reference
Etomoxir Alterations in gene expression related to nutrient utilization (e.g., glutamine metabolism)Cancer cell lines
Perhexiline Limited publicly available transcriptomic data on off-target effects.-
Ranolazine Limited publicly available transcriptomic data on off-target effects.-
This compound Hypothetical: Changes in the expression of genes involved in stress responses, xenobiotic metabolism, or other metabolic pathways due to off-target interactions.To be determined via RNA-seq
Metabolomic Off-Target Profile

Untargeted metabolomics provides a snapshot of the global metabolic changes induced by a compound, highlighting perturbations in pathways unrelated to its intended target.

Compound Observed Off-Target Metabolomic Changes Cellular Model Reference
Etomoxir Impaired regeneration of NAD+ due to Complex I inhibition.Cancer cell lines
Perhexiline Alterations in fatty acid and acylcarnitine profiles, indirect effects on glycolysis, pentose phosphate pathway, and TCA cycle.Mouse model of hypertrophic cardiomyopathy
Ranolazine Limited publicly available metabolomic data on off-target effects.-
This compound Hypothetical: Accumulation or depletion of metabolites in pathways unrelated to benzoyl-CoA or fatty acid metabolism, indicating off-target enzyme inhibition or activation.To be determined via untargeted metabolomics

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of off-target assessment studies. The following sections provide outlines for key experimental workflows.

Proteome-wide Off-Target Identification using Cellular Thermal Shift Assay (CETSA)

This method assesses the thermal stability of proteins in the presence and absence of a ligand. Ligand binding typically stabilizes a protein, leading to a shift in its melting temperature.

Protocol Outline:

  • Cell Culture and Treatment: Culture cells to a desired confluency and treat with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermocycler.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble protein in the supernatant for each temperature point.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement. For proteome-wide analysis, the soluble fractions are subjected to mass spectrometry.

Transcriptomic Analysis of Off-Target Effects via RNA-Sequencing

RNA-seq provides a comprehensive view of the transcriptome, allowing for the identification of genes that are differentially expressed upon compound treatment.

Protocol Outline:

  • Cell Treatment and RNA Extraction: Treat cells with this compound or a vehicle control. Extract total RNA from the cells.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA selection, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential expression analysis to identify genes with altered expression in the treated versus control groups.

Untargeted Metabolomic Analysis for Off-Target Pathway Identification

This approach aims to capture a broad spectrum of small molecule metabolites to identify unexpected metabolic perturbations.

Protocol Outline:

  • Cell Treatment and Metabolite Extraction: Treat cells with this compound or a vehicle control. Quench metabolism rapidly and extract metabolites using a polar solvent (e.g., methanol/acetonitrile/water mixture).

  • LC-MS/MS Analysis: Separate the extracted metabolites using liquid chromatography (LC) and detect them using tandem mass spectrometry (MS/MS).

  • Data Processing: Process the raw LC-MS/MS data to identify and quantify metabolic features.

  • Statistical Analysis: Perform statistical analysis to identify metabolites that are significantly altered between the treated and control groups.

  • Pathway Analysis: Use pathway analysis tools to identify metabolic pathways that are enriched in the set of altered metabolites.

Visualization of Workflows and Pathways

To aid in the conceptualization of these assessment strategies, the following diagrams illustrate key workflows and potential molecular interactions.

Experimental_Workflow_for_Off_Target_Assessment cluster_proteomics Proteomics cluster_transcriptomics Transcriptomics cluster_metabolomics Metabolomics cluster_validation Target Validation p1 Cell Treatment p2 CETSA / Kinobeads p1->p2 p3 Mass Spectrometry p2->p3 p4 Identify Protein Hits p3->p4 v1 Validate Hits (e.g., Western Blot, qPCR) p4->v1 t1 Cell Treatment t2 RNA Extraction t1->t2 t3 RNA-Sequencing t2->t3 t4 Differential Gene Expression Analysis t3->t4 t4->v1 m1 Cell Treatment m2 Metabolite Extraction m1->m2 m3 LC-MS/MS m2->m3 m4 Identify Altered Metabolites m3->m4 m4->v1

Caption: Workflow for Off-Target Assessment.

Hypothetical_Signaling_Pathway_Alteration Probe This compound OnTarget Benzoyl-CoA Pathway Enzyme Probe->OnTarget Inhibition/Binding OffTarget Off-Target Kinase Probe->OffTarget Unintended Binding Product Metabolic Product OnTarget->Product Blocked Downstream Downstream Effector OffTarget->Downstream Altered Activity Substrate Endogenous Substrate Substrate->OnTarget Signaling Signaling Cascade Downstream->Signaling Response Cellular Response Signaling->Response

Caption: Hypothetical Off-Target Pathway.

Caption: Probe Specificity Comparison.

Conclusion

The comprehensive assessment of off-target effects is a critical component of chemical probe validation. For a novel probe like this compound, a systematic evaluation using proteomic, transcriptomic, and metabolomic approaches is essential to ensure data integrity and the correct interpretation of experimental results. By comparing its off-target profile to that of established metabolic inhibitors, researchers can gain a clearer understanding of its specificity and potential liabilities. The methodologies and comparative framework presented in this guide offer a robust starting point for such an investigation, ultimately leading to more reliable and reproducible scientific discoveries.

References

quantitative comparison of 3-Fluorobenzoyl-CoA levels in different biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Comparison of 3-Fluorobenzoyl-CoA Levels: A Methodological Guide

A comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of this compound in biological samples. This document outlines the current landscape of available data, provides a detailed experimental protocol for quantification, and presents a framework for data presentation and visualization.

Currently, a direct quantitative comparison of this compound levels across different biological samples is challenging due to a lack of published data. Extensive literature searches did not yield specific studies reporting the absolute concentrations of this compound in tissues, cells, or biofluids. This is not uncommon for xenobiotic metabolites, which are often transient and present at low concentrations. This compound is an anticipated intermediate in the metabolism of 3-fluorobenzoic acid, a compound used in various industrial and scientific applications. The metabolism of such fluorinated aromatic compounds is of significant interest in toxicology and drug development.

While direct comparative data is unavailable, this guide provides a comprehensive, state-of-the-art methodology for the quantitative analysis of this compound in biological samples, based on established techniques for similar acyl-CoA compounds. This allows researchers to generate the necessary data for their specific biological systems of interest.

Data Presentation Framework

To facilitate future comparative analysis, we propose the following standardized table for reporting quantitative levels of this compound. This structure will ensure consistency and ease of comparison as data becomes available.

Biological Sample TypeSpeciesConditionThis compound Level (pmol/mg protein or pmol/g tissue)Analytical MethodReference
Liver HomogenateRat (Sprague-Dawley)ControlData not availableLC-MS/MSTo be determined
Liver HomogenateRat (Sprague-Dawley)3-Fluorobenzoic acid-treatedData not availableLC-MS/MSTo be determined
Kidney HomogenateMouse (C57BL/6)ControlData not availableLC-MS/MSTo be determined
Kidney HomogenateMouse (C57BL/6)3-Fluorobenzoic acid-treatedData not availableLC-MS/MSTo be determined
PlasmaHuman-Data not availableLC-MS/MSTo be determined
Cultured HepatocytesHuman (e.g., HepG2)ControlData not availableLC-MS/MSTo be determined
Cultured HepatocytesHuman (e.g., HepG2)3-Fluorobenzoic acid-treatedData not availableLC-MS/MSTo be determined

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol describes a robust method for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for detecting low-abundance metabolites.[1][2]

I. Materials and Reagents
  • Biological Samples: Tissues (e.g., liver, kidney), cultured cells, or plasma.

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₆-3-Fluorobenzoyl-CoA) or a structurally similar acyl-CoA not present in the sample (e.g., Heptadecanoyl-CoA).

  • Extraction Solution: Acetonitrile:Methanol:Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C.

  • LC-MS Grade Solvents: Acetonitrile, Methanol, Water.

  • LC Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid.

  • LC Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 10 mM ammonium acetate and 0.1% acetic acid.

  • Protein Quantification Assay: BCA or Bradford assay kit.

II. Sample Preparation and Extraction
  • Sample Collection: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cell cultures, aspirate the medium, wash with ice-cold PBS, and then add the extraction solution. For plasma, collect blood with an anticoagulant and centrifuge to separate the plasma.

  • Homogenization (for tissues): Weigh the frozen tissue (typically 20-50 mg) and homogenize in 1 mL of ice-cold extraction solution using a bead beater or similar homogenizer.

  • Spiking of Internal Standard: Add the internal standard to the homogenate or cell lysate at a known concentration.

  • Protein Precipitation: Vortex the mixture vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of LC Mobile Phase A.

  • Protein Pellet: Use the remaining protein pellet for quantification using a BCA or Bradford assay to normalize the metabolite levels.

III. LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Gradient Elution:

      • 0-2 min: 2% B

      • 2-15 min: Ramp to 98% B

      • 15-18 min: Hold at 98% B

      • 18-18.1 min: Return to 2% B

      • 18.1-25 min: Re-equilibrate at 2% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed.[2] The specific m/z transitions will need to be determined by direct infusion of a this compound standard.

      • Hypothetical Transition for this compound (M.W. 891.7 g/mol ): Q1: 892.7 -> Q3: 385.1 (or other specific product ion).

      • Hypothetical Transition for ¹³C₆-3-Fluorobenzoyl-CoA IS: Q1: 898.7 -> Q3: 391.1.

    • Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.

IV. Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations, each containing the internal standard at a fixed concentration.

  • Quantification: Determine the concentration of this compound in the samples by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

  • Normalization: Normalize the final concentration to the protein content of the sample (pmol/mg protein) or the initial tissue weight (pmol/g tissue).

Visualizations

Signaling Pathway Context

The formation of this compound is a key step in the xenobiotic metabolism of 3-fluorobenzoic acid. This process is analogous to the activation of other carboxylic acids.

cluster_inputs Inputs cluster_outputs Outputs 3-Fluorobenzoic_Acid 3-Fluorobenzoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 3-Fluorobenzoic_Acid->Acyl_CoA_Synthetase 3_Fluorobenzoyl_CoA This compound Acyl_CoA_Synthetase->3_Fluorobenzoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi Downstream_Metabolism Downstream Metabolism (e.g., conjugation, degradation) 3_Fluorobenzoyl_CoA->Downstream_Metabolism ATP ATP ATP->Acyl_CoA_Synthetase CoA_SH Coenzyme A CoA_SH->Acyl_CoA_Synthetase

Caption: Metabolic activation of 3-fluorobenzoic acid to this compound.

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of this compound from biological samples.

Sample Biological Sample (Tissue, Cells, Plasma) Extraction Homogenization & Extraction (with Internal Standard) Sample->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Supernatant Collect & Dry Supernatant Centrifugation->Supernatant Reconstitution Reconstitute in Mobile Phase A Supernatant->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for the LC-MS/MS quantification of this compound.

References

Verifying the Mechanism of Enzyme Action by 3-Fluorobenzoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic handling of 3-Fluorobenzoyl-CoA, focusing on its role as a substrate and potential inhibitor of benzoyl-CoA ligase. The information presented is intended to aid researchers in understanding its mechanism of action and to provide a basis for the development of novel enzyme inhibitors.

Introduction

This compound is a halogenated analog of benzoyl-CoA, a central intermediate in the anaerobic metabolism of aromatic compounds. The introduction of a fluorine atom to the benzene ring can significantly alter the electronic properties of the molecule, potentially influencing its interaction with enzymes. This guide explores the enzymatic activation of 3-fluorobenzoate to this compound by benzoyl-CoA ligase and compares its substrate efficiency to the natural substrate and other halogenated analogs. Furthermore, we will discuss the potential inhibitory effects of the resulting this compound and other alternative inhibitors on this class of enzymes.

Data Presentation: Comparative Kinetics of Benzoyl-CoA Ligase Substrates

The following table summarizes the kinetic parameters for the utilization of benzoate and its fluorinated analogs by a benzoyl-CoA ligase from a syntrophic, benzoate-degrading anaerobic mixed culture.[1] This data provides a quantitative comparison of the enzyme's affinity (Km) and maximum reaction velocity (Vmax) for these substrates.

SubstrateKm (mM)Vmax (U/mg)
Benzoate0.041.05
2-Fluorobenzoate0.281.0
3-Fluorobenzoate 1.48 0.7
4-Fluorobenzoate0.320.98

Table 1: Kinetic constants for benzoyl-CoA ligase with benzoate and fluorinated analogs. [1]

Comparative Analysis of Enzyme Inhibitors

While this compound is formed as a product, it can also act as a competitive inhibitor of benzoyl-CoA ligase by competing with the natural substrate, benzoate, for binding to the active site. The product of the reaction catalyzed by benzoate-coenzyme A ligase from Rhodopseudomonas palustris, benzoyl-CoA, was found to be an effective inhibitor of the ligase reaction.[2]

Several other classes of molecules have been identified as inhibitors of acyl-CoA synthetases, a broader family of enzymes to which benzoyl-CoA ligase belongs. A comparison of their mechanisms provides a broader context for understanding potential inhibition strategies.

Inhibitor ClassExample(s)Target Enzyme(s)Mechanism of InhibitionKi Value
Product Analogs Benzoyl-CoABenzoate-CoA ligaseCompetitiveNot reported
Carboxylic Acids Salicylic acid, OctanoateMedium-chain acyl-CoA synthetase, Propionyl-CoA synthetaseCompetitive with respect to the carboxylic acid substrate37 µM (Salicylic acid)[3], 58 µM (Octanoate)[4]
Triazene derivatives Triacsin CLong-chain acyl-CoA synthetasesCompetitive with respect to the fatty acid substrateNot reported
Arylpropionic Acids R-FenoprofenMicrosomal long-chain fatty acid-CoA ligaseCompetitive15.4 µM
Pyrophosphate PyrophosphateBenzoyl-CoA ligaseInhibition5.7 mM

Table 2: Alternative inhibitors of acyl-CoA synthetases.

Experimental Protocols

Enzyme Activity Assay for Benzoyl-CoA Ligase

This protocol is adapted from the methods used for the characterization of benzoyl-CoA ligase from a syntrophic, benzoate-degrading anaerobic mixed culture and Magnetospirillum sp. strain TS-6.

Principle:

The formation of benzoyl-CoA from benzoate, ATP, and Coenzyme A is monitored spectrophotometrically. Two main methods can be employed: a direct assay measuring the formation of the thioester bond, or an indirect coupled assay measuring the formation of AMP.

1. Direct Spectrophotometric Assay:

This method is suitable when the product has a distinct UV absorbance compared to the substrates. For benzoyl-CoA, the formation can be monitored at 290 nm.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 7.8

    • 2.5 mM MgCl₂

    • 0.5 mM ATP

    • 0.25 mM Coenzyme A (CoA)

    • 0.1 mM Benzoate (or fluorinated analog)

    • Purified benzoyl-CoA ligase

  • Procedure:

    • Prepare a reaction mixture containing all reagents except the enzyme in a quartz cuvette.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a known amount of purified benzoyl-CoA ligase.

    • Monitor the increase in absorbance at 290 nm over time using a spectrophotometer.

    • The rate of reaction is calculated using the molar extinction coefficient of benzoyl-CoA at 290 nm (ε = 3.9 x 10³ M⁻¹ cm⁻¹).

2. Indirect Coupled Spectrophotometric Assay:

This is a more sensitive and generally applicable method that couples the production of AMP to the oxidation of NADH.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 7.8

    • 10 mM KCl

    • 2.5 mM MgCl₂

    • 10 mM Phospho(enol)pyruvate (PEP)

    • 0.5 mM ATP

    • 0.25 mM CoA

    • 0.2 mM NADH

    • 2 U Myokinase

    • 2 U Pyruvate kinase

    • 2 U Lactate dehydrogenase

    • 0.1 mM Benzoate (or fluorinated analog)

    • Purified benzoyl-CoA ligase

  • Procedure:

    • Prepare a reaction mixture containing all reagents except the benzoate substrate in a quartz cuvette.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the benzoate substrate.

    • Monitor the decrease in absorbance at 340 nm or 365 nm over time, which corresponds to the oxidation of NADH.

    • The rate of reaction is calculated using the molar extinction coefficient of NADH (ε₃₄₀ = 6.22 x 10³ M⁻¹ cm⁻¹ or ε₃₆₅ = 3.4 x 10³ M⁻¹ cm⁻¹).

Mandatory Visualization

Proposed Mechanism of Action of this compound

The following diagram illustrates the enzymatic conversion of 3-fluorobenzoate to this compound by benzoyl-CoA ligase and the subsequent competitive inhibition of the enzyme by the product.

Enzyme_Mechanism E Benzoyl-CoA Ligase (Free Enzyme) ES Enzyme-Substrate Complex EI Enzyme-Inhibitor Complex (Inactive) E->EI Binding S 3-Fluorobenzoate + ATP + CoA S->ES Binding ES->E Dissociation P This compound + AMP + PPi ES->P Catalysis EI->E Dissociation I This compound (Product Inhibitor) I->E Competitive Inhibition Substrate Benzoate (Natural Substrate) Substrate->ES Binding Experimental_Workflow start Start enzyme_prep Enzyme Purification (e.g., Benzoyl-CoA Ligase) start->enzyme_prep assay_setup Enzyme Activity Assay (Spectrophotometric) enzyme_prep->assay_setup vary_substrate Vary Substrate Concentration ([S]) assay_setup->vary_substrate vary_inhibitor Vary Inhibitor Concentration ([I]) assay_setup->vary_inhibitor data_collection Measure Initial Reaction Rates (v₀) vary_substrate->data_collection vary_inhibitor->data_collection data_analysis Data Analysis (e.g., Lineweaver-Burk Plot) data_collection->data_analysis kinetic_params Determine Kinetic Parameters (Km, Vmax, Ki) data_analysis->kinetic_params end End kinetic_params->end

References

Safety Operating Guide

Navigating the Disposal of 3-Fluorobenzoyl-CoA: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Fluorobenzoyl-CoA, a fluorinated organic compound. While a specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this document, the following procedures are based on safety protocols for structurally similar compounds, such as 3-Fluorobenzoyl chloride and general guidelines for fluorinated organic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for final disposal instructions in accordance with local, state, and federal regulations.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all appropriate Personal Protective Equipment (PPE) is worn to minimize exposure risks.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.Protects eyes from potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the chemical.
Skin and Body Laboratory coat or other protective clothing.Minimizes the risk of skin exposure.
Respiratory Use in a well-ventilated area or with a fume hood.Avoids inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Classify Waste: All materials that have come into contact with this compound are to be classified as hazardous chemical waste. This includes:

    • Unused or expired this compound.

    • Contaminated laboratory consumables (e.g., pipette tips, vials, weighing papers).

    • Contaminated PPE (e.g., gloves).

    • Residues from experimental procedures and clean-up.

  • Segregate Waste Streams:

    • Solid Waste: Collect solid this compound, contaminated spill materials, and other solid consumables in a designated, compatible solid waste container.[1]

    • Liquid Waste: If this compound is in a solution, collect it in a designated container for halogenated organic solvent waste.[1] Fluorine is a halogen. Do not pour down the drain. [1][2]

    • Contaminated Sharps: Any needles, scalpels, or other sharp objects must be placed in a designated sharps container.[1]

Step 2: Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Sealing: Ensure all waste containers are securely sealed to prevent leaks or spills.

Step 3: Storage and Final Disposal

  • Temporary Storage: Store sealed waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated. This area should be away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste with your institution's EHS department or a licensed professional waste disposal service. Do not attempt to treat or dispose of the chemical independently.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Notify personnel in the immediate vicinity and evacuate the area if necessary.

  • Control and Contain: Prevent the spill from spreading or entering any drains.

  • Cleanup:

    • For small solid spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled container for disposal.

    • For liquid spills, use an inert absorbent material (e.g., sand, silica gel) to soak up the spill. Place the absorbent material into a suitable, closed container for disposal.

Principles of Fluorinated Compound Disposal

Fluorinated organic compounds like this compound are known for the strength of their carbon-fluorine bond, which makes them highly stable and persistent. This stability necessitates specific disposal methods to ensure complete destruction.

High-temperature incineration is a common and effective method for the destruction of halogenated organic chemicals. The high temperatures and long residence times in an incinerator are designed to break the strong carbon-fluorine bond. Incomplete combustion can lead to the formation of smaller, potentially hazardous fluorinated compounds. Therefore, disposal must be carried out by facilities equipped to handle such materials. Other potential disposal methods for persistent fluorinated compounds include placement in hazardous waste landfills or deep well injection, though these methods contain rather than destroy the substance.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

G This compound Disposal Workflow A Start: Identify this compound Waste B Wear Appropriate PPE A->B C Is the waste solid, liquid, or sharp? B->C D Solid Waste Container C->D Solid E Halogenated Liquid Waste Container C->E Liquid F Sharps Container C->F Sharp G Label Container 'Hazardous Waste: this compound' D->G E->G F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Professional Disposal H->I J End: Waste Disposed I->J

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.